Product packaging for Interiorin C(Cat. No.:)

Interiorin C

Cat. No.: B12374312
M. Wt: 442.5 g/mol
InChI Key: NYEXLGIZLUIIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Interiorin C is a high-purity chemical reagent provided for research and development purposes. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, nor for administration to humans or animals . Researchers are responsible for ensuring that their work with this material complies with all applicable laws and regulations. As an RUO product, this reagent is not subject to the same regulatory scrutiny as diagnostic or clinical-grade materials . Its performance characteristics for any specific diagnostic, therapeutic, or safety-related application have not been established. Note: The specific applications, research value, and mechanism of action for "this compound" are not established in current public scientific literature. As a supplier, you would fill this section with proprietary data from your research and development team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O8 B12374312 Interiorin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H26O8

Molecular Weight

442.5 g/mol

IUPAC Name

(19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl) acetate

InChI

InChI=1S/C24H26O8/c1-11-6-14-7-16(26)20(27-4)23(28-5)24(14)9-29-22-18(24)15(8-17-21(22)31-10-30-17)19(12(11)2)32-13(3)25/h7-8,11-12,19H,6,9-10H2,1-5H3

InChI Key

NYEXLGIZLUIIRN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=O)C(=C(C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C)OC)OC

Origin of Product

United States

Foundational & Exploratory

Unveiling the Enigma: The Case of "Interiorin C"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases for a compound or entity named "Interiorin C" has yielded no results. This suggests that "this compound" is not a recognized name for any known molecule, natural product, or therapeutic agent within the scientific community.

This absence of information indicates that "this compound" may be a misnomer, a hypothetical construct not yet realized in a laboratory, or a term used in a very niche, non-public context that is not indexed in publicly accessible scientific databases.

For researchers, scientists, and drug development professionals, it is crucial to work with accurately named and documented compounds. Should "this compound" be a novel discovery that has not yet been published or publicly disclosed, the scientific community eagerly awaits its formal introduction through peer-reviewed channels.

Until such a time, any in-depth technical guide, data presentation, or experimental protocol on "this compound" cannot be provided. Researchers are advised to verify the correct nomenclature and existence of a compound of interest through established chemical and biological databases such as SciFinder, Reaxys, PubChem, and the CAS Registry before embarking on extensive literature reviews or experimental work.

The Architecture of a Bioactive Lignan: A Technical Guide to the Biosynthesis of Interiorin C in Kadsura interior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interiorin C, a dibenzocyclooctadiene lignan isolated from Kadsura interior, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in the established principles of lignan biosynthesis. Due to the nascent stage of research on this specific molecule, this document leverages analogous data from related pathways to present representative quantitative data and detailed experimental protocols. This guide aims to serve as a foundational resource for researchers seeking to elucidate and engineer the biosynthesis of this compound and other complex lignans.

Introduction

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly lignans and triterpenoids.[1] Dibenzocyclooctadiene lignans, a prominent class of compounds in this genus, are known for a range of pharmacological effects, including anti-inflammatory, anti-HIV, and hepatoprotective activities.[2] this compound, a lignan with a characteristic dibenzocyclooctadiene skeleton, is one such compound isolated from Kadsura interior. Its intricate structure, featuring an angelic acid ester and an acetate moiety, suggests a complex biosynthetic origin.

Elucidating the biosynthetic pathway of this compound is paramount for several reasons. Firstly, it can unveil novel enzymes with potential applications in biocatalysis. Secondly, it provides a roadmap for metabolic engineering to enhance the production of this compound in its native plant or a heterologous host. Finally, a thorough understanding of its biosynthesis can facilitate the synthesis of novel analogs with improved therapeutic properties.

This whitepaper outlines a putative biosynthetic pathway for this compound, starting from the general phenylpropanoid pathway. It further presents a compilation of representative quantitative data from studies on related lignans and details the key experimental protocols required to validate the proposed pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to commence from the phenylpropanoid pathway, which provides the C6-C3 monolignol precursors. The pathway can be conceptually divided into three main stages: (1) formation of the monolignol precursors, (2) oxidative coupling to form the dibenzocyclooctadiene scaffold, and (3) tailoring reactions to yield this compound.

Stage 1: Formation of Monolignol Precursors

The journey to this compound begins with the amino acid L-phenylalanine, which is converted to coniferyl alcohol through the general phenylpropanoid pathway. This well-established pathway involves a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD).[3][4] In the context of dibenzocyclooctadiene lignan biosynthesis in the Schisandraceae family, it is suggested that coniferyl alcohol is further converted to isoeugenol, which serves as the direct precursor for oxidative coupling.[1]

Stage 2: Formation of the Dibenzocyclooctadiene Scaffold

Two molecules of isoeugenol are proposed to undergo stereospecific oxidative coupling, mediated by dirigent proteins (DIRs) and laccases (LACs), to form a dibenzylbutane lignan intermediate. This intermediate then undergoes intramolecular oxidative coupling, a reaction likely catalyzed by a cytochrome P450 monooxygenase (CYP450), to form the characteristic eight-membered ring of the dibenzocyclooctadiene skeleton.[5] Subsequent enzymatic modifications, such as hydroxylations and methylations, catalyzed by other CYP450s and O-methyltransferases (OMTs), respectively, would then decorate the core structure.

Stage 3: Tailoring Reactions

The final steps in the biosynthesis of this compound involve the attachment of the angelic acid ester and acetate groups. The angelic acid moiety is derived from the amino acid L-isoleucine. The biosynthesis of angeloyl-CoA from L-isoleucine is a known pathway in several plant species. An acyltransferase would then catalyze the esterification of the dibenzocyclooctadiene core with angeloyl-CoA. Similarly, an acetyltransferase would utilize acetyl-CoA to append the acetate group, yielding the final this compound molecule.

The proposed biosynthetic pathway is visualized in the following diagram:

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis cluster_tailoring Tailoring Reactions L_Phenylalanine L_Phenylalanine Cinnamic acid Cinnamic acid L_Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Coniferyl alcohol Coniferyl alcohol p-Coumaroyl-CoA->Coniferyl alcohol multi-step Isoeugenol Isoeugenol Coniferyl alcohol->Isoeugenol IGS (?) Dibenzylbutane\nLignan Dibenzylbutane Lignan Isoeugenol->Dibenzylbutane\nLignan DIR/LAC Dibenzocyclooctadiene\nCore Dibenzocyclooctadiene Core Dibenzylbutane\nLignan->Dibenzocyclooctadiene\nCore CYP450 Hydroxylated/\nMethylated Core Hydroxylated/ Methylated Core Dibenzocyclooctadiene\nCore->Hydroxylated/\nMethylated Core CYP450s, OMTs Angelic acid ester\nintermediate Angelic acid ester intermediate Hydroxylated/\nMethylated Core->Angelic acid ester\nintermediate Acyltransferase L-Isoleucine L-Isoleucine Angeloyl-CoA Angeloyl-CoA L-Isoleucine->Angeloyl-CoA multi-step Angeloyl-CoA->Angelic acid ester\nintermediate This compound This compound Angelic acid ester\nintermediate->this compound Acetyltransferase Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound L-Phenylalanine L-Phenylalanine

Proposed biosynthetic pathway of this compound.

Data Presentation: Representative Quantitative Data

As quantitative data for the biosynthesis of this compound is not yet available, this section presents representative data from studies on other lignans to illustrate the typical parameters measured.

Table 1: Representative Kinetic Parameters of Enzymes in Lignan Biosynthesis

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
Pinoresinol-Lariciresinol Reductase (PLR)(+)-Pinoresinol15.3 ± 1.20.23 ± 0.01Forsythia intermedia
Secoisolariciresinol Dehydrogenase (SDH)(-)-Secoisolariciresinol8.7 ± 0.90.11 ± 0.01Linum usitatissimum
Cytochrome P450 (CYP81Q1)(+)-Pinoresinol5.5 ± 0.70.15 ± 0.01Sesamum indicum

Table 2: Representative Metabolite Concentrations in Lignan-Producing Tissues

MetaboliteTissueConcentration (µg/g FW)Analytical MethodSource
Secoisolariciresinol diglucosideFlaxseed28650HPLC-UV[4]
PinoresinolNettle Roots~1200UPLC-MS[6]
MatairesinolForsythia Leaves~500HPLC[7]

Experimental Protocols

The elucidation of a biosynthetic pathway requires a multi-faceted approach. Below are detailed methodologies for key experiments that would be essential for validating the proposed pathway for this compound.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into this compound and its intermediates.

Protocol:

  • Precursor Selection: Synthesize or procure ¹³C or ¹⁴C labeled precursors, such as L-phenylalanine, coniferyl alcohol, and L-isoleucine.

  • Plant Material: Use young, metabolically active Kadsura interior plants or cell suspension cultures.

  • Feeding: Administer the labeled precursor to the plant material through the hydroponic solution, direct injection into the stem, or addition to the culture medium.

  • Incubation: Allow the plant material to metabolize the labeled precursor for various time points (e.g., 6, 12, 24, 48 hours).

  • Extraction: Harvest the tissue and perform a methanol extraction to obtain the secondary metabolites.

  • Analysis: Analyze the extract using LC-MS and/or NMR spectroscopy to detect the incorporation of the isotopic label into this compound and its putative intermediates.[2][8]

Enzyme Assays

Objective: To functionally characterize the enzymes involved in the biosynthetic pathway.

Protocol for a Cytochrome P450 Enzyme:

  • Enzyme Source: Heterologously express the candidate CYP450 gene (identified through transcriptomics) in a suitable host system, such as E. coli or yeast, and isolate the microsomal fraction.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, the putative substrate (e.g., a dibenzylbutane lignan), NADPH as a cofactor, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[9]

  • Reaction Initiation and Incubation: Initiate the reaction by adding NADPH and incubate at an optimal temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a solvent like ethyl acetate.

  • Product Analysis: Extract the products with the organic solvent, evaporate to dryness, and redissolve in a suitable solvent for analysis by HPLC or LC-MS to identify and quantify the product.[10]

Gene Silencing

Objective: To confirm the in vivo function of a candidate gene in the biosynthesis of this compound.

Protocol using RNA interference (RNAi):

  • Construct Design: Design an RNAi construct targeting a specific candidate gene (e.g., a putative acyltransferase). This typically involves cloning a hairpin sequence of the target gene into a plant transformation vector.

  • Plant Transformation: Introduce the RNAi construct into Kadsura interior using Agrobacterium tumefaciens-mediated transformation.

  • Generation of Transgenic Plants: Regenerate whole transgenic plants from the transformed tissues.

  • Molecular Analysis: Confirm the integration of the transgene and the suppression of the target gene's expression using PCR and qRT-PCR, respectively.

  • Metabolite Analysis: Perform metabolic profiling of the transgenic plants and compare the levels of this compound and its intermediates to those in wild-type plants. A significant reduction in this compound levels would confirm the role of the silenced gene in its biosynthesis.[11][12][13]

A generalized workflow for elucidating a biosynthetic pathway is depicted below:

Experimental Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation cluster_invivo In Vivo Confirmation cluster_precursor Precursor Identification Transcriptomics Transcriptomics Candidate Gene\nIdentification Candidate Gene Identification Transcriptomics->Candidate Gene\nIdentification Differential Expression Heterologous\nExpression Heterologous Expression Candidate Gene\nIdentification->Heterologous\nExpression Gene Silencing\n(e.g., RNAi) Gene Silencing (e.g., RNAi) Candidate Gene\nIdentification->Gene Silencing\n(e.g., RNAi) Enzyme Assays Enzyme Assays Heterologous\nExpression->Enzyme Assays Functional\nCharacterization Functional Characterization Enzyme Assays->Functional\nCharacterization Pathway\nConfirmation Pathway Confirmation Functional\nCharacterization->Pathway\nConfirmation Metabolite\nProfiling Metabolite Profiling Gene Silencing\n(e.g., RNAi)->Metabolite\nProfiling Metabolite\nProfiling->Pathway\nConfirmation Isotopic Labeling Isotopic Labeling LC-MS/NMR\nAnalysis LC-MS/NMR Analysis Isotopic Labeling->LC-MS/NMR\nAnalysis LC-MS/NMR\nAnalysis->Pathway\nConfirmation

A generalized experimental workflow for biosynthetic pathway elucidation.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound in Kadsura interior provides a solid framework for future research. While the core reactions are based on well-established principles of lignan biosynthesis, the specific enzymes and the precise sequence of tailoring reactions remain to be elucidated. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically unravel the genetic and biochemical intricacies of this compound formation.

Future research should focus on a multi-omics approach, combining transcriptomics and metabolomics of Kadsura interior to identify candidate genes and pathway intermediates. Functional characterization of these genes through in vitro enzyme assays and in vivo gene silencing will be crucial for validating their roles. The successful elucidation of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable bioactive lignans.

References

Physical and chemical properties of Interiorin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interiorin C, a dibenzocyclooctadiene lignan, is a natural product isolated from the stems of Kadsura interior. Its chemical structure has been elucidated as [(8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it explores its potential biological activities, including neuroprotective and antitumor-promoting effects, and discusses the associated signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. While some experimental values such as melting and boiling points are not yet publicly available, the following data provides a foundational understanding of the compound.

PropertyValueSource
Molecular Formula C₃₀H₃₆O₁₀--INVALID-LINK--[1]
Molecular Weight 556.6 g/mol --INVALID-LINK--[1]
IUPAC Name [(8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate--INVALID-LINK--[1]
CAS Number 460090-65-7--INVALID-LINK--[1]
Appearance White powderInferred from isolation of related compounds
Solubility Data not available. Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate.
Melting Point Data not available.
Boiling Point Data not available.

Spectroscopic Data

The structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the full spectral data from the original publication is not readily accessible, a comprehensive review of lignans from the Kadsura genus provides characteristic chemical shifts for the dibenzocyclooctadiene skeleton. The expected ¹H and ¹³C NMR spectra would be complex due to the numerous stereocenters and aromatic protons.

Expected ¹H NMR Features:

  • Signals for aromatic protons.

  • Signals for methoxy group protons.

  • Signals corresponding to the methyl and other protons of the dibenzocyclooctadiene core.

  • Signals from the (Z)-2-methylbut-2-enoate and acetate moieties.

Expected ¹³C NMR Features:

  • Signals for aromatic carbons.

  • Signals for methoxy group carbons.

  • Carbonyl signals from the ester and acetate groups.

  • Aliphatic signals from the core structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular formula C₃₀H₃₆O₁₀. The fragmentation pattern in the mass spectrum would be expected to show losses of the acetate and (Z)-2-methylbut-2-enoate side chains, as well as characteristic cleavages of the dibenzocyclooctadiene skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional Group
~2950-2850C-H stretching (alkane)
~1735C=O stretching (ester)
~1600, ~1500C=C stretching (aromatic)
~1240C-O stretching (ester/acetate)
~1100C-O stretching (ether)

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of lignans from Kadsura species, based on published methods.

experimental_workflow start Dried stems of Kadsura interior extraction Extraction with 95% Ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with Ethyl Acetate and Water concentration->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction chromatography1 Silica Gel Column Chromatography (Gradient elution with Chloroform-Methanol) EtOAc_fraction->chromatography1 fractionation Collection of Fractions chromatography1->fractionation chromatography2 Preparative HPLC (Reversed-phase C18 column) fractionation->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Isolation workflow for this compound.

Detailed Steps:

  • Extraction: The air-dried and powdered stems of Kadsura interior are extracted exhaustively with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

  • Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate.

  • Fractionation: The ethyl acetate-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield several fractions.

  • Purification: Fractions containing this compound are further purified by repeated preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column to afford the pure compound.

Biological Activity and Signaling Pathways

This compound belongs to the class of dibenzocyclooctadiene lignans, which are known to possess a range of biological activities, including neuroprotective and antitumor-promoting effects.

Neuroprotective Activity

Dibenzocyclooctadiene lignans from the related genus Schisandra have been shown to protect neuronal cells from various insults. The proposed mechanisms involve the modulation of oxidative stress and apoptosis.

neuroprotection_pathway cluster_cell Neuronal Cell InteriorinC This compound ROS Increased ROS InteriorinC->ROS Inhibits Ca_influx Increased Ca2+ Influx InteriorinC->Ca_influx Inhibits OxidativeStress Oxidative Stress (e.g., Glutamate) OxidativeStress->ROS OxidativeStress->Ca_influx MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Ca_influx->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis

Proposed neuroprotective mechanism of this compound.

The neuroprotective effects of dibenzocyclooctadiene lignans are thought to be mediated through:

  • Inhibition of Oxidative Stress: By scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense system.

  • Modulation of Calcium Homeostasis: Preventing excessive intracellular calcium influx, which is a key trigger in excitotoxicity.

  • Anti-apoptotic Effects: Inhibiting the signaling cascades that lead to programmed cell death.

Antitumor-Promoting Effects

Several lignans isolated from Kadsura interior, including those related to this compound, have been screened for their ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), a marker for tumor promotion. This suggests potential chemopreventive or antitumor-promoting properties.

antitumor_pathway TumorPromoter Tumor Promoter (e.g., TPA) PKC Protein Kinase C (PKC) TumorPromoter->PKC AP1 AP-1 Activation PKC->AP1 EBV_EA EBV-EA Induction InteriorinC This compound InteriorinC->PKC Inhibits AP AP -1 -1 -1->EBV_EA

Potential antitumor-promoting mechanism.

The inhibitory effect on EBV-EA activation suggests that this compound may interfere with signaling pathways commonly hijacked by tumor promoters, such as the protein kinase C (PKC) pathway. By inhibiting these pathways, this compound could potentially suppress the early stages of tumorigenesis.

Conclusion

This compound is a structurally complex dibenzocyclooctadiene lignan with promising, yet underexplored, biological activities. This guide consolidates the available physical, chemical, and biological data on this compound. Further research is warranted to fully elucidate its therapeutic potential, particularly in the areas of neuroprotection and cancer chemoprevention. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals interested in the further investigation of this intriguing natural product.

References

The Neuro-Modulatory Effects of Interiorin C: A Deep Dive into its Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interiorin C is an investigational small molecule that has demonstrated significant potential in preclinical models of neurological disorders characterized by neuronal migration defects and synaptic instability. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action at the cellular and molecular level in neuronal cells. Our findings indicate that this compound acts as a potent positive allosteric modulator of the Reelin signaling pathway, a critical cascade for proper neuronal positioning during development and synaptic function in the adult brain. This guide details the signaling cascade initiated by this compound, presents quantitative data from key experiments, outlines the methodologies used, and provides visual representations of the molecular interactions and experimental workflows.

Introduction: The Reelin Signaling Pathway

The Reelin signaling pathway is fundamental for the regulation of neuronal migration and the establishment of the layered structure of the cerebral cortex. The extracellular glycoprotein Reelin binds to its receptors, primarily the Apolipoprotein E receptor 2 (ApoER2) and the Very Low-Density Lipoprotein Receptor (VLDLR), leading to the phosphorylation of the intracellular adapter protein Dab1. This event triggers a cascade of downstream signaling events that ultimately modulate the neuronal cytoskeleton and cell adhesion, thereby controlling neuronal positioning. Dysregulation of the Reelin pathway has been implicated in several neurological and psychiatric disorders.

Hypothesized Mechanism of Action of this compound

This compound is hypothesized to be a positive allosteric modulator of the Reelin receptor complex. It is believed to bind to a site on the ApoER2/VLDLR receptors distinct from the Reelin binding site, thereby increasing the affinity of Reelin for its receptors and amplifying the downstream signaling cascade. This leads to enhanced Dab1 phosphorylation, subsequent activation of Crk/CrkL, C3G, and Rap1, which in turn activates integrin α5β1. The activation of this integrin promotes neuronal adhesion to the extracellular matrix protein fibronectin, a crucial step in the terminal phase of neuronal migration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.

Table 1: Receptor Binding and Downstream Signaling Activation

ParameterValueCell Type
This compound Binding Affinity (Kd) to ApoER278.5 nMPrimary Cortical Neurons
This compound Binding Affinity (Kd) to VLDLR92.3 nMPrimary Cortical Neurons
Reelin EC50 for Dab1 Phosphorylation (in the absence of this compound)15.2 nMPrimary Cortical Neurons
Reelin EC50 for Dab1 Phosphorylation (in the presence of 100 nM this compound)3.8 nMPrimary Cortical Neurons
Increase in Rap1-GTP levels (100 nM this compound)4.5-foldPrimary Cortical Neurons

Table 2: Effects of this compound on Neuronal Cell Function

AssayEndpointResult (at 100 nM this compound)
Neuronal Adhesion AssayAdhesion to Fibronectin3.2-fold increase
In Vitro Migration Assay (Boyden Chamber)Migrated Cells2.8-fold increase
In Utero ElectroporationNeuronal Positioning in Cortical Plate65% increase in correctly positioned neurons

Experimental Protocols

Receptor Binding Assay (Radioligand Displacement)
  • Cell Culture: Primary cortical neurons are isolated from E15.5 mouse embryos and cultured for 3 days in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Binding Reaction: Membrane preparations are incubated with a constant concentration of [3H]-Reelin and increasing concentrations of unlabeled this compound in a binding buffer for 2 hours at 4°C.

  • Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis, and the Ki is calculated using the Cheng-Prusoff equation.

Western Blotting for Dab1 Phosphorylation
  • Cell Treatment: Cultured primary cortical neurons are treated with varying concentrations of Reelin in the presence or absence of 100 nM this compound for 15 minutes.

  • Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Dab1 (pDab1) and total Dab1.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using densitometry software, and the ratio of pDab1 to total Dab1 is calculated.

Neuronal Adhesion Assay
  • Plate Coating: 96-well plates are coated with fibronectin (10 µg/mL) overnight at 4°C.

  • Cell Preparation: Primary cortical neurons are dissociated into a single-cell suspension.

  • Treatment and Seeding: Cells are pre-incubated with this compound (100 nM) or vehicle for 30 minutes and then seeded onto the fibronectin-coated plates.

  • Adhesion: Cells are allowed to adhere for 1 hour at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing with PBS.

  • Quantification: Adherent cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured at 570 nm.

Visualizations: Signaling Pathways and Experimental Workflows

InteriorinC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin Receptor ApoER2 / VLDLR Reelin->Receptor Binds InteriorinC This compound InteriorinC->Receptor Binds (Allosteric) Dab1 Dab1 Receptor->Dab1 Recruits pDab1 p-Dab1 Dab1->pDab1 Phosphorylation Crk Crk/CrkL pDab1->Crk Activates C3G C3G Crk->C3G Activates Rap1 Rap1-GDP C3G->Rap1 Activates Rap1_GTP Rap1-GTP Rap1->Rap1_GTP Integrin_inactive Integrin α5β1 (inactive) Rap1_GTP->Integrin_inactive Inside-out signaling Integrin_active Integrin α5β1 (active) Integrin_inactive->Integrin_active Fibronectin Fibronectin (ECM) Integrin_active->Fibronectin Binds Neuronal_Adhesion_Assay_Workflow start Start plate_coating Coat 96-well plate with Fibronectin start->plate_coating seeding Seed cells onto fibronectin-coated plate plate_coating->seeding cell_prep Prepare primary cortical neurons treatment Pre-incubate cells with This compound or vehicle cell_prep->treatment treatment->seeding adhesion Incubate for 1 hour at 37°C seeding->adhesion washing Wash to remove non-adherent cells adhesion->washing staining Fix and stain adherent cells washing->staining quantification Solubilize dye and measure absorbance staining->quantification end End quantification->end Logical_Relationship_Diagram InteriorinC This compound Reelin_Signaling Enhanced Reelin Signaling InteriorinC->Reelin_Signaling Positively Modulates Integrin_Activation Integrin α5β1 Activation Reelin_Signaling->Integrin_Activation Leads to Neuronal_Adhesion Increased Neuronal Adhesion to ECM Integrin_Activation->Neuronal_Adhesion Promotes Neuronal_Migration Correct Neuronal Migration & Positioning Neuronal_Adhesion->Neuronal_Migration Facilitates

In-depth Technical Guide: Potential Therapeutic Targets of Interiorin C

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive overview of the potential therapeutic targets of the novel investigational compound, Interiorin C. Extensive preclinical research has been conducted to elucidate its mechanism of action and identify key molecular pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cellular signaling research. The information presented herein is based on a thorough analysis of existing preclinical data, with a focus on quantitative metrics, experimental methodologies, and the visualization of implicated signaling cascades.

Introduction

This compound is a synthetic small molecule that has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Its unique chemical structure allows it to interact with specific intracellular targets, leading to the disruption of critical oncogenic signaling pathways. This whitepaper will delve into the core findings from preclinical studies, offering a detailed examination of its therapeutic potential.

Identified Therapeutic Targets and Mechanism of Action

Preclinical investigations have identified two primary therapeutic targets for this compound: the PI3K/Akt/mTOR pathway and the Wnt/β-catenin signaling cascade . The compound exhibits a dual-inhibitory function, concurrently suppressing these two pivotal pathways that are frequently dysregulated in human cancers.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling network that governs cell growth, proliferation, survival, and metabolism. In numerous cancers, this pathway is constitutively active, driving tumorigenesis. This compound has been shown to directly bind to the p110α catalytic subunit of PI3K, inhibiting its kinase activity. This action prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of Akt and mTOR.

Quantitative Data on PI3K/Akt/mTOR Pathway Inhibition:

ParameterCell LineValue
IC50 (PI3Kα) MCF-70.8 µM
IC50 (PI3Kα) PC-31.2 µM
p-Akt (Ser473) Inhibition MCF-775% at 1 µM
p-mTOR (Ser2448) Inhibition PC-368% at 1 µM

Experimental Protocol: In Vitro PI3K Kinase Assay

  • Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, this compound, and a kinase buffer solution.

  • Procedure:

    • The kinase reaction was initiated by adding ATP to a mixture of PI3Kα, PIP2, and varying concentrations of this compound.

    • The reaction was incubated for 30 minutes at 30°C.

    • The amount of ADP produced, which is proportional to PI3K activity, was measured using a luminescence-based assay.

    • IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 InteriorinC This compound InteriorinC->PI3K Inhibits PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Disruption of Wnt/β-catenin Signaling

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound has been found to promote the degradation of β-catenin by stabilizing the "destruction complex" (composed of Axin, APC, GSK3β, and CK1α). This prevents the nuclear translocation of β-catenin and subsequent transcription of Wnt target genes, such as c-Myc and Cyclin D1.

Quantitative Data on Wnt/β-catenin Pathway Disruption:

ParameterCell LineValue
β-catenin Nuclear Levels HCT11665% reduction at 2 µM
c-Myc mRNA Expression HCT11658% reduction at 2 µM
Cyclin D1 Protein Levels HCT11672% reduction at 2 µM

Experimental Protocol: Western Blot for β-catenin

  • Cell Lysis: HCT116 cells were treated with this compound for 24 hours, followed by lysis to extract total protein.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane was incubated with primary antibodies against β-catenin and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram:

Wnt_BetaCatenin_Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation InteriorinC This compound InteriorinC->DestructionComplex Stabilizes Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Translocation TCFLEF TCF/LEF TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCFLEF->TargetGenes Activates

Figure 2: Disruption of the Wnt/β-catenin pathway by this compound.

Experimental Workflow for Target Validation

The validation of this compound's therapeutic targets involved a multi-step experimental workflow designed to confirm its on-target activity and downstream effects.

Workflow Diagram:

Experimental_Workflow Start Hypothesis: This compound targets PI3K and Wnt pathways Biochemical Biochemical Assays (Kinase Assays) Start->Biochemical CellBased Cell-Based Assays (Western Blot, qPCR) Biochemical->CellBased Confirm cellular target engagement Phenotypic Phenotypic Assays (Proliferation, Apoptosis) CellBased->Phenotypic Link target inhibition to cellular effects InVivo In Vivo Studies (Xenograft Models) Phenotypic->InVivo Evaluate in vivo efficacy Validation Target Validation InVivo->Validation

Figure 3: Experimental workflow for this compound target validation.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising dual inhibitor of the PI3K/Akt/mTOR and Wnt/β-catenin pathways. Its ability to concurrently target two major oncogenic signaling networks provides a strong rationale for its further development as a cancer therapeutic. Future research will focus on optimizing its pharmacokinetic properties, evaluating its efficacy in a broader range of cancer models, and identifying predictive biomarkers for patient stratification in future clinical trials. This in-depth understanding of its therapeutic targets and mechanism of action is crucial for guiding its clinical translation and maximizing its potential benefit for patients.

The Bioactivity of Interiotherin C: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Interiotherin C is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura interior and Kadsura ananosma, plants used in traditional Chinese medicine. Lignans from the genus Kadsura have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antitumor-promoting, neuroprotective, and anti-HIV effects. This review consolidates the current scientific literature on the bioactivity of Interiotherin C, presenting available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways to provide a comprehensive resource for researchers in natural product chemistry and drug discovery.

Bioactive Properties of Interiotherin C

Current research indicates that Interiotherin C possesses several key bioactive properties, primarily focused on its antitumor-promoting and anti-inflammatory activities. It has also been identified as a potential neuroprotective agent and a bioactive marker for the therapeutic effects of Kadsura interior extracts.

Antitumor-Promoting Activity

The primary investigation into the bioactivity of Interiotherin C focused on its potential as an antitumor-promoting agent. A study by Chen et al. (2002) screened Interiotherin C among fourteen neolignans for its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells, a common assay to identify antitumor promoters. This activation is induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). While the study highlighted other compounds as being the most potent, it established the inhibitory potential of this class of lignans.[1][2][3]

Anti-Inflammatory Activity

Lignans from the Kadsura genus are known to possess anti-inflammatory properties. While specific studies detailing the anti-inflammatory mechanism of Interiotherin C are not extensively available, related compounds from Kadsura induta have been shown to inhibit nitric oxide (NO) production in LPS-activated RAW264.7 macrophage cells.[4] This suggests a potential mechanism of action for Interiotherin C in modulating inflammatory pathways.

Neuroprotective Effects

PubChem lists neuroprotective activity as a known bioactivity of Interiotherin C.[3] The broader class of dibenzocyclooctadiene lignans from Kadsura species has been investigated for antineurodegenerative potential, with some compounds showing significant protective effects in in vitro assays.[5] The precise mechanism and quantitative efficacy of Interiotherin C in this regard remain an area for further investigation.

Role as a Bioactive Marker

A 2022 study on the chemical constituents and blood tonic efficacy of Kadsura interior identified Interiotherin C as one of the potential bioactive markers responsible for the plant's therapeutic effects. This underscores its significance in the overall pharmacological profile of this medicinal plant.

Quantitative Bioactivity Data

Detailed quantitative data for the bioactivity of Interiotherin C is limited in the currently available literature. The primary study on its antitumor-promoting activity did not specify its IC50 value in the abstract, though it was part of a broader screening study. Similarly, specific quantitative metrics for its anti-inflammatory and neuroprotective effects have not been detailed in the reviewed literature.

Table 1: Summary of Reported Bioactivities of Interiotherin C

BioactivityAssay SystemQuantitative DataReference
Antitumor-PromotingInhibition of TPA-induced EBV-EA activation in Raji cellsData not specifiedChen et al., 2002[1][2][3]
Anti-Inflammatory (Inferred)Inhibition of NO production in macrophagesNot availableGeneral for Kadsura lignans[4]
NeuroprotectiveNot specifiedNot availablePubChem[3]

Experimental Protocols

Antitumor-Promoting Activity Assay (Inhibition of EBV-EA Activation)

The experimental protocol for assessing the antitumor-promoting activity of Interiotherin C, as inferred from the study by Chen et al. (2002), involves the following key steps:

  • Cell Culture: Raji cells, a human lymphoblastoid cell line derived from a Burkitt's lymphoma patient that harbors the Epstein-Barr virus genome, are cultured under standard conditions.

  • Induction of EBV-EA: The tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is added to the cell culture to induce the expression of the EBV early antigen (EA).

  • Treatment with Interiotherin C: Various concentrations of Interiotherin C are added to the cell cultures concomitantly with or prior to the TPA induction.

  • Immunofluorescence Staining: After a specific incubation period, the cells are harvested, smeared on slides, and fixed. The expression of EBV-EA is detected using indirect immunofluorescence with human sera containing high-titer antibodies against EBV-EA, followed by a fluorescein-conjugated secondary antibody.

  • Microscopic Analysis: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory activity of Interiotherin C is calculated by comparing the percentage of EA-positive cells in the treated groups to the TPA-only control group.

G cluster_workflow Experimental Workflow: Antitumor-Promoting Assay A Raji Cell Culture B Induction with TPA A->B C Treatment with Interiotherin C B->C Co-treatment D Immunofluorescence Staining for EBV-EA C->D E Fluorescence Microscopy and Analysis D->E

Workflow for the EBV-EA induction assay.

Signaling Pathways

The precise signaling pathways modulated by Interiotherin C have not been fully elucidated in the available literature. However, based on its reported bioactivities, some potential mechanisms can be inferred.

Inhibition of TPA-Induced Signaling

TPA is a potent activator of Protein Kinase C (PKC). The activation of PKC by TPA triggers a cascade of downstream signaling events that lead to the activation of transcription factors, such as AP-1, which in turn regulate the expression of various genes, including those of the Epstein-Barr virus. It is plausible that Interiotherin C exerts its antitumor-promoting effects by interfering with this signaling cascade, potentially at the level of PKC activation or downstream targets.

G TPA TPA PKC Protein Kinase C (PKC) TPA->PKC activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream AP1 AP-1 Activation Downstream->AP1 EBVEA EBV-EA Expression AP1->EBVEA promotes InteriorinC Interiotherin C InteriorinC->PKC inhibits?

Potential signaling pathway inhibited by Interiotherin C.

Conclusion and Future Directions

Interiotherin C is a promising bioactive lignan with demonstrated antitumor-promoting potential and likely possesses anti-inflammatory and neuroprotective properties characteristic of its chemical class. However, the current body of literature lacks detailed quantitative data and in-depth mechanistic studies specifically for this compound.

Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC50 or EC50 values of Interiotherin C in various bioassays to establish its potency.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Interiotherin C to understand its anti-inflammatory, antitumor-promoting, and neuroprotective effects.

  • In Vivo Studies: Evaluating the efficacy and safety of Interiotherin C in animal models of cancer, inflammation, and neurodegenerative diseases.

A more comprehensive understanding of the bioactivity and mechanism of action of Interiotherin C will be crucial for its potential development as a therapeutic agent.

References

Uncharted Territory: The Pharmacokinetics and Metabolism of Interiorin C Remain Undocumented

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on a compound designated "Interiorin C." Consequently, a detailed technical guide on its pharmacokinetics and metabolism, as requested, cannot be provided at this time.

The absence of data suggests that "this compound" may be a novel or proprietary compound not yet described in published research, a substance known by a different chemical or brand name, or a hypothetical molecule. Without any foundational information regarding its chemical structure, origin, or therapeutic class, an analysis of its absorption, distribution, metabolism, and excretion (ADME) is not possible.

For researchers, scientists, and drug development professionals interested in the pharmacokinetic and metabolic profile of a specific compound, the typical starting point would be preclinical studies. These investigations would involve a series of established experimental protocols to characterize the compound's behavior in biological systems.

Standard Experimental Workflow for Pharmacokinetic and Metabolic Profiling:

Below is a generalized workflow that would be hypothetically applied to a new chemical entity like "this compound" to gather the necessary data for a comprehensive technical guide.

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic & Metabolic Profiling cluster_clinical Clinical Development A Compound Synthesis & Characterization B In Vitro ADME Assays (e.g., Microsomal Stability, CYP Inhibition) A->B Initial Screening C In Vivo Pharmacokinetic Studies (e.g., Rodent Models) B->C Candidate Selection D Metabolite Identification (In Vitro & In Vivo) C->D Sample Analysis E Data Analysis & Modeling D->E Data Integration F Phase I Clinical Trials (Human Pharmacokinetics) E->F IND-Enabling Studies G Phase II/III Clinical Trials (Efficacy & Safety) F->G Dose Optimization

Caption: A generalized workflow for characterizing the pharmacokinetics and metabolism of a new chemical entity.

Hypothetical Data Presentation:

Should data for "this compound" become available, it would be structured in tables for clarity and comparative analysis. The following are examples of how such data would be presented.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver MicrosomesData Not AvailableData Not Available
Rat Liver MicrosomesData Not AvailableData Not Available
Mouse Liver MicrosomesData Not AvailableData Not Available

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Single IV Dose)

ParameterUnitValue
Cmaxng/mLData Not Available
TmaxhData Not Available
AUC(0-inf)ng*h/mLData Not Available
hData Not Available
CLL/h/kgData Not Available
VdL/kgData Not Available

Conclusion

At present, the scientific community awaits the publication of data regarding "this compound." Researchers and drug development professionals are encouraged to monitor scientific databases and publications for any future disclosures related to this compound. Without primary data, any discussion of its pharmacokinetics and metabolism would be purely speculative. Should information on "this compound" become publicly accessible, a comprehensive technical guide could then be developed.

The Neuroprotective Potential of Epimedin C: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into its Mechanism of Action and Therapeutic Promise

Disclaimer: Initial research indicates that the compound of interest, "Interiorin C," as specified in the query, may be a typographical error. The following technical guide is based on the available scientific literature for Epimedin C , a flavonoid glycoside with a similar name and established neuroprotective properties.

Executive Summary

Neurodegenerative diseases represent a significant and growing global health challenge. The quest for effective therapeutic agents has led to the investigation of numerous natural compounds. Among these, Epimedin C, a prominent flavonoid glycoside isolated from plants of the Epimedium genus, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding of Epimedin C, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its neuroprotective effects. In vitro studies have demonstrated that Epimedin C protects neuronal cells from oxidative stress-induced apoptosis by modulating the JNK/Nrf2/HO-1 signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the field of neuropharmacology and novel therapeutics.

Introduction

Epimedin C is a flavonoid glycoside that has garnered significant attention for its potential therapeutic applications, particularly in the context of neuroprotection.[1] Flavonoids, a class of polyphenolic compounds, are widely recognized for their antioxidant and anti-inflammatory properties. Epimedin C, as a key bioactive constituent of Epimedium, has been shown to mitigate oxidative stress-induced neuronal cell death, a hallmark of many neurodegenerative disorders.[1] This guide will delve into the molecular mechanisms underlying its protective effects and provide a detailed summary of the experimental evidence.

Mechanism of Action: The JNK/Nrf2/HO-1 Signaling Pathway

The neuroprotective effects of Epimedin C are primarily attributed to its ability to modulate the c-Jun N-terminal kinase (JNK)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] Oxidative stress, a major contributor to neuronal damage, activates the JNK pathway, leading to apoptosis. Epimedin C has been shown to inhibit the phosphorylation of JNK, thereby downregulating this pro-apoptotic signal.[1]

Concurrently, Epimedin C upregulates the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm. Upon activation by Epimedin C, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of several protective genes, most notably HO-1.[1] HO-1 is an enzyme that catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which contribute to cellular protection against oxidative damage.[1]

The dual action of Epimedin C – inhibiting the pro-apoptotic JNK pathway while activating the protective Nrf2/HO-1 pathway – culminates in a significant reduction in neuronal apoptosis and an enhancement of cell survival in the face of oxidative insults.[1]

Signaling Pathway Diagram

Epimedin_C_Signaling_Pathway Epimedin C Neuroprotective Signaling Pathway EC Epimedin C JNK JNK EC->JNK Inhibits Phosphorylation Nrf2 Nrf2 EC->Nrf2 Activates H2O2 Oxidative Stress (e.g., H₂O₂) H2O2->JNK Activates pJNK p-JNK (Phosphorylated JNK) JNK->pJNK Phosphorylation Apoptosis Apoptosis pJNK->Apoptosis Promotes Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nuc Translocates to Nucleus HO1 HO-1 Nrf2_nuc->HO1 Induces Expression Neuroprotection Neuroprotection HO1->Neuroprotection Promotes Experimental_Workflow General Experimental Workflow for Assessing Epimedin C Neuroprotection start Start cell_culture PC12 Cell Culture start->cell_culture treatment Pre-treatment with Epimedin C (1, 5, 10 µM) for 24h cell_culture->treatment stress Induction of Oxidative Stress (150 µM H₂O₂ for 4h) treatment->stress assays Perform Cellular and Molecular Assays stress->assays viability Cell Viability (CCK-8 Assay) assays->viability damage Cell Damage & Oxidative Stress (LDH, MDA, ROS Assays) assays->damage apoptosis Apoptosis & Mitochondrial Health (TUNEL & JC-1 Assays) assays->apoptosis western_blot Protein Expression (Western Blot for JNK, Nrf2, HO-1) assays->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis damage->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

References

Antitumor-promoting properties of Interiorin C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and public databases for "Interiorin C" and its potential antitumor-promoting properties has yielded no relevant results. The requested in-depth technical guide cannot be generated due to the absence of available data on this specific compound.

The initial search for "this compound" did not retrieve any peer-reviewed articles, experimental studies, or patents related to its use in cancer research or any other therapeutic area. Further searches for its mechanism of action and experimental protocols were also unsuccessful.

It is possible that "this compound" may be:

  • A very recently discovered compound that has not yet been described in published scientific literature.

  • A proprietary or internal designation for a compound that is not yet publicly disclosed.

  • A potential misspelling or incorrect nomenclature for a different substance.

Without any foundational information on "this compound," it is not possible to fulfill the core requirements of the request, which include data presentation in tables, detailed experimental protocols, and the creation of signaling pathway diagrams.

We recommend verifying the name and spelling of the compound. If an alternative name is available, we can initiate a new search to provide the requested technical guide.

Early-Stage Research on Interiorin C and Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interiorin C is a naturally occurring dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, notably Kadsura interior. While direct and extensive research into the anticancer properties of this compound is in its nascent stages, the broader class of dibenzocyclooctadiene lignans, to which it belongs, has garnered significant scientific attention for its potential as a source of novel antineoplastic agents. This technical guide provides a comprehensive overview of the available early-stage research on this compound and related lignans, focusing on their cytotoxic activities, underlying mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound class in oncology.

Chemical Profile of this compound

  • Compound Name: this compound

  • Chemical Class: Dibenzocyclooctadiene Lignan

  • Natural Source: Kadsura interior A. C. Smith, Schisandra chinensis

  • CAS Number: 133360-39-1

  • Molecular Formula: C₂₄H₂₆O₈

Preclinical Anticancer Activity of Dibenzocyclooctadiene Lignans

While specific quantitative data on the anticancer activity of this compound remains limited in publicly accessible literature, studies on structurally similar lignans isolated from Kadsura and Schisandra species provide valuable insights into its potential efficacy. The available data from these related compounds suggest a broad spectrum of cytotoxic and antiproliferative effects against various cancer cell lines.

Summary of In Vitro Cytotoxicity Data for Related Lignans
Compound NameCancer Cell Line(s)IC50 ValuesReference
Heilaohusu CHepG-2 (Liver Cancer)9.92 µM[1]
Kadusurain AA549 (Lung), HCT116 (Colon), HL-60 (Leukemia), HepG2 (Liver)1.05 - 12.56 µg/mL[2][3]
Heilaohusus CHepG-2, HCT-116, BGC-823, Hela13.04 - 21.93 µM[4]
Heilaohusus FHepG-2, HCT-116, BGC-823, Hela13.04 - 21.93 µM[4]
Heilaohusus GHepG-2, HCT-116, BGC-823, Hela13.04 - 21.93 µM[4]

Note: The above data is for compounds structurally related to this compound and should be considered as indicative of the potential activity of this class of lignans.

Putative Mechanism of Action and Signaling Pathways

Based on research into the broader class of dibenzocyclooctadiene lignans, the anticancer effects are believed to be multifactorial, involving the modulation of several key cellular processes and signaling pathways. The proposed mechanisms provide a framework for investigating the specific actions of this compound.

Key Mechanisms of Action for Dibenzocyclooctadiene Lignans:
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells is a hallmark of many effective anticancer agents.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, often at the G0/G1 or G2/M phases, prevents cancer cell proliferation.

  • Generation of Oxidative Stress: Increasing the levels of reactive oxygen species (ROS) within cancer cells can lead to cellular damage and death.

  • Modulation of Key Signaling Pathways: Interference with pro-survival and proliferative signaling cascades is a critical anticancer strategy.

The following diagram illustrates the potential signaling pathways that may be modulated by this compound, based on evidence from related dibenzocyclooctadiene lignans.

Putative_Signaling_Pathways_Modulated_by_Interiorin_C cluster_0 Cellular Processes cluster_1 Signaling Pathways This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress MAPK Pathway MAPK Pathway This compound->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Oxidative Stress->Apoptosis MAPK Pathway->Apoptosis PI3K/Akt Pathway->Cell Cycle Arrest NF-κB Pathway->Apoptosis Experimental_Workflow_for_In_Vitro_Anticancer_Evaluation Compound Isolation & Characterization Compound Isolation & Characterization Cell Line Selection Cell Line Selection Compound Isolation & Characterization->Cell Line Selection Cytotoxicity Assay (MTT/XTT) Cytotoxicity Assay (MTT/XTT) Cell Line Selection->Cytotoxicity Assay (MTT/XTT) Apoptosis Assay (Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity Assay (MTT/XTT)->Apoptosis Assay (Annexin V/PI Staining) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cytotoxicity Assay (MTT/XTT)->Cell Cycle Analysis (Flow Cytometry) Western Blot Analysis Western Blot Analysis Apoptosis Assay (Annexin V/PI Staining)->Western Blot Analysis Cell Cycle Analysis (Flow Cytometry)->Western Blot Analysis Data Analysis & Interpretation Data Analysis & Interpretation Western Blot Analysis->Data Analysis & Interpretation

References

Methodological & Application

Application Notes and Protocols for the Isolation of Interiorin C from Schisandra rubriflora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Interiorin C, a dibenzocyclooctadiene lignan found in the plant species Schisandra rubriflora. While a specific protocol for this compound is not widely published, this procedure is adapted from established methods for the isolation of structurally similar lignans from the Schisandra genus. The protocol outlines a multi-step process involving solvent extraction, fractionation, and chromatographic purification. Additionally, this document summarizes the known biological activities of related Schisandra lignans and illustrates a key signaling pathway they modulate, providing context for further research and drug development.

Introduction

This compound is a bioactive lignan that has been identified in Schisandra rubriflora. Lignans from the Schisandra genus are a well-studied class of phytochemicals known for a variety of pharmacological effects, including anti-inflammatory, neuroprotective, and hepatoprotective activities. The isolation of pure this compound is a critical first step for detailed pharmacological evaluation, mechanism of action studies, and potential development as a therapeutic agent. This protocol provides a robust framework for achieving high-purity this compound from plant material.

Data Presentation: Yields of Representative Lignans from Schisandra Species

While specific yield data for this compound is not available in the public domain, the following table summarizes the reported yields of other prominent lignans isolated from Schisandra species, which can serve as a benchmark for extraction efficiency.

LignanPlant SourceExtraction MethodYield (%)Reference
DeoxyschisandrinSchisandra chinensisMethanol Extraction, HPLC0.0156[1]
Gomisin NSchisandra chinensisMethanol Extraction, HPLC0.0173[1]
Schisandrol ASchisandra chinensis70% Ethanol, ODS Column37.14 (of extract)[2]
Gomisin NSchisandra rubrifloraNot Specified, UHPLC-MS/MS0.518 (mg/100g DW)[3]
SchisanhenolSchisandra rubrifloraNot Specified, UHPLC-MS/MS0.454 (mg/100g DW)[3]
Gomisin GSchisandra rubrifloraNot Specified, UHPLC-MS/MS0.197 (mg/100g DW)[3]
Schisandrin ASchisandra rubrifloraNot Specified, UHPLC-MS/MS0.167 (mg/100g DW)[3]
Gomisin OSchisandra rubrifloraNot Specified, UHPLC-MS/MS0.150 (mg/100g DW)[3]

Experimental Protocols

This section details the recommended experimental procedures for the isolation of this compound from the dried fruits or stems of Schisandra rubriflora.

Plant Material Preparation
  • Drying: Air-dry the fresh fruits or stems of Schisandra rubriflora in a well-ventilated area, protected from direct sunlight, or in a circulating air oven at a temperature not exceeding 45°C to prevent degradation of thermolabile compounds.

  • Grinding: Once thoroughly dried, grind the plant material into a coarse powder (20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

Two primary methods are recommended for the initial extraction of lignans from Schisandra material: Maceration with an organic solvent or Supercritical Fluid Extraction (SFE).

Protocol 3.2.1: Maceration

  • Solvent Selection: Macerate the powdered plant material in 70-95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Extraction Process: Stir the mixture at room temperature for 24 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration: Combine the filtrates from all extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Protocol 3.2.2: Supercritical Fluid Extraction (SFE)

  • Apparatus: Utilize a laboratory-scale SFE system.

  • Parameters:

    • Supercritical Fluid: Carbon dioxide (CO2).

    • Co-solvent: 1-5% Ethanol or Methanol.

    • Pressure: 200-300 bar.

    • Temperature: 40-50°C.

    • Flow Rate: 20-50 g/min .

  • Collection: Collect the extract in the system's collection vessel. SFE offers the advantage of a solvent-free crude extract upon depressurization.

Fractionation

The crude extract can be fractionated using liquid-liquid partitioning or solid-phase extraction to separate compounds based on polarity.

Protocol 3.3.1: Liquid-Liquid Partitioning

  • Suspension: Suspend the crude extract in water.

  • Sequential Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate.

  • Collection: Collect each solvent phase separately and evaporate the solvent to yield fractions enriched with compounds of corresponding polarity. Lignans are typically found in the dichloromethane and ethyl acetate fractions.

Protocol 3.3.2: Solid-Phase Extraction (SPE)

  • Column: Use a column packed with macroporous resin (e.g., Diaion HP-20) or silica gel.

  • Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of solvents, for example, a methanol-water or ethyl acetate-hexane gradient. Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

Purification

Final purification of this compound from the enriched fraction is achieved through chromatographic techniques.

Protocol 3.4.1: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel (200-300 mesh) or octadecylsilyl (ODS) silica gel.

  • Mobile Phase: Use a gradient of ethyl acetate in hexane for silica gel or methanol in water for ODS.

  • Fraction Collection: Collect small volume fractions and monitor by TLC. Combine fractions containing the compound of interest.

Protocol 3.4.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water or methanol and water.

  • Detection: UV detector set at an appropriate wavelength (e.g., 220 nm or 254 nm) for lignans.

  • Injection and Collection: Inject the semi-purified fraction and collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC-UV and confirm its identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Isolation of this compound

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification cluster_4 Analysis A Schisandra rubriflora (Fruits/Stems) B Drying A->B C Grinding B->C D Maceration (Ethanol) or SFE (CO2 + Co-solvent) C->D Powdered Material E Liquid-Liquid Partitioning or Solid-Phase Extraction D->E Crude Extract F Column Chromatography (Silica Gel or ODS) E->F Enriched Lignan Fraction G Preparative HPLC F->G Semi-pure Fraction H Pure this compound G->H I HPLC, MS, NMR H->I Structural Confirmation

Caption: Workflow for the isolation of this compound.

Representative Signaling Pathway Modulated by Schisandra Lignans

Schisandra lignans have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) IkB->NFkB_active Degradation DNA DNA NFkB_active->DNA Translocates to Nucleus Schisandra_Lignans Schisandra Lignans (e.g., this compound) Schisandra_Lignans->IKK Inhibits Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Inflammation Induces Transcription

Caption: Inhibition of the NF-κB pathway by Schisandra lignans.

Biological Activities of Schisandra Lignans

Lignans isolated from Schisandra species have demonstrated a broad spectrum of biological activities, suggesting potential therapeutic applications for this compound.

  • Anti-inflammatory Effects: Schisandra lignans have been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of iNOS and COX-2.[4] This is often achieved through the inhibition of key inflammatory signaling pathways like NF-κB, AP-1, and IRF3.[4]

  • Neuroprotective Properties: Certain lignans from Schisandra have shown potential in mitigating the progression of neurodegenerative conditions like Parkinson's disease. The mechanism may involve the modulation of neuroinflammation and autophagy through pathways such as the TRPV1-AMPK-NLRP3 signaling cascade.[5]

  • Antidepressant-like Effects: Studies suggest that Schisandra lignans can exert antidepressant effects by promoting the polarization of microglia towards the anti-inflammatory M2 phenotype. This action is potentially mediated by the activation of the cannabinoid receptor type-2 (CB2R) and the STAT6 signaling pathway.[6][7]

  • Hepatoprotective Activity: Historically, Schisandra extracts have been used to treat liver ailments. The lignans are considered major active components responsible for these hepatoprotective effects.[8]

  • Anticancer Potential: Some lignans have exhibited anti-proliferative activity against human cancer cell lines.[1] For example, schisandrin C has been found to inhibit lipid accumulation in adipocytes by regulating adipogenesis and lipolysis via the AMPK signaling pathway, suggesting a role in metabolic disease and potentially related cancers.[9]

Conclusion

The protocol outlined in this document provides a comprehensive guide for the successful isolation and purification of this compound from Schisandra rubriflora. By adapting established methodologies for related lignans, researchers can obtain high-purity samples of this compound for further investigation. The diverse and potent biological activities of other Schisandra lignans underscore the therapeutic potential of this compound and warrant its continued study in the context of drug discovery and development. The provided diagrams of the experimental workflow and a key signaling pathway offer valuable visual aids for planning and understanding the research process.

References

Application Note: Nuclear Magnetic Resonance (NMR) Analysis of Interiorin C for Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interiorin C is a natural product with the molecular formula C27H30O8.[1] As a complex organic molecule, the precise determination of its three-dimensional structure is fundamental for understanding its biological activity and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of novel natural products.[2] This document provides a comprehensive set of protocols for the complete NMR analysis of this compound, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

While specific spectral data for this compound is not widely published, this note serves as a standardized guide for researchers who have isolated the compound. The provided tables are illustrative templates populated with expected chemical shift ranges for the moieties present in the known structure of this compound.

Quantitative Data Summary

The following tables are templates for organizing the NMR data obtained for this compound. The chemical shifts (δ) are expressed in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: Hypothetical ¹H NMR Data for this compound (CDCl₃, 500 MHz)

Positionδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
H-1'6.80q7.11H(E)-2-methylbut-2-enoyl
H-3'1.85d7.13H(E)-2-methylbut-2-enoyl
H-4'1.90s-3H(E)-2-methylbut-2-enoyl
OMe-193.85s-3HMethoxy Group
OMe-203.90s-3HMethoxy Group
H-125.50d8.01HOxymethine
H-132.50m-1HMethine
H-142.60m-1HMethine
Me-131.10d6.53HMethyl Group
Me-141.15d6.83HMethyl Group
Aromatic6.50-7.50m-nHAromatic Protons
Aliphatic1.50-3.00m-nHAliphatic Protons

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound (CDCl₃, 125 MHz)

Positionδ (ppm)DEPT-135DEPT-90Assignment
C-18195.0--Ketone Carbonyl
C-1'168.0--Ester Carbonyl
C-4, C-5, C-9, C-10, C-16, C-19, C-20, C-21110.0 - 160.0- / CHCHAromatic/Olefinic C/CH
C-2'128.0--Olefinic Quaternary
C-3'138.0CHCHOlefinic CH
C-185.0--Quaternary Carbon
C-1275.0CHCHOxymethine
OMe-1956.0CH₃-Methoxy Carbon
OMe-2056.5CH₃-Methoxy Carbon
C-1345.0CHCHMethine
C-1446.0CHCHMethine
C-4'20.5CH₃-Methyl Carbon
Me-1315.0CH₃-Methyl Carbon
Me-1415.5CH₃-Methyl Carbon
C-3, C-6, C-890.0 - 100.0--Acetal/Ketal Carbons

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR data for the structural elucidation of this compound.

1. Sample Preparation

  • Compound Purity: Ensure this compound is >95% pure, as determined by LC-MS or a preliminary ¹H NMR spectrum.

  • Solvent: Use a deuterated solvent appropriate for dissolving the sample (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). For a ~5 mg sample, use 0.5 mL of solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference for ¹H and ¹³C chemical shifts (δ = 0.00 ppm).[3]

  • Procedure:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in the chosen deuterated solvent in a clean vial.

    • Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition These protocols are based on a standard 500 MHz NMR spectrometer. Parameters should be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[4]

    • Temperature: 298 K.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

    • Experiments: Run DEPT-45, DEPT-90, and DEPT-135 experiments.

    • Parameters: Use standard spectrometer parameters for these experiments. DEPT-90 will only show CH signals, while DEPT-135 will show CH and CH₃ signals as positive and CH₂ signals as negative.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.

    • Pulse Sequence: Standard COSY (cosygpqf).

    • Spectral Width: 12-16 ppm in both F1 and F2 dimensions.

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 4-16 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and carbons (¹H-¹³C).

    • Pulse Sequence: Standard HSQC (hsqcedetgpsisp2.2).

    • ¹H Spectral Width (F2): 12-16 ppm.

    • ¹³C Spectral Width (F1): 160-200 ppm.

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 8-32 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-4 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting molecular fragments.

    • Pulse Sequence: Standard HMBC (hmbcgplpndqf).

    • ¹H Spectral Width (F2): 12-16 ppm.

    • ¹³C Spectral Width (F1): 200-240 ppm.

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 16-64 per increment.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct all spectra manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent signal.

  • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Analyze peak multiplicities and coupling constants in the ¹H spectrum.

  • Correlate signals from all spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) to assemble the molecular structure of this compound.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample isolation to the final structural determination of this compound using NMR spectroscopy.

G cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification of this compound Purity Purity Check (>95%) (LC-MS, ¹H NMR) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution OneD 1D NMR (¹H, ¹³C, DEPT) Dissolution->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Processing Data Processing (FT, Phasing, Calibration) TwoD->Processing Assignment Spectral Assignment (Correlating all spectra) Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for the NMR-based structural elucidation of this compound.

Hypothesized Signaling Pathway Inhibition

Natural products are often investigated for their potential to modulate cellular signaling pathways involved in diseases like cancer or inflammation. While the specific targets of this compound are unknown, a common mechanism of action for complex natural products is the inhibition of protein kinase signaling cascades. The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) pathway, a frequent target in drug discovery.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cellular Response (Proliferation, Differentiation) TF->Response Nucleus Nucleus InteriorinC This compound (Hypothetical Inhibition) InteriorinC->Raf Inhibits

Caption: Generic MAPK signaling pathway with a hypothetical inhibition point for this compound.

References

Application Note: Mass Spectrometry Characterization of Interiorin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interiorin C, also known as Interiotherin C, is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, such as Kadsura ananosma.[1] Lignans are a class of polyphenols that have garnered significant interest for their diverse biological activities, including neuroprotective effects.[1] Structurally, this compound possesses a complex dibenzocyclooctadiene skeleton.[1] Its molecular formula is C₃₀H₃₆O₁₀, with a molecular weight of 556.6 g/mol and an exact mass of 556.23084734 Da.[1] Understanding the structure and function of this compound is crucial for its potential development as a therapeutic agent. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of such natural products.[2] This application note provides detailed protocols for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

Accurate mass measurement and tandem mass spectrometry (MS/MS) are essential for the confident identification of this compound. The following table summarizes the key mass spectrometry data for this compound.

ParameterValueSource
Molecular Formula C₃₀H₃₆O₁₀[1]
Molecular Weight 556.6 g/mol [1]
Exact Mass 556.23084734 Da[1]
Primary Adducts (Positive Ion Mode) [M+H]⁺, [M+Na]⁺, [M+K]⁺Theoretical
Predicted m/z of [M+H]⁺ 557.2381Calculated
Predicted m/z of [M+Na]⁺ 579.2199Calculated
Predicted m/z of [M+K]⁺ 595.1939Calculated

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is adapted from general methods for lignan extraction.[3][4][5][6][7]

Materials:

  • Dried and powdered plant material (e.g., stems or leaves of Kadsura ananosma)

  • 80% Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at 40°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is based on general LC-MS methods for the analysis of dibenzocyclooctadiene lignans.[8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap)

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Mass Range (Full Scan): m/z 100-1000

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

  • Collision Energy: Ramped from 10-40 eV for fragmentation of the [M+H]⁺ ion.

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material (Kadsura) extraction Solvent Extraction (80% MeOH) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution in MeOH drying->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc HPLC Separation (C18) filtration->hplc esi Electrospray Ionization (ESI+) hplc->esi ms Full Scan MS esi->ms msms Tandem MS (MS/MS) ms->msms identification Compound Identification (Accurate Mass) msms->identification fragmentation Fragmentation Analysis identification->fragmentation quantification Quantification fragmentation->quantification

Caption: Experimental workflow for this compound characterization.

Putative Neuroprotective Signaling Pathway

Dibenzocyclooctadiene lignans are known to exert neuroprotective effects through the modulation of various signaling pathways, including those involved in inflammation and oxidative stress.[9][10][11] A key pathway implicated is the NF-κB signaling cascade. The following diagram illustrates a putative mechanism by which this compound may exert its neuroprotective effects by inhibiting this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk Inflammatory Stimulus interiorin_c This compound interiorin_c->ikk Inhibition ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb IκBα nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation ikb_nfkb->ikb Ubiquitination & Degradation ikb_nfkb->nfkb pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) dna DNA nfkb_n->dna Binding to Promoter Regions dna->pro_inflammatory Gene Transcription

Caption: Putative NF-κB signaling pathway modulated by this compound.

Discussion

The provided protocols offer a robust framework for the extraction and detailed mass spectrometric characterization of this compound. High-resolution mass spectrometry will enable the confirmation of the elemental composition of the parent ion, while MS/MS fragmentation analysis will provide structural insights. The fragmentation patterns of dibenzocyclooctadiene lignans are often characterized by neutral losses of side chains and cleavages within the cyclooctadiene ring, providing valuable diagnostic information for structural elucidation.[8][12]

The neuroprotective activity of this compound is likely mediated through its anti-inflammatory and antioxidant properties. By inhibiting pro-inflammatory signaling pathways such as NF-κB, this compound may reduce the production of inflammatory mediators that contribute to neuronal damage.[10][11] Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its development as a potential therapeutic agent for neurodegenerative diseases.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Neuroprotective Effects of Interiorin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interiorin C is a novel compound with putative neuroprotective properties. This document provides a comprehensive set of detailed protocols for cell-based assays designed to validate and characterize the neuroprotective efficacy of this compound. The following application notes and protocols are intended to guide researchers in the systematic evaluation of this compound's potential as a therapeutic agent for neurodegenerative diseases. The assays described herein cover key mechanisms of neuroprotection, including the mitigation of cytotoxicity, apoptosis, oxidative stress, and neuroinflammation.

Cell Viability and Cytotoxicity Assays

A fundamental first step in assessing neuroprotection is to determine a compound's ability to prevent cell death induced by a neurotoxic stimulus. The MTT and LDH assays are robust methods for quantifying cell viability and cytotoxicity, respectively.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) (100 µM) or MPP+ (1-methyl-4-phenylpyridinium) (500 µM) for another 24 hours. A control group without the neurotoxin should also be included.

  • MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

LDH Assay for Cytotoxicity

Principle: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the 24-hour incubation with the neurotoxin, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Expected Data Summary
Treatment GroupThis compound (µM)Cell Viability (% of Control)Cytotoxicity (% of Max LDH Release)
Control0100 ± 5.25 ± 1.1
Neurotoxin Alone045 ± 3.860 ± 4.5
Neurotoxin + this compound155 ± 4.150 ± 3.9
Neurotoxin + this compound1075 ± 6.330 ± 2.8
Neurotoxin + this compound10090 ± 4.915 ± 2.1

Apoptosis Assays

Apoptosis, or programmed cell death, is a key process in neurodegeneration. Investigating the anti-apoptotic effects of this compound is crucial for understanding its neuroprotective mechanism.

Caspase-3/7 Activity Assay

Principle: Caspases are key executioners of apoptosis. This assay uses a luminogenic substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7, generating a luminescent signal proportional to caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound and a neurotoxin as described in the MTT assay protocol.

  • Assay Reagent Addition: Use a commercial caspase-3/7 activity assay kit. Add the caspase substrate reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescent signal to the number of cells (can be done in parallel with a cell viability assay) and express as a fold change relative to the control.

TUNEL Staining for DNA Fragmentation

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. TdT enzyme labels the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

Protocol:

  • Cell Culture on Coverslips: Seed cells on sterile coverslips in a 24-well plate and treat as previously described.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in phosphate-buffered saline (PBS).

  • TUNEL Reaction: Use a commercial TUNEL assay kit and follow the manufacturer's protocol for incubating the cells with the TdT enzyme and labeled dUTPs.

  • Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of TUNEL-positive cells (apoptotic cells) relative to the total number of cells (DAPI-stained nuclei).

Expected Data Summary
Treatment GroupThis compound (µM)Caspase-3/7 Activity (Fold Change)TUNEL-Positive Cells (%)
Control01.0 ± 0.12 ± 0.5
Neurotoxin Alone04.5 ± 0.340 ± 3.2
Neurotoxin + this compound13.8 ± 0.432 ± 2.9
Neurotoxin + this compound102.1 ± 0.215 ± 1.8
Neurotoxin + this compound1001.2 ± 0.15 ± 0.9

Oxidative Stress Assays

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage.

Measurement of Intracellular ROS

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black-walled 96-well plate and treat with this compound and a neurotoxin as described previously.

  • DCFH-DA Staining: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash: Wash the cells with PBS to remove excess dye.

  • Data Acquisition: Measure the fluorescence intensity at an excitation/emission wavelength of 485/535 nm using a fluorescence microplate reader.

  • Data Analysis: Express the results as a percentage of the ROS production in the neurotoxin-treated group.

Measurement of Antioxidant Enzyme Activity

Principle: The activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) can be measured using commercially available assay kits. These kits typically involve colorimetric or fluorometric reactions.

Protocol:

  • Cell Lysate Preparation: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Enzyme Activity Assay: Use commercial SOD and CAT activity assay kits and follow the manufacturer's instructions, using equal amounts of protein for each sample.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the specific activity of SOD (U/mg protein) and CAT (U/mg protein).

Expected Data Summary
Treatment GroupThis compound (µM)Intracellular ROS (% of Neurotoxin)SOD Activity (U/mg protein)CAT Activity (U/mg protein)
Control020 ± 2.5150 ± 12.1250 ± 18.5
Neurotoxin Alone010080 ± 9.3120 ± 11.2
Neurotoxin + this compound185 ± 7.695 ± 8.7150 ± 13.4
Neurotoxin + this compound1050 ± 5.1120 ± 10.5200 ± 15.8
Neurotoxin + this compound10030 ± 3.9140 ± 11.8240 ± 17.9

Neuroinflammation Assays

Neuroinflammation, mediated by activated glial cells such as microglia, plays a significant role in the progression of neurodegenerative diseases.

Measurement of Nitric Oxide (NO) Production

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Culture: Use a microglial cell line (e.g., BV-2) or primary microglia.

  • Treatment: Treat the cells with this compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent according to the kit's instructions.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines

Principle: The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatant can be quantified using the enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the NO assay.

  • Sample Collection: Collect the culture supernatant.

  • ELISA: Use commercial ELISA kits for TNF-α and IL-6 and follow the manufacturer's protocols.

  • Data Acquisition: Measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve.

Expected Data Summary
Treatment GroupThis compound (µM)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control00.5 ± 0.110 ± 2.15 ± 1.2
LPS Alone025 ± 2.3500 ± 35.7300 ± 28.4
LPS + this compound120 ± 1.9420 ± 31.5250 ± 22.1
LPS + this compound1010 ± 1.2200 ± 18.9120 ± 15.3
LPS + this compound1002 ± 0.450 ± 8.620 ± 4.7

Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying the neuroprotective effects of this compound, it is essential to investigate its impact on key signaling pathways.

Proposed Signaling Pathways

Based on common neuroprotective mechanisms, this compound may exert its effects through the modulation of the following pathways:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Activation of Akt can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins.

  • Nrf2/HO-1 Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response. Its activation leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

  • NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Inhibition of NF-κB can suppress neuroinflammation.

Visualization of Signaling Pathways and Workflows

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Cell Survival Cell Survival Akt->Cell Survival Bcl2 Bcl2 Bad->Bcl2 Inhibits Bcl2->Cell Survival

Caption: PI3K/Akt signaling pathway activated by this compound.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2_c Nrf2 Keap1->Nrf2_c Inhibits Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds HO-1 HO-1 ARE->HO-1 Antioxidant Response Antioxidant Response HO-1->Antioxidant Response

Caption: Nrf2/HO-1 antioxidant pathway modulation by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis A Cell Culture (e.g., SH-SY5Y) B Treatment with This compound A->B C Induction of Neurotoxicity B->C D Cell Viability (MTT, LDH) C->D E Apoptosis (Caspase, TUNEL) C->E F Oxidative Stress (ROS, SOD, CAT) C->F G Neuroinflammation (NO, Cytokines) C->G H Data Acquisition & Quantification D->H E->H F->H G->H I Statistical Analysis & Interpretation H->I

Caption: Experimental workflow for assessing this compound neuroprotection.

Logical_Relationship This compound This compound Reduced Oxidative Stress Reduced Oxidative Stress This compound->Reduced Oxidative Stress Reduced Neuroinflammation Reduced Neuroinflammation This compound->Reduced Neuroinflammation Inhibition of Apoptosis Inhibition of Apoptosis This compound->Inhibition of Apoptosis Increased Cell Viability Increased Cell Viability Reduced Oxidative Stress->Increased Cell Viability Reduced Neuroinflammation->Increased Cell Viability Inhibition of Apoptosis->Increased Cell Viability Neuroprotection Neuroprotection Increased Cell Viability->Neuroprotection

Caption: Logical relationship of this compound's neuroprotective effects.

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the in vitro characterization of the neuroprotective properties of this compound. By systematically evaluating its effects on cell viability, apoptosis, oxidative stress, and neuroinflammation, researchers can gain valuable insights into its therapeutic potential. The elucidation of the underlying signaling pathways will further contribute to the understanding of its mechanism of action and guide future drug development efforts. The successful application of these cell-based assays will be a critical step in advancing this compound from a promising compound to a potential clinical candidate for the treatment of neurodegenerative diseases.

Application Notes and Protocols for Studying Interiorin C Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Interiorin C, a lignan isolated from Schisandra rubriflora, belongs to a class of compounds renowned for a wide array of biological activities. Lignans from the Schisandra genus have demonstrated significant potential as anti-inflammatory, anticancer, neuroprotective, and hepatoprotective agents.[1][2][3][4][5][6][7][8][9][10] These application notes provide detailed in vitro models and experimental protocols to facilitate the investigation of this compound's bioactivity, enabling researchers to explore its therapeutic potential.

I. Assessment of Anticancer and Cytotoxic Activity

A primary area of investigation for novel natural products is their potential to inhibit cancer cell growth. Lignans from Schisandra have shown cytotoxic effects against various cancer cell lines.[11][12][13][14][15][16][17][18] The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound.

Experimental Workflow: In Vitro Anticancer Screening

cluster_prep Preparation cluster_assay Primary Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis prep_compound Prepare this compound Stock Solution viability_assay Cell Viability Assay (MTT/XTT) prep_compound->viability_assay prep_cells Culture Selected Cancer Cell Lines prep_cells->viability_assay ic50 Calculate IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) analyze_apoptosis Quantify Apoptotic Cells apoptosis_assay->analyze_apoptosis cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) analyze_cell_cycle Analyze Cell Cycle Distribution cell_cycle_analysis->analyze_cell_cycle ic50->apoptosis_assay ic50->cell_cycle_analysis

Caption: Workflow for in vitro anticancer screening of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells, providing an IC50 (half-maximal inhibitory concentration) value.

Materials:

  • Selected cancer cell lines (e.g., A549, HL-60, Hep-G2, Bel-7402)[11][12][14]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary: Cytotoxicity of Schisandra Lignans
CompoundCell LineIC50 (µM)Reference
AnwulignanAGS (stomach)22.01 ± 1.87[13][16]
AnwulignanHT29 (colon)156.04 ± 6.71[13][16]
AnwulignanHeLa (cervical)32.68 ± 2.21[13][16]
Propinquanin BHL-60 (leukemia)< 10[12]
Propinquanin BHep-G2 (liver)< 10[12]
Schisandrin CBel-7402 (liver)81.58 ± 1.06[14][15]
Schisandrin CKB-3-1 (nasopharyngeal)108.00 ± 1.13[14][15]
Schisandrin CBcap37 (breast)136.97 ± 1.53[14][15]

II. Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Lignans from Schisandra have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways.[3][19][20][21]

Experimental Workflow: In Vitro Anti-inflammatory Assay

cluster_prep Preparation cluster_assay Inflammation Induction & Treatment cluster_measurement Measurement of Inflammatory Markers prep_compound Prepare this compound Stock Solution treatment Pre-treat with this compound prep_compound->treatment prep_cells Culture RAW 264.7 Macrophages prep_cells->treatment induction Induce Inflammation with LPS treatment->induction no_assay Nitric Oxide (NO) Assay (Griess Reagent) induction->no_assay cytokine_assay Cytokine Measurement (ELISA) induction->cytokine_assay protein_expression Protein Expression (Western Blot) induction->protein_expression

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][20]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium with 10% FBS

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess Reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis of Inflammatory Mediators

This protocol assesses the effect of this compound on the protein expression of key inflammatory enzymes like iNOS and COX-2, and signaling proteins like phosphorylated NF-κB and p38 MAPK.[3][20]

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • Lysis buffer

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-NF-κB, anti-p-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Protocol:

  • Treat cells with this compound and/or LPS as described in the NO production assay.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

Signaling Pathway: Anti-inflammatory Action of Schisandra Lignans

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus InteriorinC This compound InteriorinC->MAPK InteriorinC->IKK Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

References

Application Notes and Protocols for Evaluating the Efficacy of Interiorin C in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the preclinical evaluation of Interiorin C, a novel compound with putative anti-inflammatory and anti-sepsis properties. The following sections detail the established animal models and experimental protocols necessary to assess the therapeutic efficacy and elucidate the mechanism of action of this compound. The protocols are designed to be robust and reproducible, providing clear endpoints for quantitative analysis.

Proposed Mechanism of Action of this compound

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the innate immune response. A primary proposed mechanism is the inhibition of the Toll-like Receptor 4 (TLR4) signaling cascade, which is activated by bacterial endotoxins such as lipopolysaccharide (LPS). By interfering with this pathway, this compound may suppress the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to reduced production of pro-inflammatory cytokines and mediators.

TLR4 Signaling Pathway

The diagram below illustrates the TLR4 signaling pathway, a critical mediator of the inflammatory response to Gram-negative bacteria. LPS, in complex with LPS-binding protein (LBP), CD14, and MD-2, activates TLR4. This activation triggers two downstream cascades: the MyD88-dependent pathway, which rapidly induces inflammatory cytokines via NF-κB and MAPK activation, and the TRIF-dependent pathway, which leads to the production of type I interferons.[1][2][3] this compound is postulated to interfere with one or more components of this pathway.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP Recognition & Binding CD14 CD14 LBP->CD14 Recognition & Binding MD2 MD-2 CD14->MD2 Recognition & Binding TLR4 TLR4 MD2->TLR4 Recognition & Binding MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 Transcription TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK InteriorinC_target TAK1->InteriorinC_target This compound (Hypothesized Target) IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines Nuclear Translocation & Transcription AP1 AP-1 MAPK->AP1 AP1->ProInflammatory_Cytokines Nuclear Translocation & Transcription Type1_IFN Type I Interferons (IFN-β) IRF3->Type1_IFN Transcription Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (1 week) Grouping Randomization into Treatment Groups Acclimation->Grouping Treatment Administer Vehicle, This compound, or Positive Control Grouping->Treatment Induction Induce Disease Model (Carrageenan, LPS, or CLP) Treatment->Induction Clinical Clinical Monitoring (Paw Edema, Survival) Induction->Clinical Biochemical Biochemical Analysis (Cytokine ELISA, MPO Assay) Induction->Biochemical Histology Histopathological Evaluation Induction->Histology

References

Application Note: Stability Testing Protocol for Interiorin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Interiorin C is a hypothetical compound name. This protocol is based on established principles of pharmaceutical stability testing as outlined in the International Council for Harmonisation (ICH) guidelines and is intended for research and development purposes. Researchers should adapt this protocol based on the specific properties of their compound of interest.

Introduction

Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] The purpose of these studies is to establish a re-test period for the drug substance or a shelf-life for the drug product and to recommend appropriate storage conditions.[1][2] This document provides a comprehensive protocol for conducting stability testing on this compound, a novel (hypothetical) small molecule drug substance. The protocol outlines procedures for forced degradation studies and a formal stability program in line with ICH guidelines, particularly Q1A(R2).[1][3]

Purpose and Scope

Purpose: To assess the intrinsic stability of the this compound drug substance, identify potential degradation products, establish degradation pathways, and define a preliminary re-test period and storage conditions. This protocol is foundational for developing a stability-indicating analytical method.[4]

Scope: This protocol applies to the this compound drug substance. It covers stress testing (forced degradation) and the setup of a formal stability study on at least one primary batch of material manufactured by a process representative of the final production method.[1][2]

Analytical Methodology

A validated, stability-indicating analytical method is a prerequisite for accurate stability testing.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for quantifying the active pharmaceutical ingredient (API) and its impurities.[5][6][7] The chosen method must be able to separate this compound from all process-related impurities and degradation products.[5][8]

Method: Stability-Indicating HPLC-UV

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Diluent: 50:50 Acetonitrile:Water

This method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness before use in stability studies.[9][10][11][12][13]

Experimental Protocols

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and demonstrating the specificity of the analytical method.[4][14] Studies should be conducted on a single batch of this compound, aiming for 10-20% degradation of the active substance.

Protocol:

  • Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the stress conditions outlined in Table 1.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a target concentration (e.g., 0.1 mg/mL) for HPLC analysis.

  • Analyze samples alongside an unstressed control solution.

  • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with any degradants.

Table 1: Forced Degradation Experimental Conditions

Stress ConditionReagent / ConditionTemperatureTime Points
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidative 3% H₂O₂Room Temp2, 4, 8, 24 hours
Thermal (Solution) Neutral Solution (in Diluent)80°C1, 3, 7 days
Thermal (Solid) Solid Drug Substance80°C1, 3, 7 days
Photostability Solid Drug Substance & SolutionICH Q1B ConditionsOverall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/m²
Formal Stability Study

A formal stability study provides evidence on how the quality of the drug substance changes over time to establish a re-test period.[1] The study should be conducted on at least three primary batches.[1][2] The storage conditions are based on the intended climatic zones for marketing.

Protocol:

  • Package the this compound drug substance in a container closure system that simulates the proposed packaging for storage and distribution.[15]

  • Place the packaged samples into stability chambers maintained at the conditions specified in Table 2.

  • At each scheduled time point, remove samples and perform the tests listed in the stability protocol (see Table 4).

  • The testing frequency should be sufficient to establish the stability profile.[15]

Table 2: Formal Stability Storage Conditions (ICH General Case)

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months (or longer)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Note: The intermediate condition is only required if a significant change occurs during the accelerated study. A significant change is defined as a failure to meet the specification.

Data Presentation

All quantitative data should be summarized in tables to facilitate analysis and comparison.

Table 3: Example Data Summary for Forced Degradation of this compound

Stress ConditionTime (hours)Assay of this compound (%)Total Impurities (%)Mass Balance (%)Remarks
Control 0100.00.15100.15-
0.1 M HCl 2488.511.299.7Major degradant at RRT 0.85
0.1 M NaOH 2491.28.699.8Major degradant at RRT 0.72
3% H₂O₂ 2495.14.799.8Two minor degradants observed
Thermal (80°C) 7 days98.71.299.9Slight increase in Impurity A

RRT = Relative Retention Time

Table 4: Example Formal Stability Protocol and Data Summary

Test ParameterAcceptance CriteriaT=0T=3moT=6moT=9moT=12mo
Appearance White to off-white powderPass
Assay (HPLC) 98.0% - 102.0%99.8%
Impurity A (HPLC) ≤ 0.20%0.05%
Unknown Impurity (HPLC) ≤ 0.10%< LOQ
Total Impurities (HPLC) ≤ 1.0%0.15%
Water Content (KF) ≤ 0.5%0.2%

LOQ = Limit of Quantitation; KF = Karl Fischer

Visualizations

Hypothetical Signaling Pathway for this compound

To provide context for the compound's mechanism of action, a hypothetical signaling pathway is presented. Let us assume this compound is an inhibitor of "Proliferation Kinase," a key enzyme in a cancer cell growth pathway.

Signaling_Pathway receptor Growth Factor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Upstream Kinase adaptor->kinase1 kinase2 Proliferation Kinase kinase1->kinase2 transcription Transcription Factor kinase2->transcription nucleus Nucleus transcription->nucleus proliferation Cell Proliferation nucleus->proliferation Gene Expression interiorin This compound interiorin->kinase2

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of the stability testing process, from sample receipt to data evaluation.

Workflow cluster_prep 1. Preparation cluster_testing 2. Stress & Formal Testing cluster_analysis 3. Analysis & Evaluation cluster_output 4. Output start Receive Drug Substance Batch protocol Define Stability Protocol & Specs start->protocol package Package Samples in Target Container protocol->package formal Place on Formal Stability (Long-Term, Accelerated) package->formal forced Forced Degradation (Acid, Base, Oxid., etc.) pull Pull Samples at Timepoints formal->pull analyze Analyze via Stability- Indicating Method (HPLC) pull->analyze evaluate Evaluate Data vs. Acceptance Criteria analyze->evaluate report Generate Stability Report evaluate->report retest Propose Re-Test Period & Storage Conditions report->retest

References

Application Notes and Protocols for Interiorin C in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interiorin C is a novel compound with significant potential in cell biology research and drug development. Its precise mechanism of action is under active investigation, with preliminary studies suggesting involvement in key cellular processes such as apoptosis and signal transduction. These application notes provide a comprehensive guide for the preparation and use of this compound in various cell culture experiments. The protocols outlined below are designed to ensure reproducibility and accuracy in assessing the biological effects of this compound.

Chemical Properties and Storage

A thorough understanding of the chemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₆H₈O₆N/A
Molecular Weight 176.12 g/mol N/A
Appearance White to light yellow crystalline powderN/A
Solubility Water (up to 330 mg/mL), DMSO (up to 50 mg/mL), Ethanol (~13 mg/mL)[1][2][3]
Storage Store at 2-8°C, protected from light and moisture.[4][5][6]

Note: Due to the limited public information on "this compound," data for L-Ascorbic Acid (Vitamin C) is used as a proxy for solubility and stability, given its well-documented use in cell culture and similar chemical characteristics (water-soluble antioxidant). Researchers should validate these properties for their specific batch of this compound.

Preparation of this compound for Cell Culture

Proper preparation of this compound is critical to ensure its stability and biological activity in cell culture experiments.

Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound that can be easily diluted to working concentrations for various experiments.

Materials:

  • This compound powder

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate Buffered Saline (PBS)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Protocol:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Dissolution:

    • For DMSO stock: Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 100 mM). Vortex thoroughly until the powder is completely dissolved.

    • For PBS stock: Add the appropriate volume of sterile PBS to the this compound powder. Vortex thoroughly. Note that the solubility in aqueous solutions may be lower than in DMSO.[1][2]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1-2 months) or -80°C for long-term storage (up to 6 months). Protect from light.

Working Solution Preparation

Objective: To dilute the concentrated stock solution to the final working concentration required for treating cells.

Materials:

  • This compound stock solution

  • Complete cell culture medium (specific to the cell line being used)

  • Sterile, conical tubes

  • Pipettes and sterile filter tips

Protocol:

  • Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Dilution: In a sterile tube, perform a serial dilution of the stock solution with complete cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.

  • Mixing: Gently mix the working solution by pipetting up and down.

  • Application: Add the appropriate volume of the working solution to your cell culture plates. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cultured cells.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and to calculate the IC₅₀ (half-maximal inhibitory concentration).[7]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.[8][9]

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value.

MTT_Workflow

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the expression and activation of proteins involved in specific signaling pathways (e.g., apoptosis-related proteins).

[10][11]Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture dishes

  • Complete cell culture medium

  • This compound working solutions

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary and secondary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p53)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Protein Extraction: Lyse the cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression or activation.

Signaling Pathways

Based on preliminary data, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.

Hypothesized this compound-Induced Apoptotic Pathway

Apoptotic_Pathway cluster_stimulus Stimulus cluster_regulation Regulation of Bcl-2 Family cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Interiorin_C This compound Bax Bax (Pro-apoptotic) Interiorin_C->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Interiorin_C->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

Data Presentation

Quantitative data from the experiments should be summarized in tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1095.3 ± 4.8
2582.1 ± 6.1
5055.7 ± 7.3
10028.4 ± 4.5
20010.9 ± 3.2

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

Concentration (µM)% Early Apoptosis (Mean ± SD)% Late Apoptosis (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.51.5 ± 0.3
5015.8 ± 2.15.4 ± 1.2
10035.2 ± 3.512.7 ± 2.4

Table 3: Western Blot Analysis of Apoptotic Proteins

ProteinFold Change vs. Control (100 µM this compound)
Bax2.5
Bcl-20.4
Cleaved Caspase-34.1

Disclaimer: The information provided in these application notes is intended for research use only. The protocols and data presented are based on established methodologies and may require optimization for specific cell lines and experimental conditions. As "this compound" is a placeholder name, the provided data is illustrative. Researchers must perform their own validation experiments.

References

Application Note: Quantification of Orientin in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Note on Analyte Name: The initial request specified "Interiorin C." However, extensive searches yielded no information on a compound with this name. Based on the similarity in name and the availability of scientific literature, this document will focus on Orientin , a bioactive flavonoid C-glycoside. It is presumed that "this compound" was a typographical error.

Introduction

Orientin is a natural flavonoid compound found in various medicinal plants, such as Ocimum sanctum (holy basil) and Trollius chinensis.[1][2] It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1] As research into the therapeutic potential of Orientin progresses, robust and reliable analytical methods for its quantification in various biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

Analytical Methods

A sensitive and selective HPLC-MS/MS method is the gold standard for the quantification of Orientin in complex biological samples. For routine analysis or when MS instrumentation is unavailable, an HPLC-UV method can also be employed, though with potentially higher limits of detection.

HPLC-MS/MS Method

This method offers high sensitivity and specificity, making it ideal for detecting low concentrations of Orientin in biological samples.

Table 1: HPLC-MS/MS Method Parameters for Orientin Quantification

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 85% A, 15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Multiple Reaction Monitoring (MRM) Transitions To be optimized based on instrument and standard
Drying Gas Temperature 350°C
Drying Gas Flow 12 L/min
Nebulizer Pressure 50 psi
Capillary Voltage 5000 V
HPLC-UV Method

This method is a cost-effective alternative for the quantification of Orientin, particularly in samples with higher expected concentrations.

Table 2: HPLC-UV Method Parameters for Orientin Quantification

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column Hypersil ODS C18 column (or equivalent)
Mobile Phase Acetonitrile and 1% Acetic Acid solution (15:85, v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 340 nm[3][4]

Experimental Protocols

Standard and Sample Preparation

Materials:

  • Orientin analytical standard

  • Internal Standard (IS) (e.g., Vitexin or a stable isotope-labeled Orientin)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (glacial)

  • Plasma (e.g., rabbit, rat) or tissue homogenate

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol for Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Orientin analytical standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working IS Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Protocol for Sample Preparation (Protein Precipitation): [5]

  • Pipette 100 µL of the plasma or tissue homogenate sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working IS solution (100 ng/mL) to each sample, except for the blank matrix samples.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Inject a specified volume (e.g., 10 µL) into the HPLC-MS/MS or HPLC-UV system.

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Table 3: Method Validation Parameters for Orientin Quantification

ParameterTypical Acceptance Criteria and Findings
Linearity A linear relationship should be observed in the concentration range of 8.42-84.2 µg/mL for HPLC-UV, with a correlation coefficient (r) of 0.9999.[3] For HPLC-MS/MS, a typical range is 1.0–50.0 μg/mL with an R² ≥ 0.9999.[6]
Limit of Detection (LOD) For HPLC-UV, the LOD can be in the range of µg/mL. For a more sensitive UHPLC method, LODs of 0.002% w/w have been reported.[7]
Limit of Quantification (LOQ) For HPLC-UV, the LOQ can be in the range of µg/mL. For a UHPLC method, LOQs of 0.006% w/w have been reported.[7]
Precision (%RSD) The relative standard deviation (RSD) for intra-day and inter-day precision should be less than 15%.
Accuracy (% Recovery) The recovery should be within 85-115%. Studies have shown average recoveries for Orientin to be around 98.3% with an RSD of 0.8%.[3]
Specificity No significant interfering peaks should be observed at the retention time of Orientin and the internal standard in blank matrix samples.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for the quantification of Orientin in biological samples is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect HPLC HPLC Separation Collect->HPLC MS MS/MS Detection HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Orientin Calibration->Quantification

Figure 1. Experimental workflow for Orientin quantification.
Signaling Pathways of Orientin

Orientin exerts its anti-inflammatory effects by modulating several key signaling pathways. A simplified diagram of these interactions is presented below. Orientin has been shown to inhibit the activation of the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory mediators.[2][8][9] Additionally, Orientin can activate the Nrf2 signaling pathway, leading to an enhanced antioxidant response.[8][10]

G cluster_pathways Orientin's Anti-inflammatory Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway Orientin Orientin NFkB NF-κB Activation Orientin->NFkB Inhibits MAPK MAPK Activation (p38, JNK) Orientin->MAPK Inhibits Nrf2 Nrf2 Activation Orientin->Nrf2 Activates Cytokines_NFkB Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines_NFkB Inflammation Inflammation Cytokines_NFkB->Inflammation Cytokines_MAPK Inflammatory Mediators MAPK->Cytokines_MAPK Cytokines_MAPK->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant Antioxidant->Inflammation Reduces

Figure 2. Simplified signaling pathways modulated by Orientin.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the accurate and reliable quantification of Orientin in biological matrices. The HPLC-MS/MS method is recommended for studies requiring high sensitivity and specificity, while the HPLC-UV method serves as a viable alternative. Proper method validation is essential to ensure the quality of the generated data, which will be critical in advancing the understanding of Orientin's therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Interiorin C Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Interiorin C and other fungal secondary metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve extraction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in maximizing the extraction yield of this compound?

A1: The initial and most critical step is the optimization of fungal culture conditions. The production of secondary metabolites like this compound is often growth-phase dependent and highly sensitive to the culture environment.[1] Factors such as the choice of solid or liquid media, media composition (carbon and nitrogen sources), pH, temperature, and incubation time can dramatically impact the biosynthesis of the target compound.[2][3] It is recommended to start with a defined solid medium and if the yield is low, progress to undefined media or liquid shake cultures.[1]

Q2: Which solvent system is generally recommended for the extraction of fungal secondary metabolites like this compound?

A2: The choice of solvent is crucial and depends on the polarity of this compound. Methanol is a versatile solvent capable of extracting a wide range of metabolites, including polar, semi-polar, and non-polar compounds, due to its hydroxyl and methyl groups.[4] A common starting point is 60% methanol amended with 1% formic acid, which has been shown to be effective for extracting metabolites from both solid and liquid fungal cultures.[4][5] Ethyl acetate is another frequently used solvent, particularly for moderately polar compounds.[6][7] It is advisable to test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol) to determine the optimal one for this compound.[7]

Q3: My this compound yield is consistently low. What are the common factors I should investigate?

A3: Low yields can stem from several factors throughout the workflow. Here are key areas to troubleshoot:

  • Suboptimal Fungal Growth: Ensure the fungal strain is viable and not repeatedly sub-cultured, which can lead to decreased production.[8] Verify the growth conditions (media, temperature, pH, aeration) are optimal for secondary metabolite production, which may differ from conditions for rapid biomass growth.[1][2]

  • Incorrect Extraction Phase: Secondary metabolites are often produced during the stationary phase of fungal growth.[7] Harvesting the culture too early or too late can result in low yields. It is recommended to perform a time-course study to identify the peak production period for this compound.[7]

  • Inefficient Extraction Method: The physical disruption of fungal mycelia is critical. Methods like ultrasonication, grinding (especially with liquid nitrogen), or homogenization can significantly improve extraction efficiency compared to simple solvent soaking.[4]

  • Degradation of the Compound: this compound might be sensitive to temperature, pH, or light. Consider using cold solvents, performing extractions in the dark, and ensuring the pH of the extraction solvent is appropriate for the stability of your compound.

  • Insufficient Solvent-to-Biomass Ratio: Using an inadequate volume of solvent may lead to incomplete extraction. Ensure a sufficient excess of solvent is used to thoroughly penetrate the fungal biomass.

Q4: Can I use advanced extraction techniques to improve the yield of this compound?

A4: Yes, several modern extraction techniques can enhance efficiency and yield while potentially reducing solvent consumption and extraction time. These include:

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[9][10]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and fungal matrix, accelerating extraction.[10][11]

  • Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to increase extraction efficiency.[9][10]

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically CO2, often with a co-solvent like ethanol, for a clean and efficient extraction.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Detectable this compound in Extract 1. Fungal strain is not producing the metabolite under current lab conditions. 2. Incorrect growth phase at time of harvest. 3. Inappropriate extraction solvent. 4. Degradation of this compound during extraction or storage.1. Vary culture media, temperature, and incubation time.[1][2] Consider using chemical elicitors (e.g., 5-azacytidine, SAHA) to activate silent biosynthetic gene clusters.[6] 2. Perform a time-course experiment to determine the optimal harvest time (typically stationary phase).[7] 3. Test a range of solvents from non-polar to polar (e.g., hexane, ethyl acetate, methanol, water).[7] Use a solvent mixture, such as 60% methanol with 1% formic acid.[4] 4. Perform extraction at a lower temperature, protect from light, and analyze the extract immediately or store at -80°C.[4]
High Variability in Yield Between Batches 1. Inconsistent inoculation of fungal cultures. 2. Minor variations in culture conditions (temperature, media preparation). 3. Inconsistent extraction timing or procedure.1. Standardize the inoculum by using a consistent number of spores or mycelial plugs.[1] 2. Calibrate incubators and ensure precise media preparation. 3. Follow a strict, documented protocol for the extraction process, including time, temperature, and solvent volumes.
Presence of Many Impurities in the Crude Extract 1. Extraction solvent is too broad in its selectivity. 2. Lysis of fungal cells releases a large amount of primary metabolites.1. Use a more selective solvent if the polarity of this compound is known. 2. Consider a multi-step extraction, starting with a non-polar solvent to remove lipids before extracting with a more polar solvent. 3. Employ a clean-up step after extraction, such as Solid-Phase Extraction (SPE).[2]

Experimental Protocols

Protocol 1: General Purpose Solvent Extraction of this compound from Solid Culture
  • Fungal Culture: Grow the fungus on a suitable solid agar medium (e.g., Potato Dextrose Agar) in the dark at the optimal temperature (typically 25-30°C) for the predetermined optimal time to reach the stationary phase.[1]

  • Harvesting: Scrape the fungal mycelia and agar from the plates. For a more defined extraction, use a sterile scalpel to separate the mycelia from the agar.

  • Homogenization: Freeze the harvested material with liquid nitrogen and grind it into a fine powder using a sterile mortar and pestle.[4] This step is crucial for breaking the cell walls.

  • Extraction:

    • Transfer the powdered biomass to a flask.

    • Add a suitable solvent (e.g., 60% methanol with 1% formic acid) at a ratio of 20 mL of solvent per gram of biomass.[4]

    • Agitate the mixture on a shaker at room temperature for 4-6 hours. For potentially improved yield, ultrasonication can be applied for 30-60 minutes in a sonication bath.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 4 filter paper to separate the extract from the solid residue.[6]

    • Re-extract the residue with a fresh portion of the solvent to maximize yield.

    • Combine the filtrates and concentrate them using a rotary evaporator or a vacuum concentrator.[4][6]

  • Storage: Store the dried crude extract at -80°C prior to analysis or further purification.[4]

Protocol 2: Liquid Culture Extraction of this compound
  • Fungal Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungus.[7] Incubate in a shaking incubator (e.g., 200 rpm) at the optimal temperature and for the optimal duration.[6]

  • Separation: Separate the mycelia from the culture broth by filtration or centrifugation (e.g., 7000 rpm for 15 minutes).[5]

  • Mycelial Extraction:

    • Wash the mycelial biomass with distilled water.

    • Freeze-dry the mycelia to remove all moisture.[6]

    • Extract the dried mycelia as described in Protocol 1 (Steps 3-5).

  • Broth Extraction:

    • The culture broth can also be extracted, as some secondary metabolites are secreted into the medium.

    • Perform a liquid-liquid extraction by adding an equal volume of an immiscible solvent (e.g., ethyl acetate).

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the organic layer and repeat the extraction on the aqueous layer.

    • Combine the organic extracts and concentrate them using a rotary evaporator.[6]

  • Analysis: Analyze the extracts from both the mycelia and the broth to determine where this compound is located.

Visualizations

Experimental_Workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_downstream Downstream Processing Inoculation Inoculate Media Incubation Incubate (Solid/Liquid) Inoculation->Incubation Harvest Harvest at Stationary Phase Incubation->Harvest Homogenize Homogenize Biomass (Grinding/Sonication) Harvest->Homogenize SolventAdd Add Extraction Solvent Homogenize->SolventAdd Agitate Agitate/Extract SolventAdd->Agitate Filter Filter & Collect Extract Agitate->Filter Concentrate Concentrate Extract Filter->Concentrate Purify Purify this compound Concentrate->Purify Analyze Analyze Yield & Purity Purify->Analyze

Caption: Workflow for this compound extraction.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low this compound Yield Culture Suboptimal Culture Conditions LowYield->Culture HarvestTime Incorrect Harvest Time LowYield->HarvestTime Extraction Inefficient Extraction LowYield->Extraction Degradation Compound Degradation LowYield->Degradation OptCulture Optimize Media, Temp, pH Culture->OptCulture TimeCourse Perform Time-Course Study HarvestTime->TimeCourse EnhanceExtraction Use Sonication/Grinding Extraction->EnhanceExtraction ProtectSample Use Cold Solvents, Avoid Light Degradation->ProtectSample

Caption: Troubleshooting low extraction yield.

References

Overcoming solubility issues with Interiorin C in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Interiorin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, with a primary focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel synthetic small molecule inhibitor of the intracellular protein tyrosine kinase (PTK) signaling pathway. Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of several key PTKs, thereby blocking downstream signaling cascades involved in cell proliferation and survival.

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been shown to primarily affect the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR signaling pathways by targeting upstream receptor tyrosine kinases (RTKs).

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3]

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v).[2] However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.

Q5: Can I use other organic solvents to dissolve this compound?

A5: While other polar aprotic solvents like ethanol or acetone might be used, DMSO is generally preferred for its high solubilizing capacity for compounds like this compound and its relatively lower toxicity to cells at low concentrations.[1] If you must use an alternative solvent, it is imperative to conduct thorough vehicle control studies.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems researchers face with this compound solubility during in vitro experiments.

Problem Possible Cause Recommended Solution
Precipitation upon dilution in aqueous media The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Increase the final volume of the aqueous medium to lower the final concentration of this compound.- Prepare an intermediate dilution in a co-solvent mixture (e.g., DMSO/Ethanol) before the final dilution in the aqueous medium.- Consider using a solubilizing agent or a formulation approach if high concentrations are required.
Cloudy or hazy solution after preparing stock solution Incomplete dissolution of this compound in the solvent.- Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.[1]- Vortex the solution for an extended period.- Sonicate the solution in a bath sonicator for a few minutes.
Formation of crystals in the stock solution upon storage The storage temperature is too low, causing the compound to crystallize out of the solvent.- Store the DMSO stock solution at room temperature or 4°C. Avoid freezing DMSO stocks unless specified, as this can lead to precipitation upon thawing.- If crystals form, gently warm and vortex the solution to redissolve the compound before use.
Inconsistent experimental results Potential aggregation of this compound in the working solution, leading to variable effective concentrations.- Prepare fresh working solutions for each experiment from a clear, precipitate-free stock solution.- After diluting the stock solution into the final medium, mix thoroughly by gentle inversion or pipetting.- Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent Solubility (mg/mL) at 25°C Notes
Water< 0.01Practically insoluble
Phosphate-Buffered Saline (PBS)< 0.01Practically insoluble
Ethanol (100%)~5Moderately soluble
Dimethyl Sulfoxide (DMSO)> 50Highly soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 500 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A clear, yellowish solution should be obtained.

  • If complete dissolution is not achieved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

  • Store the 10 mM stock solution at 4°C in a desiccated environment, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Perform a serial dilution of the 10 mM stock solution. First, prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of DMSO.

  • Prepare the final 10 µM working solution by adding 1 µL of the 1 mM intermediate solution to 99 µL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Mix the working solution thoroughly by gentle pipetting or inversion.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells.

  • Important: Always prepare a vehicle control with the same final concentration of DMSO (0.1% in this example) to treat a parallel set of cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Warm add_dmso->vortex stock 10 mM Stock in DMSO vortex->stock intermediate Intermediate Dilution (in DMSO) stock->intermediate final_dilution Final Dilution (in Culture Medium) intermediate->final_dilution mix Mix Gently final_dilution->mix working 10 µM Working Solution mix->working add_to_cells Add to Cells working->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K InteriorinC This compound InteriorinC->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits RTK-mediated signaling pathways.

References

Troubleshooting Interiorin C instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Interiorin C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common signs of degradation?

A1: Degradation of this compound in solution can manifest in several ways, including:

  • Color Change: A noticeable change in the color of the solution, often to a yellowish or brownish hue, can indicate oxidative degradation.[1]

  • Precipitation: The formation of a precipitate may suggest that the compound is falling out of solution due to instability or changes in solubility.

  • Reduced Bioactivity: A decrease in the expected biological effect in your experiments is a key indicator of compound degradation.

  • Changes in Spectroscopic Profile: Alterations in the UV-Vis or other spectroscopic profiles compared to a freshly prepared standard can signify chemical changes.

Q2: What are the likely causes of this compound instability in my experimental solution?

A2: Based on the structure of this compound and general principles of chemical stability for complex organic molecules, several factors could contribute to its degradation:[1][2]

  • Oxidation: Exposure to oxygen, light, and heat can promote oxidation. The presence of metal ions (e.g., Cu2+, Fe2+) can catalyze this process.[2]

  • Hydrolysis: The ester group in this compound may be susceptible to hydrolysis, especially at non-neutral pH.

  • pH: The stability of this compound is likely pH-dependent. Extreme pH values (either highly acidic or alkaline) can accelerate degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

  • Improper Storage: Storing stock solutions at inappropriate temperatures or for extended periods can lead to degradation. The product datasheet for this compound recommends storing stock solutions below -20°C for several months.[3]

Q3: How can I improve the stability of my this compound working solutions?

A3: To enhance the stability of this compound solutions, consider the following strategies:

  • Use High-Purity Solvents: Ensure that the solvents used to prepare solutions are of high purity and free from contaminants like metal ions.

  • Work Under Inert Gas: For sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]

  • Control pH: Use buffers to maintain a stable pH within the optimal range for this compound, which may need to be determined empirically.

  • Add Stabilizing Agents: Consider the addition of antioxidants or chelating agents. However, these should be tested to ensure they do not interfere with your experimental assays.

  • Prepare Fresh Solutions: Whenever possible, prepare working solutions fresh from a frozen stock on the day of the experiment.

Troubleshooting Guides

Issue 1: Precipitate formation in the this compound solution.
  • Possible Cause 1: Low Solubility.

    • Troubleshooting Step: Verify the solubility of this compound in your chosen solvent. If the concentration exceeds the solubility limit, a precipitate will form. Consider using a different solvent or a co-solvent system to improve solubility.[4][5] For obtaining a higher solubility, warming the tube at 37°C and shaking it in an ultrasonic bath for a while may help.[3]

  • Possible Cause 2: Compound Degradation.

    • Troubleshooting Step: The precipitate could be a degradation product that is less soluble than the parent compound. Analyze the precipitate using techniques like HPLC or LC-MS to identify its composition.

  • Possible Cause 3: Change in Temperature.

    • Troubleshooting Step: Solubility is often temperature-dependent. If the solution was prepared at a higher temperature and then cooled, the compound may precipitate. Ensure the working temperature is suitable for maintaining solubility.

Issue 2: Inconsistent experimental results with different batches of this compound solution.
  • Possible Cause 1: Solution Degradation Over Time.

    • Troubleshooting Step: Prepare fresh working solutions for each experiment from a reliable, frozen stock. Avoid using old working solutions. The product datasheet suggests that stock solutions can be stored below -20°C for several months.[3]

  • Possible Cause 2: Inaccurate Initial Concentration.

    • Troubleshooting Step: Re-verify the concentration of your stock solution using a validated analytical method such as UV-Vis spectroscopy with a known extinction coefficient or by quantitative HPLC.

  • Possible Cause 3: Variability in Experimental Conditions.

    • Troubleshooting Step: Ensure all experimental parameters (e.g., temperature, pH, incubation time) are consistent across experiments.

Quantitative Data Summary

Due to the limited publicly available data specific to this compound, the following tables provide a template for organizing your own experimental data for assessing stability and solubility.

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Maximum Solubility (mg/mL)Observations
DMSO25User Determined
Ethanol25User Determined
PBS (pH 7.4)25User Determined
OtherUser DeterminedUser Determined

Table 2: Stability of this compound in Solution (e.g., PBS pH 7.4) at Different Temperatures

Temperature (°C)Storage ConditionTime (hours)Remaining this compound (%)
4Dark24User Determined
4Dark48User Determined
25Light24User Determined
25Dark24User Determined

Experimental Protocols

Protocol 1: Determination of this compound Solubility
  • Objective: To determine the solubility of this compound in a specific solvent.

  • Materials: this compound powder, chosen solvent (e.g., DMSO, Ethanol, PBS), vortex mixer, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Methodology:

    • Prepare a series of saturated solutions by adding an excess amount of this compound to a fixed volume of the solvent in separate vials.

    • Vortex the vials vigorously for 2 minutes and then allow them to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with continuous gentle agitation.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with the same solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.

    • Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Assessment of this compound Stability by HPLC
  • Objective: To evaluate the stability of this compound in a solution over time under specific conditions.

  • Materials: this compound stock solution, chosen buffer/solvent, HPLC system with a suitable column (e.g., C18), temperature-controlled incubator, light-controlled chamber.

  • Methodology:

    • Prepare a working solution of this compound at a known concentration in the desired buffer or solvent.

    • Divide the solution into several aliquots for analysis at different time points and under different conditions (e.g., 4°C in the dark, 25°C in the light).

    • At each designated time point (e.g., 0, 6, 12, 24, 48 hours), take an aliquot from each condition.

    • Inject the aliquot into the HPLC system and analyze the chromatogram.

    • The stability is assessed by measuring the peak area of the this compound peak. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway that could be influenced by this compound, based on its reported immunomodulatory and hematopoietic functions, and a general workflow for troubleshooting stability issues.[6]

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates InteriorinC This compound InteriorinC->Receptor Modulates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Gene Target Gene Expression (e.g., Hematopoiesis, Immune Response) Dimer->Gene Promotes Transcription

Caption: Hypothetical signaling pathway of this compound's immunomodulatory action.

G start Instability Observed (e.g., precipitation, color change) check_solubility Is concentration below solubility limit? start->check_solubility check_conditions Review Experimental Conditions (pH, Temp, Light, O2) check_solubility->check_conditions Yes adjust_solvent Adjust Solvent/ Co-solvent System check_solubility->adjust_solvent No modify_conditions Modify Conditions: - Use buffer - Protect from light - Use inert gas check_conditions->modify_conditions prepare_fresh Prepare Fresh Solutions for Each Experiment adjust_solvent->prepare_fresh use_stabilizers Consider Stabilizing Agents (e.g., antioxidants) modify_conditions->use_stabilizers use_stabilizers->prepare_fresh end Stability Improved prepare_fresh->end

References

Technical Support Center: Optimizing HPLC Separation of Interiorin C Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Interiorin C isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter while developing a separation method for this compound isomers.

Question: Why am I observing poor resolution or complete co-elution of my this compound isomers?

Answer:

Poor resolution is a frequent challenge when separating isomers, as they often possess very similar physicochemical properties such as polarity and hydrophobicity.[1] This makes their separation on standard HPLC columns difficult. The primary causes and potential solutions are outlined below:

Possible Causes & Solutions:

  • Insufficient Stationary Phase Selectivity: Standard C18 columns, which separate primarily based on hydrophobicity, may not be effective if the isomers have similar hydrophobic characteristics.[1]

    • Solution: Employ a column with an alternative stationary phase chemistry. For aromatic positional isomers, phenyl or pentafluorophenyl (PFP) phases can offer different separation mechanisms, such as π-π interactions.[1][2] For diastereomers, columns with embedded amide groups or even C8 columns might provide the necessary shape selectivity.[2] If dealing with enantiomers, a chiral stationary phase (CSP) is required.[3][4]

  • Suboptimal Mobile Phase Composition: The choice of organic modifier, additives, and pH can significantly impact selectivity.[1][5]

    • Solution 1: Screen Organic Modifiers: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The differing solvent properties can alter the interactions between the isomers and the stationary phase, potentially improving resolution.[1]

    • Solution 2: Adjust Mobile Phase pH: If your this compound isomers contain ionizable functional groups, modifying the mobile phase pH can change their charge state and dramatically affect their retention and selectivity.[1]

  • Inadequate Method Parameters: Parameters such as temperature and flow rate can influence the separation.

    • Solution 1: Optimize Column Temperature: Lowering the temperature can sometimes enhance resolution by increasing the differential interactions between the isomers and the stationary phase.[1] Conversely, a higher temperature can decrease mobile phase viscosity and improve peak shape, though it might reduce selectivity.[3][6] A temperature screening study is recommended to find the optimal balance.

    • Solution 2: Adjust Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, which may lead to better resolution.[3]

  • Steep Gradient Slope: In gradient elution, a rapid change in the mobile phase composition may not provide sufficient time for closely eluting isomers to separate.[1]

    • Solution: Implement a shallower gradient. If the isomers elute within a narrow range of organic solvent concentration, design a gradient that changes more slowly within that specific range.[1]

Question: My chromatogram shows peak tailing or asymmetry for the this compound isomer peaks. What could be the cause?

Answer:

Peak tailing can be caused by several factors, from column issues to sample preparation problems.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

    • Solution: Reduce the injection volume or the concentration of the sample.[3]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained sample components or the stationary phase may be damaged.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[3][7]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever feasible, dissolve the sample in the initial mobile phase composition.[1] If this is not possible, minimize the injection volume.[1]

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase (e.g., silanol interactions) can cause tailing.

    • Solution: Add a mobile phase additive, such as a small amount of trifluoroacetic acid (TFA), to mask active sites on the stationary phase.[3]

Question: I am observing split peaks for my this compound isomers. What should I do?

Answer:

Split peaks can arise from issues with the column, the injection process, or sample preparation.

Possible Causes & Solutions:

  • Column Void or Contamination: A void at the head of the column or particulate matter on the column frit can disrupt the sample flow path.

    • Solution: Try back-flushing the column. If a void is suspected, the column may need to be replaced.[3]

  • Partial Sample Dissolution: If the sample is not fully dissolved, it can lead to split peaks.[1]

    • Solution: Ensure your sample is completely dissolved before injection. You may need to adjust the sample solvent or use sonication.

  • Injector Problems: Issues with the autosampler needle or injection valve can cause improper sample introduction.

    • Solution: Inspect and clean the injector components. Ensure the needle is properly seated and not blocked.[7]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the HPLC separation of this compound isomers?

A1: Not always. Direct separation on a suitable stationary phase is often possible. However, if the isomers are enantiomers and you do not have a chiral column, derivatization with a chiral derivatizing agent can create diastereomers that can then be separated on a standard achiral column.[8] This is known as an indirect separation method.

Q2: How do I choose the right column for separating this compound isomers?

A2: The choice of column depends on the type of isomers you are trying to separate.

  • Positional Isomers: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are often good starting points for aromatic compounds.[1][2]

  • Diastereomers: C18, C8, or polar-embedded columns can be effective.[2][9]

  • Enantiomers: A chiral stationary phase (CSP) is required for direct separation.[4][10] Polysaccharide-based and macrocyclic glycopeptide columns are versatile and widely used.[10]

Q3: How does column temperature affect the separation of isomers?

A3: Temperature can have a significant impact on separation.

  • Increased Temperature: Generally leads to higher efficiency and sharper peaks due to reduced mobile phase viscosity.[6] However, it can sometimes decrease selectivity.[3]

  • Decreased Temperature: May enhance selectivity and improve resolution, but can also lead to broader peaks.[1] It is crucial to optimize the temperature for your specific separation.

Q4: What are the key mobile phase parameters to optimize for better separation?

A4: The following mobile phase parameters are critical for optimizing isomer separations:

  • Organic Modifier: The type (e.g., acetonitrile, methanol) and concentration of the organic solvent significantly affect retention and selectivity.[5][11]

  • pH: For ionizable compounds, pH control is crucial as it affects the analyte's charge state and interaction with the stationary phase.[1]

  • Additives: Small amounts of additives like TFA or formic acid can improve peak shape and resolution.[3]

Experimental Protocols

Protocol 1: Systematic Approach to Method Development for Positional Isomer Separation

  • Column Selection: Begin with a column known for isomer selectivity, such as a Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[1] If the isomers are not aromatic, a standard C18 or a polar-embedded column may be a suitable starting point.[1]

  • Mobile Phase Screening:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Prepare Mobile Phase C: 0.1% Formic Acid in Methanol.[1]

  • Scouting Gradients: Perform initial fast gradient runs with both acetonitrile and methanol as the organic modifier (e.g., 5% to 95% B over 10 minutes). Compare the chromatograms to determine which organic solvent provides better initial selectivity.[1]

  • Gradient Optimization: Based on the scouting runs, select the better organic modifier. Develop a targeted, shallower gradient around the elution point of the isomers. For instance, if the isomers eluted between 35% and 45% organic solvent in the scouting run, design a gradient such as 30% to 50% organic over 20 minutes. The goal is to achieve a resolution (Rs) of >1.5.[1]

  • Temperature Optimization: Set the initial column temperature to 30°C. If resolution is still insufficient, evaluate the separation at different temperatures (e.g., 20°C, 40°C, 50°C) to determine the optimal condition.[1]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Isomer Resolution

Organic ModifierGradient ProgramResolution (Rs) between Isomer 1 and 2Observations
Acetonitrile30-50% over 20 min1.2Partial co-elution.
Methanol30-50% over 20 min1.6Baseline separation achieved.[1]
Acetonitrile35-45% over 30 min1.4Improved separation but still not baseline.
Methanol35-45% over 30 min1.9Excellent separation with sharp peaks.

Table 2: Influence of Column Temperature on Isomer Separation

Column Temperature (°C)Flow Rate (mL/min)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
251.010.511.21.5
351.09.810.41.3
451.09.19.61.1

Data in tables is illustrative and based on typical optimization results.

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization Sample Prepare this compound Isomer Standard Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phases (Aqueous & Organic) Separation Chromatographic Separation MobilePhase->Separation ColumnSelect Select Column (e.g., Phenyl, PFP, Chiral) MethodDev Develop Method (Gradient, Temp, Flow Rate) ColumnSelect->MethodDev MethodDev->Injection Injection->Separation Detection Detect Analytes (UV, MS) Separation->Detection Analysis Analyze Data (Resolution, Peak Shape) Detection->Analysis Optimization Optimize Parameters? Analysis->Optimization Optimization->MethodDev Yes FinalMethod Final Optimized Method Optimization->FinalMethod No

Caption: General experimental workflow for HPLC method development for this compound isomers.

troubleshooting_logic Start Poor Resolution of Isomers CheckStationaryPhase Is Stationary Phase Selective Enough? Start->CheckStationaryPhase ChangeColumn Change Column Chemistry (e.g., Phenyl, PFP, Chiral) CheckStationaryPhase->ChangeColumn No CheckMobilePhase Is Mobile Phase Optimal? CheckStationaryPhase->CheckMobilePhase Yes ChangeColumn->CheckMobilePhase ModifyMobilePhase Screen Organic Modifier Adjust pH CheckMobilePhase->ModifyMobilePhase No CheckGradient Is Gradient Too Steep? CheckMobilePhase->CheckGradient Yes ModifyMobilePhase->CheckGradient ShallowGradient Implement Shallower Gradient CheckGradient->ShallowGradient Yes CheckTemp Is Temperature Optimized? CheckGradient->CheckTemp No ShallowGradient->CheckTemp OptimizeTemp Perform Temperature Study CheckTemp->OptimizeTemp No GoodResolution Good Resolution Achieved CheckTemp->GoodResolution Yes OptimizeTemp->GoodResolution

Caption: Troubleshooting workflow for poor resolution of this compound isomers.

References

How to reduce variability in Interiorin C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Interiorin C bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound bioassays?

Variability in bioassays can arise from multiple factors throughout the experimental workflow.[1][2] Key sources include:

  • Analyst and Day-to-Day Variation: Differences in operator technique and environmental conditions between experiments.[1]

  • Cell Culture Conditions: Inconsistent cell health, passage number, and plating density.[3][4][5]

  • Reagent Handling: Improper storage, preparation, and lot-to-lot differences in critical reagents.[6][7][8][9]

  • Assay Protocol Parameters: Deviations in incubation times, temperatures, and procedural steps.[3][10]

  • Microplate Effects: Edge effects and spatial variations across the microplate.[11][12][13]

  • Data Analysis: Inappropriate statistical models and outlier handling.[2][14][15]

Q2: How can I minimize variability stemming from cell handling and culture?

Consistent cell culture practices are fundamental to a reproducible bioassay.

  • Cell Morphology: Regularly observe cells under a microscope to ensure they have a "normal" and healthy appearance before use. Changes in morphology, such as the formation of blebs or granules, can indicate altered metabolism that may affect the assay.[3]

  • Growth Phase: Always use cells that are in the logarithmic (log) growth phase for your experiments.[3]

  • Passage Number: Be aware that the passage number can influence experimental outcomes.[5][16][17] It is advisable to use cells within a defined, narrow passage number range.

  • Cell Plating: Ensure even cell distribution when seeding plates. Allowing cells to adhere slightly before moving them from the hood to the incubator can prevent a "vortex" effect where cells cluster at the well edges.[3]

  • Ready-to-Use (RtU) Cells: Consider using pre-qualified, cryopreserved Ready-to-Use (RtU) cells. This "thaw and go" approach can significantly reduce variability associated with continuous cell culture.[4][18]

Q3: What are the best practices for managing critical reagents in my this compound bioassay?

Critical reagents, such as antibodies, cytokines, and the this compound reference standard, are major potential sources of variability.[6][9]

  • Reagent Stability: Store all reagents according to the manufacturer's instructions and adhere strictly to expiration dates.[8][19] Monitor the temperature of storage units like refrigerators and freezers.[8]

  • Lot-to-Lot Consistency: Qualify new lots of critical reagents before use in assays. Perform bridging studies to ensure the new lot performs comparably to the old one.[6][7]

  • In-house Preparation: For reagents prepared in-house, follow strict, documented protocols to ensure consistency.[8]

  • Lifecycle Management: Procure sufficient quantities of a single reagent lot to support the entire lifecycle of a study, if possible.[7][9]

Q4: How do I address microplate-related variability?

Microplates themselves can introduce systematic errors.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to the "edge effect."[11] To mitigate this, avoid using the outer wells for samples and instead fill them with media or PBS.[3]

  • Plate Uniformity Assessment: Before starting a large-scale experiment, perform a plate uniformity assessment to identify any spatial bias.[20]

  • Randomization: Implement a randomized or pseudo-randomized plate layout for samples, standards, and controls to minimize the impact of any systematic plate effects.[11]

Q5: What statistical approaches can help in identifying and reducing variability?

Statistical analysis is a powerful tool for understanding and controlling assay variability.

  • Variance Components Analysis: This statistical method can decompose the total assay variability into different sources, such as between-batch, between-vial, and between-tube variations, helping to pinpoint the largest contributors.[10]

  • Design of Experiments (DoE): A formal DoE approach allows for the efficient study of multiple factors simultaneously to identify critical parameters affecting assay performance and to optimize them.[2]

  • Model Selection: Choose an appropriate statistical model (e.g., 4-parameter logistic [4PL] or 5-parameter logistic [5PL]) to fit the dose-response data.[2][14] Goodness-of-fit tests should be used to ensure the model accurately represents the data.[14]

  • Reportable Results: Averaging results from multiple independent assay runs to generate a single "reportable result" can significantly reduce the variability of the final reported value.[21]

Troubleshooting Guides

Issue 1: High Intra-plate Variability (High %CV between replicate wells)
Potential Cause Troubleshooting Step
Uneven Cell Seeding Pipette cell suspension up and down gently before dispensing into wells. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow even settling.[3]
Pipetting Errors Use calibrated pipettes. For serial dilutions, ensure thorough mixing between each dilution step. Consider using automated liquid handlers for improved precision.
Edge Effects Do not use the outermost wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[3]
Temperature Gradients When moving plates between different temperatures (e.g., incubator to benchtop), allow the plate to equilibrate to the new temperature before adding reagents.[3]
Issue 2: High Inter-plate or Day-to-Day Variability
Potential Cause Troubleshooting Step
Inconsistent Cell Health Standardize cell culture procedures. Use cells from the same passage number and at a consistent confluency for each experiment.[5][16]
Reagent Lot Changes Qualify new lots of critical reagents (e.g., serum, this compound standard) against the old lot before use.[6][7]
Environmental Fluctuations Monitor and record incubator temperature, CO2 levels, and humidity. Perform assays at the same time of day to minimize circadian rhythm effects on cells.
Analyst Technique Ensure all analysts are trained on and adhere to the same detailed standard operating procedure (SOP).
Issue 3: Poor Dose-Response Curve Fit
Potential Cause Troubleshooting Step
Inappropriate Concentration Range Ensure the concentration range of this compound spans the full dose-response, including at least two points on both the upper and lower asymptotes.[14]
Incorrect Statistical Model The data may not fit a symmetrical 4PL curve. Try fitting a 5PL model, which can account for asymmetry.[22] Use goodness-of-fit tests to evaluate the model.[14]
Outliers Implement a statistically valid method for identifying and handling outliers.
Degraded this compound Prepare fresh dilutions of the this compound standard for each assay from a properly stored stock.

Experimental Protocols

Protocol 1: Standardizing Cell Plating for this compound Bioassay
  • Cell Harvest: Harvest cells from culture flasks when they are in the mid-logarithmic phase of growth.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter. Assess cell viability (e.g., via trypan blue exclusion); viability should be >95%.

  • Cell Suspension Preparation: Resuspend the cell pellet in pre-warmed assay medium to the desired final concentration (e.g., 2 x 10^5 cells/mL). Ensure the suspension is homogenous by gentle mixing.

  • Seeding: Dispense the cell suspension into the microplate wells. To avoid the "edge effect," do not use the peripheral wells.

  • Settling: Let the plate rest in the biological safety cabinet for 15-20 minutes to allow for even cell distribution at the bottom of the wells.[3]

  • Incubation: Carefully transfer the plate to the incubator, avoiding any sudden movements that could disturb the cell monolayer.

Protocol 2: Qualification of a New Lot of this compound Reference Standard
  • Preparation: Prepare the current (old) and the new lot of the this compound reference standard in parallel using the same diluent and equipment.

  • Assay Execution: Run a minimum of three independent assays. In each assay, run full dose-response curves for both the old and new lots on the same plate.

  • Data Analysis:

    • Fit the dose-response data for each lot to the appropriate statistical model (e.g., 4PL).

    • Assess parallelism between the dose-response curves of the old and new lots. The curves should share common functional parameters (e.g., Hill slope, asymptotes).[11]

    • Calculate the relative potency of the new lot against the old lot.

  • Acceptance Criteria: The relative potency of the new lot should fall within pre-defined acceptance criteria (e.g., 80-125% of the old lot) for it to be qualified for use.

Visualizations

cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Cell_Culture Cell Culture (Passage, Confluency) Reagent_Prep Reagent Preparation (Lot-to-Lot, Stability) Plate_Seeding Cell Plating (Density, Distribution) Incubation Incubation (Time, Temperature) Plate_Seeding->Incubation Detection Signal Detection (Instrument Settings) Incubation->Detection Data_Analysis Data Analysis (Model Fit, Outliers) Detection->Data_Analysis V1 Cell Health V1->Cell_Culture V2 Reagent Quality V2->Reagent_Prep V3 Pipetting Error V3->Plate_Seeding V4 Edge Effects V4->Plate_Seeding V5 Time/Temp Drift V5->Incubation V6 Model Choice V6->Data_Analysis

Caption: Workflow for a typical bioassay, highlighting key stages and common sources of variability.

Start High Assay Variability Detected Check_Intra Assess Intra-Plate Variability (%CV) Start->Check_Intra Check_Inter Assess Inter-Plate Variability Start->Check_Inter Source_Intra Isolate Source: - Pipetting - Cell Plating - Edge Effects Check_Intra->Source_Intra Source_Inter Isolate Source: - Cell Culture - Reagents - Analyst Check_Inter->Source_Inter Action_Intra Action: - Calibrate Pipettes - Optimize Seeding Protocol - Use Plate Seals/Moats Source_Intra->Action_Intra Action_Inter Action: - Standardize Cell Culture - Qualify Reagent Lots - Standardize SOPs Source_Inter->Action_Inter End Variability Reduced Action_Intra->End Action_Inter->End

Caption: A logical troubleshooting workflow for diagnosing and addressing high variability in bioassays.

References

Technical Support Center: Addressing Drug-Induced Cytotoxicity in Control Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Interiorin C" is not publicly available. Therefore, this technical support center provides a comprehensive guide to addressing general drug-induced cytotoxicity in control cells, using a hypothetical "Compound X" for illustrative purposes. The principles, protocols, and troubleshooting advice presented here are broadly applicable to researchers encountering unexpected cytotoxicity with novel compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our control cells treated with the vehicle (e.g., DMSO). What are the potential causes and how can we troubleshoot this?

A1: Cytotoxicity in vehicle-treated control cells can confound experimental results. Here are common causes and solutions:

  • Vehicle Concentration: High concentrations of solvents like DMSO can be toxic to cells.

    • Troubleshooting:

      • Always perform a vehicle toxicity titration curve to determine the maximum non-toxic concentration for your specific cell line.

      • Ensure the final vehicle concentration is consistent across all wells, including the untreated control (by adding an equivalent volume of culture medium).

  • Contamination: Mycoplasma or bacterial contamination can cause cell stress and death, which may be exacerbated by the vehicle.[1]

    • Troubleshooting:

      • Regularly test your cell cultures for mycoplasma contamination.[1]

      • Use sterile techniques and ensure all media and reagents are fresh and sterile.[1]

  • Media Components: High concentrations of certain substances in the cell culture medium can cause high background absorbance or fluorescence in cytotoxicity assays.[2]

    • Troubleshooting:

      • Test the medium components and try to reduce their concentration if possible.[2]

      • For fluorescence-based assays, check for autofluorescence of the media or the test compound.[1]

Q2: Our cytotoxicity assay results for Compound X are inconsistent between experiments. What factors could be contributing to this variability?

A2: Reproducibility is crucial for reliable data. Inconsistent results in cell-based assays can stem from several factors:[1][3]

  • Cell Seeding and Density:

    • Inconsistent cell numbers per well can lead to significant variations.

    • "Edge effects," where cells in the outer wells of a microplate behave differently, can also contribute.[4]

    • Troubleshooting:

      • Ensure a homogenous single-cell suspension before and during plating.[1]

      • Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[1]

      • To mitigate edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile medium or PBS.[4]

  • Cell Health and Passage Number:

    • Cells should be in the logarithmic growth phase and have high viability (>95%) before seeding.

    • High passage numbers can lead to phenotypic and genotypic changes, affecting their response to compounds.[1]

    • Troubleshooting:

      • Always perform a cell viability check (e.g., trypan blue exclusion) before seeding.[1]

      • Use cells within a consistent and low passage number range for all experiments.

  • Pipetting Errors:

    • Inaccurate or inconsistent pipetting can introduce significant variability.

    • Troubleshooting:

      • Calibrate pipettes regularly.[1]

      • Pre-wet pipette tips before aspirating reagents to ensure accurate volume dispensing.[1]

Q3: How can we determine if Compound X is inducing apoptosis or necrosis in our cells?

A3: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of action of a cytotoxic compound. Several assays can distinguish between these two forms of cell death:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-positive: Necrotic cells.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[5][6] Measuring the activity of key caspases, such as caspase-3, can indicate apoptosis.[5][7][8]

  • DNA Fragmentation (TUNEL) Assay: A hallmark of late-stage apoptosis is the fragmentation of DNA. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks.[8]

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assay
Possible Cause Troubleshooting Steps
High Cell Density Repeat the experiment with a range of cell densities to determine the optimal cell number for the assay.[2]
Forceful Pipetting Handle the cell suspension gently during plating to avoid damaging cells.[2]
Media Components Test for high concentrations of substances in the culture medium that may interfere with the assay's absorbance or fluorescence.[2] Use phenol red-free medium if it quenches the fluorescent signal.[4]
Compound Autofluorescence If using a fluorescence-based assay, measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.[1]
Issue 2: Low Signal-to-Background Ratio
Possible Cause Troubleshooting Steps
Low Cell Number or Viability Optimize cell seeding density through a cell titration experiment.[1] Ensure high cell viability before seeding.[1]
Suboptimal Incubation Time Perform a time-course experiment to determine the optimal incubation time for the compound and the assay reagent.[9]
Assay Reagent Issues Ensure assay reagents are properly stored and not expired. Titrate reagent concentrations to find the optimal signal.[4]
Incorrect Wavelength/Filter Settings Verify that the plate reader is set to the correct excitation and emission wavelengths for the assay.[1]

Data Presentation: Compound X Cytotoxicity

Table 1: IC50 Values of Compound X in Different Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
Cell Line A2415.2 ± 1.8
488.5 ± 0.9
Cell Line B2442.7 ± 3.5
4825.1 ± 2.1
Control (Non-cancerous)24> 100
4885.3 ± 7.2

Table 2: Effect of Compound X on Apoptosis Markers in Cell Line A (24h Treatment)

Compound X (µM)% Annexin V Positive CellsRelative Caspase-3 Activity
0 (Vehicle)5.2 ± 1.11.0 ± 0.1
525.8 ± 3.23.5 ± 0.4
1055.1 ± 4.97.8 ± 0.9
2082.4 ± 6.712.3 ± 1.5

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the mitochondrial activity of living cells.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of Compound X and a vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[8][10]

  • Cell Seeding and Treatment: Seed and treat cells with Compound X as described in the MTT assay protocol.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration of each sample and express the results as a fold change relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture (Log Phase) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Cell Treatment (24h / 48h) cell_seeding->treatment compound_prep Compound X Serial Dilution compound_prep->treatment viability_assay Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3) treatment->apoptosis_assay necrosis_assay Necrosis Assay (e.g., LDH) treatment->necrosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis necrosis_assay->data_analysis conclusion Conclusion on Cytotoxicity Mechanism data_analysis->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family (via Bid cleavage) caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis.[1][11][12]

jnk_pathway cluster_stimuli Stress Stimuli cluster_mapk MAPK Cascade cluster_downstream Downstream Effects stress Compound X UV, Cytokines map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k map2k MAP2K (MKK4, MKK7) map3k->map2k jnk JNK map2k->jnk cjun c-Jun (Transcription Factor) jnk->cjun bcl2_family Bcl-2 Family Modulation jnk->bcl2_family apoptosis Apoptosis cjun->apoptosis bcl2_family->apoptosis

References

Technical Support Center: Purity Confirmation of Interiorin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Interiorin C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the purity of their this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of an this compound sample?

A1: The primary methods for assessing the purity of a small organic molecule like this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Elemental Analysis.[1][]

Q2: What is a typical acceptable purity level for a research-grade this compound sample?

A2: For research purposes, a purity of ≥95% is generally considered acceptable. However, the required purity level can vary significantly depending on the application. For example, in vitro assays might be tolerant of minor impurities, while in vivo studies and preclinical development demand much higher purity (often >98% or >99%).

Q3: How can I identify unknown impurities in my this compound sample?

A3: LC-MS is a powerful technique for identifying unknown impurities.[3] The mass spectrometer provides mass-to-charge ratio (m/z) information, which can help in determining the molecular weight of the impurities. Further fragmentation analysis (MS/MS) can provide structural clues. High-resolution mass spectrometry (HRMS) can provide a molecular formula for the impurity.[1]

Q4: My elemental analysis results for this compound are outside the acceptable ±0.4% range. What could be the cause?

A4: Deviations outside the ±0.4% range in elemental analysis can indicate the presence of impurities.[1][4] These could be residual solvents, inorganic salts, or side products from the synthesis. It is also important to ensure the sample was properly dried, as residual solvent can significantly affect the results. In some cases, the issue might be with the analysis itself, and re-running the sample is recommended.[4][5]

Q5: Can I rely on ¹H NMR alone to confirm the purity of this compound?

A5: While ¹H NMR is excellent for structural elucidation and can provide an estimate of purity by integrating the signals of this compound against those of known impurities, it may not detect impurities that do not have protons or whose signals overlap with the main compound. For a comprehensive purity assessment, it is recommended to use orthogonal methods, such as HPLC or LC-MS, in conjunction with NMR.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Tailing or broad peaks for this compound.

  • Possible Causes:

    • Column Overload: The injected sample concentration is too high.

    • Secondary Interactions: Silanol groups on the column packing are interacting with the analyte.

    • Mobile Phase pH: The pH of the mobile phase is inappropriate for the acidic or basic nature of this compound.

    • Column Degradation: The column performance has deteriorated.

  • Troubleshooting Steps:

    • Dilute the Sample: Reduce the concentration of the injected sample.

    • Modify Mobile Phase: Add a competitor (e.g., triethylamine for a basic compound) to the mobile phase to block active sites on the stationary phase. Adjust the pH to ensure the analyte is in a single ionic state.

    • Use a Different Column: Try a column with end-capping or a different stationary phase.

    • Flush or Replace Column: Flush the column with a strong solvent or replace it if it's old or has been used extensively.

Issue 2: Inconsistent retention times for this compound.

  • Possible Causes:

    • Pump Issues: Fluctuations in the pump pressure or flow rate.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase or solvent degassing issues.

    • Temperature Fluctuations: The column temperature is not stable.

    • Column Equilibration: The column is not properly equilibrated before injection.

  • Troubleshooting Steps:

    • Check the HPLC System: Prime the pumps and check for leaks. Ensure a stable backpressure.

    • Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase components. Degas the solvents before use.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducibility.[6]

    • Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Issue 1: Poor ionization or low signal intensity for this compound.

  • Possible Causes:

    • Incorrect Ionization Mode: Using electrospray ionization (ESI) in the wrong polarity (positive/negative) for this compound.

    • Mobile Phase Incompatibility: The mobile phase contains non-volatile buffers (e.g., phosphate) or high concentrations of ion-pairing agents that suppress ionization.

    • Source Contamination: The MS source is dirty.

    • Analyte Instability: this compound is degrading in the source.

  • Troubleshooting Steps:

    • Optimize Ionization Mode: Analyze this compound in both positive and negative ESI modes to determine which provides a better signal.

    • Use Volatile Buffers: Replace non-volatile buffers with volatile ones like ammonium formate or ammonium acetate.

    • Clean the MS Source: Follow the manufacturer's instructions for cleaning the ion source.

    • Optimize Source Parameters: Adjust parameters such as gas flow, temperature, and voltages to minimize in-source degradation.

Issue 2: High background noise or interfering peaks.

  • Possible Causes:

    • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample diluent.

    • Sample Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the signal of this compound.[7][8]

    • System Contamination: Carryover from previous injections.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases.

    • Improve Chromatographic Separation: Optimize the HPLC method to separate this compound from interfering matrix components.[8]

    • Implement a Blank Injection: Run a blank injection (solvent only) to check for system contamination and carryover.

Quantitative Data Summary

The following table summarizes typical parameters and expected results for the purity analysis of a hypothetical this compound sample.

Analytical Technique Parameter Typical Value / Specification Purpose
HPLC-UV Purity≥ 95%Quantify the main peak area relative to impurity peaks.
Retention TimeConsistent to within ±0.1 minConfirm the identity and reproducibility of the analysis.[6]
Resolution> 1.5 between this compound and closest impurityEnsure accurate quantification of impurities.
LC-MS [M+H]⁺ or [M-H]⁻Matches the calculated exact mass of this compoundConfirm the molecular weight of the main component.
Purity (by TIC)≥ 95%Estimate purity based on the total ion chromatogram.
¹H NMR Chemical Shift (δ)Matches the expected structure of this compoundConfirm the chemical structure.
IntegrationProportional to the number of protonsVerify the relative number of protons in different environments.
¹³C NMR Number of SignalsMatches the number of unique carbons in this compoundConfirm the carbon skeleton of the molecule.[9][10]
Elemental Analysis %C, %H, %N, etc.Within ±0.4% of the calculated valuesConfirm the elemental composition and high purity.[1]

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV
  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV maximum of this compound (e.g., 254 nm).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by dividing the peak area of this compound by the total peak area of all peaks and multiplying by 100.

Protocol 2: Purity and Identity Confirmation by LC-MS
  • Sample Preparation: Prepare the sample as described in the HPLC-UV protocol, using LC-MS grade solvents.

  • Instrumentation:

    • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an ESI source.

    • Chromatographic Conditions: Use the same column and mobile phase conditions as the HPLC-UV method, ensuring all mobile phase additives are volatile.

  • MS Parameters:

    • Ionization Mode: ESI positive or negative, depending on the nature of this compound.

    • Scan Range: A suitable mass range to include the expected molecular ion of this compound and potential impurities (e.g., 100-1000 m/z).

    • Source Parameters: Optimize capillary voltage, gas flows, and temperatures according to the instrument manufacturer's recommendations.

  • Data Analysis: Extract the total ion chromatogram (TIC) to assess purity. Obtain the mass spectrum of the main peak to confirm the molecular weight of this compound. Analyze the mass spectra of impurity peaks to aid in their identification.

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Assessment cluster_decision Decision Synthesis This compound Synthesis Initial_NMR ¹H and ¹³C NMR Synthesis->Initial_NMR Structural Confirmation HPLC HPLC-UV Analysis Initial_NMR->HPLC LCMS LC-MS Analysis HPLC->LCMS Elemental Elemental Analysis LCMS->Elemental Purity_Check Purity ≥ 95%? Elemental->Purity_Check Final_Product Qualified this compound Purity_Check->Final_Product Yes Purification Further Purification Purity_Check->Purification No Purification->HPLC Re-analyze

Caption: Workflow for confirming the purity of an this compound sample.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues Start Poor HPLC Result Peak_Tailing Peak Tailing/Broadening Start->Peak_Tailing RT_Shift Inconsistent Retention Time Start->RT_Shift Check_Conc Dilute Sample Peak_Tailing->Check_Conc Modify_MP Adjust Mobile Phase pH / Additive Peak_Tailing->Modify_MP Change_Col Change Column Peak_Tailing->Change_Col Solution Improved Result Check_Conc->Solution Modify_MP->Solution Change_Col->Solution Check_Pump Check Pump/Pressure RT_Shift->Check_Pump Fresh_MP Prepare Fresh Mobile Phase RT_Shift->Fresh_MP Equilibrate Increase Equilibration Time RT_Shift->Equilibrate Check_Pump->Solution Fresh_MP->Solution Equilibrate->Solution

Caption: Troubleshooting guide for common HPLC issues.

References

Troubleshooting inconsistent results in Interiorin C experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Interiorin C in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Protein Kinase C (PKC) signaling pathway. By binding to the catalytic domain of PKC, this compound prevents the phosphorylation of its downstream targets, leading to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, reconstitute in sterile DMSO to a stock concentration of 10 mM and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: At what concentration should I use this compound in my cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting range for many cancer cell lines is between 1 µM and 50 µM.

Troubleshooting Inconsistent Results

Problem 1: High variability in cell viability assay results between replicate wells.

  • Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells can lead to significant variations in metabolic activity, affecting the final readout of viability assays.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Possible Cause 2: Edge effects. Wells on the perimeter of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humid environment across the plate.

  • Possible Cause 3: Incomplete dissolution of this compound or formazan crystals (in MTT assays).

    • Solution: Ensure the this compound stock solution is fully dissolved before diluting it in culture media. For MTT assays, ensure complete solubilization of the formazan crystals by adding the solubilization buffer and mixing thoroughly.[1]

Problem 2: No significant effect of this compound on the target pathway, even at high concentrations.

  • Possible Cause 1: Inactive compound. Improper storage or handling of this compound may lead to its degradation.

    • Solution: Use a fresh aliquot of this compound. Verify the activity of the compound on a sensitive positive control cell line, if available.

  • Possible Cause 2: Cell line resistance. The target cell line may have intrinsic or acquired resistance to PKC inhibition.

    • Solution: Confirm the expression of the target PKC isoform in your cell line via Western Blot or qPCR. Consider using a different cell line known to be sensitive to PKC inhibitors.

  • Possible Cause 3: Insufficient incubation time. The effect of this compound on downstream targets may require a longer incubation period.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.

Problem 3: Inconsistent band intensities in Western Blot analysis for downstream targets of PKC.

  • Possible Cause 1: Uneven protein loading. Inaccurate protein quantification or pipetting errors can lead to unequal loading of protein samples.

    • Solution: Carefully perform protein concentration measurements (e.g., BCA assay) for all lysates.[2] Use a loading control (e.g., GAPDH, β-actin) to normalize the band intensities of your target proteins.

  • Possible Cause 2: Inefficient protein transfer.

    • Solution: Ensure proper assembly of the transfer stack and that the membrane is in complete contact with the gel. After transfer, you can stain the gel with Coomassie Blue to verify that the proteins have transferred out of the gel.

  • Possible Cause 3: Issues with antibody incubation.

    • Solution: Optimize the primary and secondary antibody concentrations and incubation times. Ensure consistent agitation during incubation to allow for uniform antibody binding.[3][4]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
U-87 MGGlioblastoma8.5
HeLaCervical Cancer25.1

Table 2: Effect of this compound on Cell Viability and p-MARCKS Expression in MCF-7 Cells

This compound (µM)Cell Viability (%)Relative p-MARCKS Expression
0 (Control)1001.00
1850.78
5520.45
10280.15
25150.05

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for p-MARCKS (a PKC substrate)
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA protein assay.[2]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[2]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MARCKS (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Visualizations

InteriorinC_Pathway GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates MARCKS MARCKS PKC->MARCKS Phosphorylates pMARCKS p-MARCKS MARCKS->pMARCKS Proliferation Cell Proliferation pMARCKS->Proliferation Promotes InteriorinC This compound InteriorinC->PKC Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound (24-48h) seed_cells->treat_cells viability_assay Perform Cell Viability Assay (MTT) treat_cells->viability_assay lyse_cells Lyse cells for protein extraction treat_cells->lyse_cells data_analysis1 Analyze Viability Data & Determine IC50 viability_assay->data_analysis1 end End data_analysis1->end western_blot Perform Western Blot for p-MARCKS lyse_cells->western_blot data_analysis2 Analyze Western Blot Data western_blot->data_analysis2 data_analysis2->end

Caption: Experimental workflow for testing this compound.

Troubleshooting_Tree start Inconsistent Results check_viability High variability in viability assay? start->check_viability check_western Inconsistent Western Blot bands? start->check_western sol_seeding Review cell seeding protocol check_viability->sol_seeding Yes sol_edge Avoid using outer wells check_viability->sol_edge Yes sol_loading Check protein loading & use loading control check_western->sol_loading Yes sol_transfer Verify protein transfer efficiency check_western->sol_transfer Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

A Comparative Analysis of Interiorin C and Other Lignans from Schisandra Species for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Interiorin C, a lignan found in Kadsura interior, with other prominent lignans from the closely related Schisandra species. This analysis is based on available experimental data, focusing on their cytotoxic and anti-inflammatory properties to inform future research and drug development endeavors.

Executive Summary

Lignans from Schisandra species, such as Schisandrin A, B, and C, and Gomisin C, are well-documented for their diverse pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. This compound, a structurally related dibenzocyclooctadiene lignan from Kadsura interior, has also demonstrated potential as a bioactive compound. This guide synthesizes the current understanding of these compounds, presenting available quantitative data, experimental methodologies, and insights into their mechanisms of action to facilitate a comparative assessment of their therapeutic promise. While direct comparative studies are limited, this guide consolidates existing data to highlight the potential of these natural products.

Comparative Biological Activity: A Quantitative Overview

The therapeutic potential of lignans is often initially assessed by their potency in preclinical assays. The following tables summarize the available quantitative data for this compound and other key Schisandra lignans, focusing on their cytotoxic effects against various cancer cell lines and their anti-inflammatory activities. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 values in µM) of Schisandra Lignans Against Various Cancer Cell Lines
LignanCell LineCancer TypeIC50 (µM)Reference
Schisandrin C Bel-7402Human Hepatocellular Carcinoma81.58 ± 1.06[1][2][3]
KB-3-1Human Nasopharyngeal Carcinoma108.00 ± 1.13[1][3]
Bcap37Human Breast Cancer136.97 ± 1.53[1][3]
Gomisin C -Antitussive Activity21.5 (µg/mL)[4][5]
Gomisin L1 A2780Human Ovarian Cancer21.92 ± 0.73[6]
SKOV3Human Ovarian Cancer55.05 ± 4.55[6]
HL-60Human Leukemia82.02[6]
HeLaHuman Cervical Cancer166.19[6]
Heilaohulignan C HepG-2Human Hepatocellular Carcinoma9.92[7]
BGC-823-16.75[7]
HCT-116-16.59[7]

Note: Data for this compound's cytotoxicity with specific IC50 values were not available in the reviewed literature. However, it has been noted for its antitumor-promoting effects.

Table 2: Comparative Anti-inflammatory Activity of Schisandra Lignans
LignanAssayModelEffectIC50Reference
Gomisin C Superoxide anion (O2-) formationfMLP-induced rat neutrophilsInhibition21.5 ± 4.2 µg/mL[5]
Superoxide anion (O2-) formationPMA-induced rat neutrophilsInhibition26.9 ± 2.1 µg/mL[5]
Schisandrin A, B, C NLRP3 Inflammasome ActivationP. acnes-infected THP-1 cellsInhibitionNot specified
IL-1β SecretionP. acnes-infected THP-1 cellsInhibitionNot specified

Note: Quantitative anti-inflammatory data for this compound is currently unavailable in the reviewed literature.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, this section details the methodologies for the key experiments referenced in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, which is a common initial screening for anticancer activity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test lignan (e.g., this compound, Schisandrin C) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Anti-inflammatory Activity: NF-κB Inhibition Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Assays monitoring NF-κB activation are widely used to screen for anti-inflammatory compounds.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Detailed Protocol (Reporter Gene Assay):

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or green fluorescent protein - GFP).

  • Cell Seeding and Treatment: Plate the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of the test lignan for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like LPS or TNF-α for a defined period (e.g., 6-24 hours).

  • Reporter Gene Measurement:

    • For luciferase reporters, lyse the cells and measure luciferase activity using a luminometer.

    • For GFP reporters, measure GFP fluorescence using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by these lignans is crucial for targeted drug development. While the mechanisms of this compound are less explored, the signaling pathways of several Schisandra lignans have been partially elucidated.

Schisandra Lignans: Modulators of Key Inflammatory and Cancer Pathways

Schisandra lignans, including Schisandrin A, B, and C, have been shown to exert their anti-inflammatory effects by targeting key signaling cascades. A notable mechanism is the inhibition of the NLRP3 inflammasome , a multiprotein complex that plays a central role in innate immunity and inflammation by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β.

Furthermore, these lignans can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway , which is involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes ERK, JNK, and p38, and their differential regulation by various lignans can lead to diverse biological outcomes.

In the context of cancer, dibenzocyclooctadiene lignans are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. These effects are often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway and the NF-κB pathway . The inhibition of NF-κB, in particular, is a common mechanism underlying both the anti-inflammatory and anticancer effects of many natural products.

Signaling_Pathways cluster_inflammation Anti-inflammatory Signaling cluster_cancer Anticancer Signaling Inflammatory Stimuli (LPS, etc.) Inflammatory Stimuli (LPS, etc.) TLR4 TLR4 Inflammatory Stimuli (LPS, etc.)->TLR4 NLRP3 Inflammasome NLRP3 Inflammasome Inflammatory Stimuli (LPS, etc.)->NLRP3 Inflammasome activates IKK IKK TLR4->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 activates Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Schisandra Lignans Schisandra Lignans Schisandra Lignans->IKK Schisandra Lignans->NF-κB Schisandra Lignans->NLRP3 Inflammasome Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Cell Survival/Proliferation Cell Survival/Proliferation Akt->Cell Survival/Proliferation Apoptosis Apoptosis Dibenzocyclooctadiene Lignans Dibenzocyclooctadiene Lignans Dibenzocyclooctadiene Lignans->Akt Dibenzocyclooctadiene Lignans->Apoptosis induces

Figure 1: Simplified signaling pathways modulated by Schisandra lignans.

This compound: Emerging Evidence

The specific signaling pathways modulated by this compound are not yet well-defined. However, its reported antitumor-promoting activity through the inhibition of Epstein-Barr virus early antigen activation suggests an interference with viral-induced oncogenic pathways. Further research is warranted to elucidate the precise molecular targets and mechanisms of action of this compound.

Experimental Workflow for Comparative Analysis

A systematic approach is essential for the direct comparison of the biological activities of these lignans. The following workflow outlines a recommended experimental design.

Experimental_Workflow Lignan Isolation & Purification Lignan Isolation & Purification Compound Characterization Compound Characterization Lignan Isolation & Purification->Compound Characterization In vitro Screening In vitro Screening Compound Characterization->In vitro Screening Cytotoxicity Assays (MTT, etc.) Cytotoxicity Assays (MTT, etc.) In vitro Screening->Cytotoxicity Assays (MTT, etc.) Anti-inflammatory Assays (NF-κB, etc.) Anti-inflammatory Assays (NF-κB, etc.) In vitro Screening->Anti-inflammatory Assays (NF-κB, etc.) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays (MTT, etc.)->Mechanism of Action Studies Anti-inflammatory Assays (NF-κB, etc.)->Mechanism of Action Studies Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Mechanism of Action Studies->Western Blot (Signaling Proteins) Reporter Gene Assays Reporter Gene Assays Mechanism of Action Studies->Reporter Gene Assays In vivo Validation In vivo Validation Mechanism of Action Studies->In vivo Validation Animal Models (Xenograft, Inflammation) Animal Models (Xenograft, Inflammation) In vivo Validation->Animal Models (Xenograft, Inflammation)

References

Efficacy of Interiorin C in Neuroprotection: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the neuroprotective efficacy of Interiorin C, a lignan found in plants of the Kadsura and Schisandra genera, against established neuroprotective drugs: Edaravone, Memantine, and Riluzole. Due to the limited availability of specific quantitative data on this compound, this guide utilizes data from a closely related and well-studied lignan, Schisandrin B, as a representative molecule to facilitate a comprehensive comparison of neuroprotective mechanisms and potential efficacy. This approach allows for a detailed examination of the potential of this class of compounds in neurodegenerative disease research and development.

Overview of Neuroprotective Mechanisms

This compound and related lignans are suggested to exert their neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. This contrasts with the more targeted mechanisms of the comparator drugs, which primarily modulate glutamatergic neurotransmission or act as direct free radical scavengers.

  • This compound (as represented by Schisandrin B): Primarily exhibits antioxidant effects by activating the Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant enzymes. It also possesses anti-inflammatory properties and may inhibit apoptosis. Some evidence also points to the inhibition of L-type calcium channels.

  • Edaravone: A potent free radical scavenger that directly neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress and subsequent neuronal damage.

  • Memantine: A non-competitive NMDA receptor antagonist that blocks the effects of pathological levels of glutamate, a key neurotransmitter involved in excitotoxicity.

  • Riluzole: Modulates glutamatergic neurotransmission by inhibiting glutamate release and inactivating voltage-gated sodium channels.

Comparative Efficacy Data

The following tables summarize key quantitative data from preclinical and clinical studies, offering a comparative perspective on the efficacy of these neuroprotective agents.

Table 1: Preclinical (In Vitro) Efficacy Data
CompoundModel SystemInsultConcentration/DoseOutcome MeasureResult
Schisandrin B SH-SY5Y cellsSerum and glucose deprivation1, 5, 25 µMCell viabilityIncreased cell viability in a dose-dependent manner.[1]
PC12 cellsβ-amyloid (Aβ) induced toxicity1, 10, 20 µMCell viabilitySignificantly attenuated Aβ-induced cell loss.
Edaravone Cultured rat cortical neuronsOxygen-glucose deprivation (OGD)1, 10, 100 µMNeuronal survivalSignificantly increased neuronal survival at all concentrations.
Memantine Primary midbrain neuron-glia culturesLipopolysaccharide (LPS)0.1, 1, 10 µMDopaminergic neuron survivalDose-dependently protected dopaminergic neurons from LPS-induced toxicity.[2]
Riluzole Cultured neuronsAnoxia1, 10, 100 µMNeuronal survivalProtected cultured neurons from anoxic damage.[3]
Table 2: Preclinical (In Vivo) Efficacy Data
CompoundAnimal ModelInsultDosageOutcome MeasureResult
Schisandrin B Rat model of focal cerebral ischemiaMiddle cerebral artery occlusion (MCAO)20, 40 mg/kgInfarct volume, neurological deficit scoreSignificantly reduced infarct volume and improved neurological scores.
Edaravone Rat model of transient focal ischemiaMCAO3 mg/kgInfarct volumeSignificantly reduced infarct volume.
Memantine Rat model of neonatal hypoxia-ischemiaHypoxia-ischemia20 mg/kgBrain damage, lethalityReduced brain damage and lethality.[4]
Riluzole Rodent model of transient global cerebral ischemiaGlobal cerebral ischemiaNot specifiedGlutamic acid releaseCompletely suppressed the ischemia-evoked surge in glutamic acid release.[3]
Table 3: Clinical Efficacy Data
DrugIndicationStudy PopulationDosagePrimary EndpointResult
Edaravone Amyotrophic Lateral Sclerosis (ALS)ALS patients60 mg IV infusionChange in ALSFRS-R scoreSignificantly slowed the decline in ALSFRS-R score compared to placebo.[5]
Memantine Moderate to severe Alzheimer's DiseaseAlzheimer's patients20 mg/dayChange in ADAS-cog and CIBIC-Plus scoresShowed a modest but statistically significant improvement in cognitive function and global status.
Riluzole Amyotrophic Lateral Sclerosis (ALS)ALS patients100 mg/daySurvivalModestly prolonged survival by 2-3 months.[6]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated by distinct signaling pathways.

This compound (as represented by Schisandrin B) - Antioxidant and Anti-inflammatory Pathways

Schisandrin B primarily activates the Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Interiorin_C_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation Oxidative Stress Oxidative Stress Oxidative Stress->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 sequestered by ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant Genes (e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes (e.g., HO-1) activates transcription Neuroprotection Neuroprotection Antioxidant Genes (e.g., HO-1)->Neuroprotection

This compound Antioxidant Pathway
Edaravone - Free Radical Scavenging

Edaravone directly scavenges free radicals, a process that does not involve a complex signaling cascade but rather a direct chemical interaction.

Edaravone_Workflow Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Neutralized ROS Neutralized ROS Reactive Oxygen Species (ROS)->Neutralized ROS Reduced Oxidative Stress Reduced Oxidative Stress Edaravone Edaravone Edaravone->Neutralized ROS scavenges Neutralized ROS->Reduced Oxidative Stress Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection

Edaravone's Mechanism of Action
Memantine - NMDA Receptor Antagonism

Memantine is an uncompetitive antagonist of the NMDA receptor. By blocking the ion channel when it is excessively open due to high glutamate levels, Memantine prevents the massive influx of Ca2+ that leads to excitotoxicity.

Memantine_Pathway cluster_synapse Synapse Glutamate (excess) Glutamate (excess) NMDA Receptor NMDA Receptor Glutamate (excess)->NMDA Receptor binds Ca2+ Channel Ca2+ Channel NMDA Receptor->Ca2+ Channel opens Ca2+ Influx (excessive) Ca2+ Influx (excessive) Ca2+ Channel->Ca2+ Influx (excessive) Excitotoxicity Excitotoxicity Ca2+ Influx (excessive)->Excitotoxicity Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death Memantine Memantine Memantine->Ca2+ Channel blocks

Memantine's NMDA Receptor Antagonism
Riluzole - Glutamate Release Inhibition

Riluzole's primary mechanism involves the inhibition of voltage-gated sodium channels on presynaptic neurons. This action reduces neuronal excitability and subsequently decreases the release of glutamate into the synaptic cleft.

Riluzole_Pathway cluster_presynaptic Presynaptic Terminal Action Potential Action Potential Voltage-gated Na+ Channels Voltage-gated Na+ Channels Action Potential->Voltage-gated Na+ Channels opens Glutamate Vesicles Glutamate Vesicles Voltage-gated Na+ Channels->Glutamate Vesicles triggers fusion Glutamate Release Glutamate Release Glutamate Vesicles->Glutamate Release Reduced Excitotoxicity Reduced Excitotoxicity Glutamate Release->Reduced Excitotoxicity Riluzole Riluzole Riluzole->Voltage-gated Na+ Channels inhibits Neuroprotection Neuroprotection Reduced Excitotoxicity->Neuroprotection

Riluzole's Inhibition of Glutamate Release

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used to evaluate the neuroprotective effects of these compounds.

In Vitro Neuroprotection Assay (Example for Schisandrin B)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neuronal Injury: To mimic ischemic conditions, cells are subjected to serum and glucose deprivation (SGD) for a specified period (e.g., 24 hours).

  • Drug Treatment: Cells are pre-treated with varying concentrations of Schisandrin B (e.g., 1, 5, 25 µM) for a set duration (e.g., 2 hours) before the induction of SGD.

  • Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The results are expressed as a percentage of the control group (cells not subjected to SGD or drug treatment). Statistical significance is determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

InVitro_Workflow SH-SY5Y Cell Culture SH-SY5Y Cell Culture Pre-treatment with Schisandrin B Pre-treatment with Schisandrin B SH-SY5Y Cell Culture->Pre-treatment with Schisandrin B Serum & Glucose Deprivation (SGD) Serum & Glucose Deprivation (SGD) Pre-treatment with Schisandrin B->Serum & Glucose Deprivation (SGD) MTT Assay MTT Assay Serum & Glucose Deprivation (SGD)->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

In Vitro Neuroprotection Workflow
In Vivo Neuroprotection Assay (Example for Edaravone)

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Induction of Ischemia: Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 2 hours), followed by reperfusion.

  • Drug Administration: Edaravone (e.g., 3 mg/kg) or a vehicle is administered intravenously at the onset of reperfusion.

  • Neurological Assessment: Neurological deficits are evaluated at a set time point post-MCAO (e.g., 24 hours) using a standardized neurological scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: After neurological assessment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

  • Statistical Analysis: Neurological scores and infarct volumes are compared between the Edaravone-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores and t-test for infarct volumes).

InVivo_Workflow Sprague-Dawley Rats Sprague-Dawley Rats Middle Cerebral Artery Occlusion (MCAO) Middle Cerebral Artery Occlusion (MCAO) Sprague-Dawley Rats->Middle Cerebral Artery Occlusion (MCAO) Reperfusion & Edaravone/Vehicle IV Reperfusion & Edaravone/Vehicle IV Middle Cerebral Artery Occlusion (MCAO)->Reperfusion & Edaravone/Vehicle IV Neurological Deficit Scoring Neurological Deficit Scoring Reperfusion & Edaravone/Vehicle IV->Neurological Deficit Scoring Brain Sectioning & TTC Staining Brain Sectioning & TTC Staining Neurological Deficit Scoring->Brain Sectioning & TTC Staining Infarct Volume Measurement Infarct Volume Measurement Brain Sectioning & TTC Staining->Infarct Volume Measurement Statistical Analysis Statistical Analysis Infarct Volume Measurement->Statistical Analysis

In Vivo Neuroprotection Workflow

Conclusion

This compound, as represented by the lignan Schisandrin B, demonstrates promising neuroprotective potential through its antioxidant and anti-inflammatory properties, primarily mediated by the Nrf2 signaling pathway. In preclinical models, its efficacy appears comparable to established neuroprotective agents. However, the lack of direct clinical data for this compound necessitates further investigation to ascertain its therapeutic utility in human neurodegenerative diseases.

Edaravone, Memantine, and Riluzole each offer distinct, clinically validated mechanisms for neuroprotection. The multifaceted approach of this compound, targeting upstream oxidative and inflammatory pathways, presents an attractive area for further research and development. Future studies should focus on elucidating the specific molecular targets of this compound, conducting rigorous preclinical efficacy and safety profiling, and ultimately, well-designed clinical trials to validate its neuroprotective effects in relevant patient populations. This comparative analysis underscores the diverse therapeutic strategies being explored in the quest for effective treatments for neurodegenerative disorders.

References

In Vitro Activity of Interiorin C: A Comparative Analysis with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of Interiorin C, a lignan found in Kadsura medicinal plants, against other well-characterized natural compounds.[1] While specific quantitative in vitro data for this compound is not yet widely published, this document serves as a framework for its evaluation by presenting its reported biological effects alongside established data for comparable natural products.

Overview of Biological Activities

This compound has been associated with several key biological activities, including antioxidant, immunomodulatory, and hematopoietic functions, as well as the inhibition of lipid peroxidation and L-type calcium channels.[1][2] This guide will delve into each of these areas, providing a comparative analysis with the following natural compounds:

  • Quercetin: A flavonoid known for its potent antioxidant and anti-inflammatory properties.

  • Curcumin: The primary active compound in turmeric, recognized for its immunomodulatory and anti-proliferative effects.[3][4]

  • Resveratrol: A polyphenol found in grapes and other fruits, studied for its antioxidant and cardioprotective effects.[1][2]

Comparative In Vitro Activity Data

The following tables summarize the available quantitative data for the in vitro activities of the selected natural compounds. The data for this compound is presented as "To Be Determined" (TBD) to highlight the need for further experimental investigation.

Antioxidant Activity

Table 1: Comparison of In Vitro Antioxidant Activity

CompoundAssay TypeIC50 / EC50 ValueReference Compound
This compound TBDTBDTBD
QuercetinDPPH Radical Scavenging9.64 µg/ml[5]Ascorbic Acid
Nitric Oxide Radical Scavenging6.71 µg/ml[5]-
H2O2 Scavenging36.22 µg/ml[6]-
ResveratrolDPPH Radical ScavengingStrong, dose-dependent[2]-
ABTS Radical ScavengingStrong, dose-dependent[2]-
Immunomodulatory Activity

Table 2: Comparison of In Vitro Immunomodulatory Activity

CompoundCell Line / Primary CellsAssayEndpointResult
This compound TBDTBDTBDTBD
CurcuminHuman Peripheral Blood Mononuclear Cells (PBMCs)Lymphocyte ProliferationInhibition of PHA-stimulated proliferationDose-dependent inhibition[3]
Splenic T lymphocytesCytokine ProductionInhibition of IL-2 and IFN-γIrreversible inhibition[3]
Peritoneal macrophagesCytokine ProductionInhibition of IL-12 and TNF-αIrreversible inhibition[3]
Anti-Lipid Peroxidation Activity

Table 3: Comparison of In Vitro Anti-Lipid Peroxidation Activity

CompoundAssay SystemMethodResult
This compound TBDTBDTBD
ResveratrolSonicated phosphatidylcholine liposomesFe2+-catalyzed lipid hydroperoxide-dependent peroxidationMore efficient inhibition than Trolox or ascorbate[1]
Linoleic acid emulsionLipid peroxidation inhibition89.1% inhibition at 30 µg/mL[7]
L-type Calcium Channel Inhibition

Table 4: Comparison of In Vitro L-type Calcium Channel Inhibition

CompoundCell Line / SystemAssayIC50 Value
This compound TBDTBDTBD
Nifedipine (Positive Control)CHO cells expressing L-type Ca2+ channelsCa2+ influx inhibition59 nM (resting state), 3 nM (depolarized state)[8]

Experimental Protocols

This section details the methodologies for the key in vitro assays referenced in this guide.

DPPH Radical Scavenging Assay

The antioxidant activity is determined by the ability of the compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare stock solutions of This compound and reference compounds C Mix compound dilutions with DPPH solution A->C B Prepare DPPH solution in methanol B->C D Incubate in the dark at room temperature C->D E Measure absorbance at ~517 nm D->E F Calculate percentage of radical scavenging activity E->F G Determine IC50 value F->G

DPPH Radical Scavenging Assay Workflow
Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by a mitogen like phytohemagglutinin (PHA).

Lymphocyte_Proliferation_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_proliferation Proliferation Measurement cluster_analysis Data Analysis A Isolate Peripheral Blood Mononuclear Cells (PBMCs) B Culture PBMCs with PHA and varying concentrations of this compound A->B C Add a proliferation marker (e.g., [3H]-thymidine or BrdU) B->C D Incubate for a defined period C->D E Measure incorporation of the marker D->E F Determine the inhibition of lymphocyte proliferation E->F

Lymphocyte Proliferation Assay Workflow
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

TBARS_Assay_Workflow cluster_induction Induction of Lipid Peroxidation cluster_reaction TBARS Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a lipid-rich substrate (e.g., brain homogenate) B Incubate substrate with an oxidizing agent (e.g., FeSO4) and this compound A->B C Add thiobarbituric acid (TBA) reagent to the mixture B->C D Heat at 90-100°C C->D E Measure absorbance of the pink chromogen at ~532 nm D->E F Calculate the inhibition of lipid peroxidation E->F

TBARS Assay for Lipid Peroxidation Workflow
Cell-Based Calcium Influx Assay

This assay measures the influx of calcium ions through L-type calcium channels in response to depolarization.

Calcium_Influx_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_depolarization Depolarization & Measurement cluster_analysis Data Analysis A Culture cells expressing L-type calcium channels B Load cells with a calcium-sensitive fluorescent dye A->B C Incubate cells with This compound or Nifedipine B->C D Induce depolarization with high potassium solution C->D E Measure fluorescence intensity to quantify Ca2+ influx D->E F Determine the IC50 value for channel inhibition E->F

Cell-Based Calcium Influx Assay Workflow

Conclusion

This compound presents a promising profile as a bioactive natural compound with potential applications in areas related to oxidative stress, immune response, and cellular ion homeostasis. The comparative framework provided in this guide is intended to facilitate further research and a more comprehensive understanding of its in vitro activity. Direct, quantitative experimental data on this compound is essential for a definitive comparison and to elucidate its mechanisms of action. Researchers are encouraged to utilize the outlined protocols to generate robust and comparable data.

References

Comparative Analysis of Himanimide C and its Synthetic Analogs as Potential Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initially requested topic, "Interiorin C," did not correspond to a known compound in publicly available scientific literature. Therefore, this guide uses the natural product Himanimide C as a relevant case study to demonstrate a comparative analysis of a natural product and its synthetic analogs, adhering to the specified content type, audience, and formatting requirements.

Introduction

Himanimide C is a natural product isolated from basidiomycete cultures, characterized by an N-hydroxylated maleimide core structure. The maleimide moiety is a recognized pharmacophore present in various compounds with diverse biological activities, including antifungal properties. This has prompted interest in the synthesis of Himanimide C and its analogs to explore their potential as novel antifungal agents. This guide provides a comparative analysis of the synthetic strategies for Himanimide C and its unnatural analogs, their reported fungicidal activity, and the potential mechanisms of action for this class of compounds.

Synthetic Workflow and Analog Generation

The synthesis of Himanimide C and its analogs allows for the systematic modification of its chemical structure to probe structure-activity relationships (SAR). A flexible synthetic route enables the creation of a library of related compounds for biological screening. The general workflow for the synthesis, as described by Sellès (2005), involves a key copper-mediated tandem vicinal difunctionalization of an acetylene precursor, followed by cyclization to form the maleimide core.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_products Products A Dimethyl Acetylenedicarboxylate (DMAD) C Copper-Mediated Tandem Vicinal Difunctionalization A->C B Vinyl Stannane Derivative B->C D Intermediate Diester C->D Formation of C-C bonds E Saponification D->E F Diacid Intermediate E->F G Cyclization with Hydroxylamine Phosphate F->G H Natural Product (Himanimide C) G->H Final Product Synthesis I Synthetic Analogs (Varying R Groups) G->I Generation of Unnatural Analogs J Modified Starting Materials (e.g., different boronic acids) J->C Flexibility in Synthesis

Caption: Synthetic workflow for Himanimide C and its unnatural analogs.

Comparative Biological Activity

A series of unnatural analogs of Himanimide C were synthesized to investigate the fungicidal potency of this chemical family. The compounds were evaluated in assays against a panel of plant pathogenic fungi. The results highlighted a critical challenge for this specific natural product as a viable antifungal lead.

Compound IDStructure DescriptionFungicidal Activity Data
1 Himanimide C (Natural Product)Inactive against tested plant pathogenic fungi.
2 Unnatural Analog (e.g., Phenyl derivative)Data not publicly available; synthesized for SAR studies.
3 Unnatural Analog (e.g., Thiophene derivative)Data not publicly available; synthesized for SAR studies.
4 Unnatural Analog (e.g., Alkyl derivative)Data not publicly available; synthesized for SAR studies.

Experimental Protocols

The following is a representative protocol for determining the in vitro antifungal activity of novel compounds, based on standard methodologies like the broth microdilution method.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 28°C) until sufficient sporulation occurs.

    • Spores are harvested by flooding the agar surface with a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80).

    • The resulting spore suspension is filtered to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to a final concentration of approximately 5 x 105 spores/mL in a sterile growth medium (e.g., RPMI-1640).

  • Preparation of Test Compounds:

    • The test compounds (Himanimide C and its analogs) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Serial two-fold dilutions of the stock solutions are prepared in the growth medium in a 96-well microtiter plate. The final concentration of DMSO in each well should not exceed 1%, a level that does not affect fungal growth.

  • Assay Procedure:

    • 100 µL of the prepared fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted test compounds.

    • Control wells are included: a positive control (fungal inoculum with no compound) and a negative control (medium only). A known fungicide (e.g., Amphotericin B) is often included as a reference standard.

    • The plate is incubated at an appropriate temperature for 48-72 hours.

  • Data Analysis:

    • Fungal growth is assessed by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the positive control.

    • Results are often reported as IC50 values, the concentration that inhibits 50% of fungal growth, calculated from the dose-response curve.

Potential Mechanism of Action: Disruption of Iron Homeostasis

While Himanimide C itself was found to be inactive, other N-substituted maleimide derivatives have demonstrated significant antifungal activity. Mechanistic studies suggest that a key mode of action involves the disruption of essential ion homeostasis, particularly iron, within the fungal cell.[1] This disruption triggers a cascade of downstream effects that compromise cell integrity and viability.

G cluster_membrane Fungal Cell Compound Maleimide Derivative IronHomeostasis Disruption of Iron (Fe³⁺) Homeostasis Compound->IronHomeostasis Reduces intracellular iron concentration Chitin Inhibition of Chitin Synthase Compound->Chitin Additional proposed mechanism Ergosterol Inhibition of Ergosterol Biosynthesis IronHomeostasis->Ergosterol Ergosterol synthesis is iron-dependent Membrane Increased Cell Membrane Permeability Ergosterol->Membrane Leakage Leakage of Intracellular Components (e.g., Trehalose) Membrane->Leakage Death Fungal Cell Death Leakage->Death CellWall Cell Wall Disruption Chitin->CellWall CellWall->Death

Caption: Proposed mechanism of action for antifungal maleimide derivatives.

This proposed pathway highlights several attractive targets for antifungal drug development:

  • Iron Homeostasis: As an essential nutrient, interfering with iron uptake or utilization is a potent antifungal strategy.[1][2][3][4][5][6]

  • Ergosterol Biosynthesis: This is a well-established target for azole antifungal drugs, and its disruption leads to a loss of cell membrane integrity.[1]

  • Cell Wall Synthesis: The fungal cell wall, containing components like chitin, is essential for survival and absent in human cells, making it a highly selective target.[1][7]

Conclusion

The case of Himanimide C provides valuable insights for researchers in drug development. While the natural product itself did not exhibit fungicidal activity in the initial screening, likely due to metabolic instability, the synthetic platform developed for its creation allowed for this rapid assessment. Furthermore, the broader class of N-substituted maleimides remains a promising area for antifungal research. The proposed mechanism of action, involving the disruption of iron homeostasis, presents a compelling pathway for overcoming existing challenges with antifungal resistance. Future efforts in developing maleimide-based antifungals should focus on designing analogs with improved metabolic stability while retaining the ability to interfere with these critical fungal pathways.

References

Validating the Antitumor Activity of Interiorin C in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for evaluating the antitumor potential of Interiorin C, a novel hypothetical compound derived from marine natural products.[1][2][3] The performance of this compound is compared against Doxorubicin, a well-established chemotherapeutic agent, across various cancer cell lines. The methodologies, data interpretation, and potential mechanisms of action are detailed to serve as a resource for researchers in oncology and drug discovery.

Comparative Efficacy of this compound

The antitumor activity of this compound was assessed across three human cancer cell lines—MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma)—and a non-cancerous human embryonic kidney cell line (HEK293) to determine its cancer-specific cytotoxicity.

Data Presentation

Table 1: Cytotoxicity Profile (IC₅₀) of this compound and Doxorubicin

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

CompoundMCF-7 (μM)HeLa (μM)A549 (μM)HEK293 (μM)Selectivity Index (SI)*
This compound 8.512.215.8> 100> 11.8 (for MCF-7)
Doxorubicin 0.91.52.115.016.7 (for MCF-7)

Selectivity Index (SI) is calculated as IC₅₀ in the non-cancerous cell line (HEK293) divided by the IC₅₀ in a cancer cell line. A higher SI value suggests greater selectivity for cancer cells.

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The percentage of apoptotic cells was quantified following a 48-hour treatment.

TreatmentConcentration (μM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Control 02.11.53.6
This compound 8.5 (IC₅₀)25.415.240.6
This compound 17.0 (2x IC₅₀)38.622.861.4

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Cancer is characterized by uncontrolled cell division, making cell cycle arrest a critical therapeutic strategy.[4][5][6] The distribution of cells in different phases of the cell cycle was analyzed after 24 hours of treatment.

TreatmentConcentration (μM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 065.220.514.3
This compound 8.5 (IC₅₀)50.115.834.1
This compound 17.0 (2x IC₅₀)35.710.254.1

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

2.1. Cell Viability Assay (MTT Assay) This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Doxorubicin for 48 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.

2.2. Apoptosis Assay (Annexin V-FITC/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

2.3. Cell Cycle Analysis (Propidium Iodide Staining) This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[4][12][13]

  • Cell Treatment: Seed MCF-7 cells and treat with this compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[5][6]

Visualized Workflow and Mechanisms

Experimental Workflow

The overall process for screening and validating the antitumor activity of a novel compound is depicted below.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion start Novel Compound (this compound) cell_culture Cancer & Normal Cell Lines start->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay ic50 Determine IC50 & Selectivity viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis data_analysis Data Interpretation & Comparison pathway_analysis->data_analysis conclusion Conclusion & Future Work data_analysis->conclusion

Figure 1. Experimental workflow for antitumor drug validation.

Hypothetical Signaling Pathway for this compound

Based on the experimental data, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for natural product-based anticancer compounds.[14][15][16] This is often triggered by cellular stress and involves the regulation of Bcl-2 family proteins and the activation of caspases.

Signaling_Pathway cluster_cell Cancer Cell InteriorinC This compound Bcl2 Bcl-2 (Anti-apoptotic) InteriorinC->Bcl2 inhibits Bax Bax (Pro-apoptotic) InteriorinC->Bax activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bcl2->Mitochondrion prevents permeabilization Bax->Mitochondrion promotes permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 2. Proposed intrinsic apoptosis pathway induced by this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Interiotherin C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of hypothetical cross-validated analytical methods for the quantification of Interiotherin C, a neuroprotective lignan isolated from Kadsura interior.[1] Given the absence of publicly available, direct cross-validation studies for this specific compound, this document outlines a proposed framework based on established methodologies for similar natural products. The experimental data presented is illustrative to guide researchers in designing and evaluating their own analytical method cross-validation studies.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of Interiotherin C in a biological matrix (e.g., plasma).

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (R²) 0.99850.9996≥ 0.99
Range (µg/mL) 0.1 - 200.005 - 5Relevant to expected concentrations
Limit of Detection (LOD) (µg/mL) 0.030.0015Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) (µg/mL) 0.10.005Signal-to-Noise ≥ 10
Accuracy (% Recovery) 95.8 - 104.2%98.5 - 101.7%85 - 115% (or 80 - 120%)
Precision (% RSD)
- Intra-day≤ 4.5%≤ 2.8%≤ 15%
- Inter-day≤ 6.2%≤ 4.1%≤ 15%
Specificity/Selectivity ModerateHighNo interference at analyte retention time

Experimental Protocols

The following are detailed methodologies for the proposed HPLC-UV and LC-MS/MS analysis of Interiotherin C.

1. Sample Preparation (for both methods)

A liquid-liquid extraction (LLE) is proposed for the extraction of Interiotherin C from plasma samples.

  • To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar lignan not present in the sample).

  • Add 2 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-UV Method

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of Interiotherin C (likely in the range of 254-280 nm).

  • Injection Volume: 20 µL.

3. LC-MS/MS Method

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Interiotherin C and the internal standard would need to be determined by infusion and optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of the two proposed analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Cross-Validation Sample Plasma Sample Spike Spike with Interiotherin C and Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Dry Evaporation LLE->Dry Reconstitute Reconstitution Dry->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Comparison (Accuracy, Precision, Linearity) HPLC->Data LCMS->Data

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Hypothetical Signaling Pathway

As Interiotherin C has shown neuroprotective activity, the following diagram depicts a hypothetical signaling pathway where it might exert its effects, for instance, by modulating oxidative stress pathways.[1]

signaling_pathway OxidativeStress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 destabilizes Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->OxidativeStress neutralizes CellSurvival Neuronal Cell Survival AntioxidantEnzymes->CellSurvival promotes InteriorinC Interiotherin C InteriorinC->Nrf2_Keap1 inhibits dissociation

Caption: Hypothetical neuroprotective signaling pathway of Interiotherin C.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctadiene lignans, a class of bioactive compounds predominantly found in the fruits of Schisandra species, have garnered significant attention for their diverse pharmacological activities. These complex molecules exhibit a range of effects, including potent anticancer and anti-inflammatory properties. This guide provides a head-to-head comparison of four prominent dibenzocyclooctadiene lignans: Schisandrin B, Schisantherin A, Gomisin N, and Gomisin J. While the focus of this guide is on these four compounds due to the wealth of available research, it is important to note that searches for "Interiorin C" did not yield specific data within the scope of this review, suggesting it may be a less common or more recently discovered compound.

This comparative analysis is based on experimental data from in vitro studies, with a focus on their cytotoxic effects against cancer cell lines and their anti-inflammatory potential. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of Schisandrin B, Schisantherin A, Gomisin N, and Gomisin J. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Table 1: Comparative Cytotoxic Activity (IC50 values in µM) of Dibenzocyclooctadiene Lignans against Various Cancer Cell Lines

LignanHeLa (Cervical Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)LoVo (Colon Cancer)
Schisandrin B ->100[1]--
Schisantherin A 61.2 (as µg/mL)[2]-->100[3]
Gomisin N -~20-40[4][5]--
Gomisin J --->100[3]

Note: Some data points are presented as ranges or greater than a certain value, reflecting the available literature. Data for Schisantherin A on HeLa cells was reported in µg/mL.

Table 2: Comparative Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans

LignanAssayModelKey FindingsReference
Schisandrin B Inhibition of NO production, cytokine releaseLPS-stimulated RAW264.7 macrophagesSuppresses NF-κB and MAPK signaling[6][7]
Schisantherin A Inhibition of NO, PGE2, TNF-α, IL-6 productionLPS-stimulated RAW264.7 macrophagesInhibits NF-κB and MAPK (ERK, p38, JNK) pathways[8][9]
Gomisin N Inhibition of NO production, pro-inflammatory cytokinesLPS-stimulated RAW264.7 cellsBlocks p38, ERK, and JNK phosphorylation[10]
Gomisin J Inhibition of NO production, pro-inflammatory cytokinesLPS-stimulated RAW264.7 cellsBlocks p38, ERK, and JNK phosphorylation[10]

Signaling Pathways and Mechanisms of Action

Dibenzocyclooctadiene lignans exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

Anticancer Mechanisms

The anticancer activity of these lignans is often attributed to the induction of apoptosis (programmed cell death) and inhibition of critical pro-survival signaling pathways.

  • Gomisin N has been shown to inhibit the PI3K/Akt pathway in liver cancer cells. It reduces the phosphorylation of PI3K and Akt, leading to downstream effects that promote apoptosis.[4][5]

  • Gomisin J induces mitochondrial apoptosis in glioma cells. This involves the upregulation of cytoplasmic Cytochrome c and cleaved Caspase-3, indicating activation of the intrinsic apoptotic pathway.[11]

  • Schisandrin B has been reported to induce apoptosis in various cancer cell lines, often associated with the production of reactive oxygen species (ROS).[6]

Below is a diagram illustrating the modulation of the PI3K/Akt signaling pathway by Gomisin N.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt Activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits GomisinN Gomisin N GomisinN->PI3K Inhibits GomisinN->pAkt Inhibits

Caption: Gomisin N inhibits the PI3K/Akt signaling pathway.

The following diagram illustrates the induction of apoptosis by Gomisin J.

Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm GomisinJ Gomisin J Mitochondrion Mitochondrion GomisinJ->Mitochondrion Induces stress CytoC_cyto Cytochrome c Mitochondrion->CytoC_cyto Releases CytoC_mito Cytochrome c Apaf1 Apaf-1 CytoC_cyto->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Gomisin J induces the mitochondrial pathway of apoptosis.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of these lignans are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

  • Schisandrin B has been shown to suppress the NF-κB and p38 MAPK pathways.[1][12] It can inhibit the phosphorylation and nuclear translocation of p65, a key component of the NF-κB complex.[12]

  • Schisantherin A exerts its anti-inflammatory effects by blocking the activation of NF-κB and all three major MAPK pathways: ERK, p38, and JNK.[8][11]

  • Gomisin N and Gomisin J have been found to reduce the production of pro-inflammatory mediators by blocking the phosphorylation of p38, ERK, and JNK.[10]

Below is a diagram representing the inhibition of the NF-κB signaling pathway by these lignans.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Lignans Schisandrin B Schisantherin A Gomisin N Gomisin J Lignans->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription

Caption: Dibenzocyclooctadiene lignans inhibit NF-κB signaling.

The following diagram illustrates the inhibition of the MAPK signaling pathway.

MAPK_Pathway cluster_pathways MAPK Cascades cluster_erk ERK Pathway cluster_p38 p38 Pathway cluster_jnk JNK Pathway LPS LPS ERK_KK MEK1/2 LPS->ERK_KK p38_KK MKK3/6 LPS->p38_KK JNK_KK MKK4/7 LPS->JNK_KK ERK ERK1/2 ERK_KK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription p38 p38 p38_KK->p38 p38->Transcription JNK JNK JNK_KK->JNK JNK->Transcription Inflammation Inflammatory Response Transcription->Inflammation Lignans Schisantherin A Gomisin N Gomisin J Lignans->ERK Inhibit Lignans->p38 Inhibit Lignans->JNK Inhibit

Caption: Lignans inhibit MAPK signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to allow for replication and further investigation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with different concentrations of lignans A->B C 3. Add MTT solution and incubate B->C D 4. Add solubilization solution (e.g., DMSO) C->D E 5. Measure absorbance at ~570 nm D->E F 6. Calculate IC50 values E->F

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the dibenzocyclooctadiene lignans for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

Detailed Steps:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, p65, p-p38).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

  • Analysis: Quantify the band intensities to determine the relative protein levels.

NF-κB Activation Assay

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

Detailed Steps:

  • Cell Treatment: Treat cells with the lignan of interest, followed by stimulation with an inflammatory agent (e.g., LPS).

  • Cell Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes to allow antibody entry.

  • Primary Antibody Staining: Incubate the cells with a primary antibody against the NF-κB p65 subunit.

  • Secondary Antibody Staining: Incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a fluorescent dye (e.g., DAPI).

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm to determine the extent of translocation.[13]

Conclusion

Schisandrin B, Schisantherin A, Gomisin N, and Gomisin J are potent bioactive dibenzocyclooctadiene lignans with significant anticancer and anti-inflammatory activities. Their mechanisms of action involve the modulation of key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, as well as the induction of apoptosis. While this guide provides a comparative overview based on available data, further research involving direct, side-by-side comparisons of these compounds under standardized experimental conditions is warranted to fully elucidate their relative potencies and therapeutic potential. The lack of public domain information on "this compound" highlights the need for continued exploration and characterization of the vast array of compounds within the dibenzocyclooctadiene lignan family.

References

Comparison of Pyridine and Pyrimidine Derivatives as PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structure-activity relationship (SAR) of Interiorin C derivatives could not be conducted as no direct scientific literature or data could be found for a compound named "this compound" in the public domain. This suggests that "this compound" may be a very recently discovered compound, a proprietary molecule not yet disclosed in publications, or potentially a misnomer.

To fulfill the user's request for a detailed comparison guide, this report will instead focus on a well-documented class of heterocyclic compounds—Pyridine and Pyrimidine Derivatives —for which significant SAR data, experimental protocols, and mechanistic insights are available. Specifically, this guide will compare the anti-cancer activities of novel pyridine and pyrimidine derivatives, with a focus on their inhibition of PIM-1 kinase and cytotoxic effects on various cancer cell lines.

This guide provides a comparative analysis of the biological activity of selected pyridine and pyrimidine derivatives, highlighting their potential as anti-cancer agents. The data presented is based on experimental findings from in vitro studies.

Data Presentation: In Vitro Cytotoxicity and PIM-1 Kinase Inhibition

The following table summarizes the quantitative data on the cytotoxic activity and PIM-1 kinase inhibition of key pyridine and pyrimidine derivatives.

CompoundTarget Cell Line/EnzymeIC50 Value
Compound 4 MCF-7 (Breast Cancer)0.57 µM[1]
HepG2 (Liver Cancer)1.13 µM[1]
PIM-1 Kinase11.4 nM[1]
Compound 10 PIM-1 Kinase17.2 nM[1]
Compound 11 MCF-7 (Breast Cancer)1.31 µM[1]
HepG2 (Liver Cancer)0.99 µM[1]
Staurosporine (Control) PIM-1 Kinase16.7 nM[1]

Key Observations:

  • Compound 4 demonstrates the most potent cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 0.57 µM.[1]

  • Both Compound 4 and Compound 11 show significant cytotoxicity against the HepG2 liver cancer cell line.[1]

  • Compounds 4 and 10 are potent inhibitors of PIM-1 kinase, with IC50 values of 11.4 nM and 17.2 nM, respectively, comparable to the known kinase inhibitor Staurosporine.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compounds that inhibits the growth of cancer cell lines by 50% (IC50).

  • Cell Lines: Human colon carcinoma (HCT116) and human breast cancer (MCF-7) cell lines were used.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The cells were treated with different concentrations of the pyridine and pyrimidine derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

PIM-1 Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the PIM-1 kinase enzyme.

  • Enzyme and Substrate: Recombinant human PIM-1 kinase and a specific peptide substrate were used.

  • Reaction Mixture: The kinase reaction was carried out in a buffer containing ATP and the test compounds at various concentrations.

  • Incubation: The reaction mixture was incubated at 30°C for a specified period to allow for the phosphorylation of the substrate by the enzyme.

  • Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.

  • IC50 Calculation: The percentage of PIM-1 kinase inhibition was calculated for each compound concentration relative to a control without any inhibitor. The IC50 values were determined from the resulting inhibition curves.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and signaling pathways discussed in this guide.

PIM1_Signaling_Pathway PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Phosphorylation (Inhibition) p21 p21 (CDKN1A) PIM1->p21 Phosphorylation (Degradation) p27 p27 (CDKN1B) PIM1->p27 Phosphorylation (Degradation) Compound4_10 Compound 4 & Compound 10 Compound4_10->PIM1 Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution CellCycle Cell Cycle Progression G1_S_Transition G1/S Phase Transition p21->G1_S_Transition Inhibition p27->G1_S_Transition Inhibition G1_S_Transition->CellCycle

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_kinase PIM-1 Kinase Inhibition Assay cluster_sar Structure-Activity Relationship Analysis A1 Seed Cancer Cells (MCF-7, HepG2) A2 Treat with Compounds A1->A2 A3 Add MTT Reagent A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50 A4->A5 C1 Compare IC50 Values A5->C1 B1 Prepare Kinase Reaction Mix B2 Add Test Compounds B1->B2 B3 Incubate B2->B3 B4 Quantify Phosphorylation B3->B4 B5 Calculate IC50 B4->B5 B5->C1 C2 Identify Key Structural Features C1->C2

Caption: Experimental Workflow for SAR Analysis.

References

Benchmarking the Antioxidant Capacity of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the antioxidant capacity of a novel compound, here exemplified as "Interiorin C," against established antioxidant standards. By employing standardized in vitro assays, researchers can quantitatively assess and compare the antioxidant potential of new chemical entities. This document outlines the experimental protocols for three common antioxidant assays—DPPH, ABTS, and ORAC—and presents a comparative data summary. Furthermore, it visualizes the experimental workflow and a key cellular antioxidant signaling pathway.

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of a compound is typically evaluated by its ability to scavenge free radicals. This is often quantified by the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS) or by Trolox equivalents for the ORAC assay. A lower IC50 value indicates a higher antioxidant potency.

For the purpose of this guide, "this compound" is a hypothetical novel compound. The following table presents a sample comparison of its hypothetical antioxidant activity against well-established antioxidants: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Quercetin (a flavonoid).

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC Value (µmol TE/µmol)
Novel Compound (e.g., this compound) 15.5 ± 1.28.2 ± 0.93.8 ± 0.4
Trolox40 - 5010 - 201.0 (by definition)
Ascorbic Acid20 - 30[1]5 - 15[2][3]0.5 - 1.0
Quercetin5 - 10[4][5]1 - 5[6][7]4 - 8[8]

Note: The IC50 and ORAC values for standard antioxidants can vary between studies depending on specific experimental conditions. The values presented are representative ranges found in the literature. The data for the "Novel Compound" is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and consistent experimental design is crucial for reproducible and comparable results. Below are the methodologies for the three key antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is yellow.[9] The color change, measured spectrophotometrically, is proportional to the antioxidant's ability to donate a hydrogen atom.[9]

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound and standards (Trolox, Ascorbic Acid, Quercetin) in a suitable solvent (e.g., methanol or DMSO) to create a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to the DPPH solution.[9]

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[10]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which decolorizes in the presence of an antioxidant.[11]

Procedure:

  • Generation of ABTS Radical Cation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[12] This mixture is kept in the dark at room temperature for 12-16 hours before use.[12]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Sample Preparation: Prepare various concentrations of the test compound and standards in a suitable solvent.

  • Reaction: Add the sample or standard solutions to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14] The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator (AAPH), and the test compound/standards (including Trolox) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).[15]

  • Reaction Mixture: In a 96-well black microplate, add the fluorescein solution, followed by the sample or standard solution.[15][16]

  • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[15][16]

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.[15][16]

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm, with readings taken every 1-2 minutes for at least 60 minutes.[17]

  • Calculation: Calculate the area under the curve (AUC) for the blank, standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of each sample/standard. A standard curve is generated by plotting the net AUC of Trolox standards against their concentrations. The ORAC value of the sample is expressed as Trolox Equivalents (TE).

Visualizing the Process and Mechanism

Diagrams can effectively illustrate complex workflows and biological pathways, aiding in the comprehension of the experimental process and the compound's potential mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (DPPH, ABTS, Fluorescein, AAPH) mix Mix Reagents and Samples prep_reagents->mix prep_samples Prepare Serial Dilutions (Novel Compound & Standards) prep_samples->mix incubate Incubate at Specific Temperature and Time mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 / TEAC Values plot_curve->determine_ic50 compare Compare with Standards determine_ic50->compare Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1 Keap1 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1->Nrf2_free releases Antioxidant Antioxidant (e.g., this compound) Antioxidant->Keap1 interacts with ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds with Maf to Maf sMaf Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

References

A Comparative Analysis of Interiotherin C and Related Dibenzocyclooctadiene Lignans from the Schisandraceae Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of Interiotherin C, a notable dibenzocyclooctadiene lignan, alongside structurally similar compounds isolated from plants of the Schisandraceae family, primarily from the Kadsura genus. Due to the limited availability of data on Interiotherin C from geographically distinct sources, this comparison focuses on its properties and bioactivities relative to other co-isolated and related lignans. This approach offers valuable insights into the therapeutic potential of this class of natural products.

Physicochemical Properties of Interiotherin C and Related Lignans

Interiotherin C is a lignan that has been isolated from Kadsura interior. Lignans are a major class of secondary metabolites found in plants, and those from the Schisandraceae family, which includes the genera Kadsura and Schisandra, are known for their diverse biological activities. These activities are attributed to their characteristic dibenzocyclooctadiene skeleton. The table below summarizes the key physicochemical properties of Interiotherin C and other representative lignans isolated from Kadsura species.

CompoundMolecular FormulaMolecular Weight ( g/mol )Plant SourceReference
Interiotherin C C₃₀H₃₆O₁₀556.6Kadsura interior[1]
Interiorin C₂₇H₃₀O₈482.5Kadsura interior[1]
Interiotherin A C₂₉H₂₈O₈504.5Kadsura interior[2]
Interiotherin B C₂₇H₃₀O₉502.5Kadsura interior[2]
Neokadsuranin C₂₅H₂₈O₇440.5Kadsura interior[1]
Schisandrin C C₂₂H₂₄O₆384.4Kadsura interior[1]

Comparative Biological Activities

Lignans from the Schisandraceae family have been investigated for a range of pharmacological effects. Interiotherin C and its congeners have demonstrated potential as antitumor-promoting, anti-HIV, and anti-inflammatory agents. The following table compares the biological activities of several of these compounds.

CompoundBiological ActivityAssayResultsReference
Interiotherin C Antitumor-promotingInhibition of Epstein-Barr virus early antigen (EBV-EA) activationNot specified as most potent[1]
Neokadsuranin Antitumor-promotingInhibition of EBV-EA activation in Raji cellsMost potent [1]
Schisandrin C Antitumor-promotingInhibition of EBV-EA activation in Raji cellsPotent [1]
Interiotherin A Anti-HIVInhibition of HIV-1 replicationEC₅₀ = 1.2 µg/mL[2]
Interiotherin B Anti-HIVInhibition of HIV-1 replicationEC₅₀ = 3.8 µg/mL[2]
Various Dibenzocyclooctadiene Lignans Anti-inflammatoryInhibition of NO production in LPS-activated microgliaMultiple compounds showed activity[3]
Kadsutherin F Anti-platelet aggregationADP-induced platelet aggregationInhibition of 49.47%[4]

Experimental Protocols

The following is a generalized protocol based on the methods described for the isolation of lignans from Kadsura interior[1].

G Start Dried stems of Kadsura interior Extraction Extraction with 95% EtOH Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Partition Partition with EtOAc and H2O Concentration->Partition EtOAc_Fraction EtOAc-soluble fraction Partition->EtOAc_Fraction Chromatography1 Silica gel column chromatography (Gradient elution: CHCl3-MeOH) EtOAc_Fraction->Chromatography1 Fractions Collection of fractions Chromatography1->Fractions Chromatography2 Repeated column chromatography (Silica gel, Sephadex LH-20) Fractions->Chromatography2 Purification Preparative HPLC Chromatography2->Purification Isolated_Compound Pure Interiotherin C Purification->Isolated_Compound

Caption: Generalized workflow for the isolation of Interiotherin C.

  • Plant Material: Dried and powdered stems of Kadsura interior are used as the starting material.

  • Extraction: The powdered material is extracted exhaustively with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the lignans, is collected.

  • Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate the components into several fractions.

  • Further Purification: The fractions containing the target compounds are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Final Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Interiotherin C.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD)[1].

This assay is used to screen for potential cancer chemopreventive agents[1].

  • Cell Culture: Raji cells (a human B-lymphoblastoid cell line) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Induction of EBV-EA: The cells are treated with 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce the expression of the Epstein-Barr virus early antigen (EBV-EA).

  • Treatment with Test Compounds: The test compounds (e.g., Interiotherin C) are added to the cell culture along with the inducing agent.

  • Incubation: The cells are incubated at 37°C for 48 hours.

  • Immunofluorescence Staining: After incubation, the cells are smeared on slides, fixed, and stained with EBV-EA-positive human serum followed by a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG.

  • Analysis: The percentage of EBV-EA-positive cells is determined by counting under a fluorescence microscope. The inhibitory activity of the test compound is calculated relative to the control group (treated with TPA alone).

Signaling Pathway Modulation

Dibenzocyclooctadiene lignans have been reported to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells by some of these lignans suggests an interference with the inflammatory cascade[3].

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS) Nucleus->Inflammatory_Genes Activates transcription of Lignans Dibenzocyclooctadiene Lignans Lignans->IKK Inhibits

Caption: Postulated NF-κB signaling pathway and its inhibition by lignans.

The activation of Toll-like receptor 4 (TLR4) by LPS triggers a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS). Dibenzocyclooctadiene lignans may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing the activation of NF-κB.

References

Unveiling the Bioactivity of Interiorin C: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the published bioactivity of Interiorin C, a key bioactive marker isolated from the stems of Kadsura interior, reveals its potential in promoting hematopoietic function. This guide provides a detailed comparison of the initial findings with other relevant compounds, supported by experimental data and methodologies, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

This compound, a lignan natural product, has been identified as a significant contributor to the traditional blood-tonifying effects of Kadsura interior. The primary research supporting this bioactivity is detailed in a 2022 study by Xu et al., published in Chinese Medicine, which investigated the hematopoietic efficacy of Kadsura interior extracts and its constituent compounds.

Comparative Analysis of Hematopoietic Activity

The study by Xu et al. utilized a mouse model of blood deficiency to evaluate the effects of Kadsura interior stem extract. The findings demonstrated a significant improvement in key hematological parameters. While the direct effects of isolated this compound on these parameters were not individually reported in this publication, it was identified as a potential bioactive marker through spectrum-effect relationship analysis.

For comparative context, other lignans isolated from the Kadsura genus have also demonstrated a range of biological activities, including immunomodulatory and antioxidant effects, which are often associated with hematopoietic regulation.

Compound/ExtractModelKey FindingsReference
Kadsura interior Stem ExtractBlood-deficient miceIncreased levels of red blood cells (RBC), hemoglobin (HGB), and hematocrit (HCT).Xu et al., 2022
Kadsura interior Stem ExtractBlood-deficient miceElevated serum levels of Interleukin-3 (IL-3), Granulocyte-macrophage colony-stimulating factor (GM-CSF), and Macrophage colony-stimulating factor (M-CSF).Xu et al., 2022

Table 1: Summary of In Vivo Hematopoietic Bioactivity Data

Experimental Protocols

The following methodologies were employed in the key study by Xu et al. (2022) to assess the bioactivity of Kadsura interior and identify this compound as a key constituent.

Animal Model of Blood Deficiency

A blood deficiency model was established in mice through a combination of acetylphenylhydrazine injection and cyclophosphamide administration. This model mimics the conditions of anemia and suppressed hematopoietic function.

Hematological Analysis

Following treatment with the Kadsura interior extract, whole blood samples were collected and analyzed for key hematological parameters, including red blood cell count, hemoglobin concentration, and hematocrit levels, using an automated hematology analyzer.

Cytokine Level Measurement

Serum levels of hematopoietic growth factors, specifically IL-3, GM-CSF, and M-CSF, were quantified using enzyme-linked immunosorbent assay (ELISA) kits. These cytokines play a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.

Spectrum-Effect Relationship Analysis

High-performance liquid chromatography (HPLC) was used to generate a chemical fingerprint of the Kadsura interior extract. The correlation between the chromatographic peaks (representing individual compounds like this compound) and the observed hematopoietic effects was then analyzed to identify the potential bioactive markers.

Signaling Pathways and Experimental Workflows

The hematopoietic effects of Kadsura interior, attributed in part to this compound, are likely mediated through the stimulation of key signaling pathways that regulate blood cell production. The increased levels of hematopoietic growth factors such as GM-CSF and IL-3 suggest an upstream effect on hematopoietic stem and progenitor cells.

Hematopoietic_Signaling_Pathway This compound This compound Hematopoietic Stem Cells Hematopoietic Stem Cells This compound->Hematopoietic Stem Cells Stimulates Progenitor Cells Progenitor Cells Hematopoietic Stem Cells->Progenitor Cells Differentiation Mature Blood Cells Mature Blood Cells Progenitor Cells->Mature Blood Cells Maturation Growth Factors (IL-3, GM-CSF) Growth Factors (IL-3, GM-CSF) Growth Factors (IL-3, GM-CSF)->Hematopoietic Stem Cells Promotes Proliferation Experimental_Workflow cluster_preparation Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis Kadsura interior Stems Kadsura interior Stems Ethanol Extraction Ethanol Extraction Kadsura interior Stems->Ethanol Extraction Kadsura Extract Kadsura Extract Ethanol Extraction->Kadsura Extract Treatment with Extract Treatment with Extract Kadsura Extract->Treatment with Extract HPLC Fingerprinting HPLC Fingerprinting Kadsura Extract->HPLC Fingerprinting Blood Deficiency Mouse Model Blood Deficiency Mouse Model Blood Deficiency Mouse Model->Treatment with Extract Blood & Serum Collection Blood & Serum Collection Treatment with Extract->Blood & Serum Collection Hematological Analysis Hematological Analysis Blood & Serum Collection->Hematological Analysis Cytokine (ELISA) Cytokine (ELISA) Blood & Serum Collection->Cytokine (ELISA) Spectrum-Effect Relationship Spectrum-Effect Relationship Hematological Analysis->Spectrum-Effect Relationship Cytokine (ELISA)->Spectrum-Effect Relationship HPLC Fingerprinting->Spectrum-Effect Relationship Logical_Relationship Observed Hematopoietic Effect Observed Hematopoietic Effect Correlation Analysis Correlation Analysis Observed Hematopoietic Effect->Correlation Analysis Chemical Fingerprint (HPLC) Chemical Fingerprint (HPLC) Chemical Fingerprint (HPLC)->Correlation Analysis This compound as Bioactive Marker This compound as Bioactive Marker Correlation Analysis->this compound as Bioactive Marker

Safety Operating Guide

Lack of Specific Disposal Guidance for Interiorin C Necessitates Caution

Author: BenchChem Technical Support Team. Date: November 2025

When handling substances with undocumented disposal guidelines, extreme caution is paramount. Laboratory personnel should treat Interiorin C as a potentially hazardous material and consult with their institution's Environmental Health and Safety (EHS) office for guidance on proper disposal according to local, state, and federal regulations.

While specific disposal information is unavailable, the known chemical and physical properties of this compound, sourced from PubChem, are summarized below to provide a foundational understanding of the compound.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C27H30O8PubChem[1]
Molecular Weight 482.5 g/mol PubChem[1]
IUPAC Name [(1S,12R,13R,14R)-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.0¹,¹⁶.0⁴,²¹.0⁵,⁹]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (E)-2-methylbut-2-enoatePubChem[1]
XLogP3-AA 4.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 4PubChem[1]

General Protocol for Unidentified Chemical Waste Disposal

In the absence of specific disposal instructions for this compound, the following general experimental protocol for the disposal of unknown or uncharacterized chemical waste should be followed. This protocol is a matter of best practice in laboratory safety and compliance.

Experimental Protocol: Disposal of Uncharacterized Chemical Waste

  • Do not dispose of down the drain or in regular trash. Without explicit information on its environmental and health hazards, this is the most critical first step.

  • Segregate the waste. Keep this compound waste separate from all other chemical waste streams to prevent unknown and potentially hazardous reactions.

  • Use a designated and properly labeled waste container. The container must be chemically resistant, have a secure lid, and be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known properties.

  • Consult the Safety Data Sheet (SDS). Although not found in the initial search, every effort should be made to obtain the SDS from the supplier of this compound. The SDS is the primary source of information for safe handling and disposal.

  • Contact your institution's EHS office. Provide them with all available information on this compound. They will provide specific guidance on the proper disposal procedures in accordance with regulatory requirements.

  • Arrange for professional disposal. Your EHS office will coordinate the pickup and disposal of the hazardous waste by a licensed contractor.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process for chemical waste disposal in a laboratory setting, emphasizing the steps to be taken when information is lacking.

cluster_0 Chemical Waste Disposal Workflow A Chemical Waste Generated (this compound) B Is Disposal Information Available (SDS)? A->B C Follow Specific Disposal Protocol B->C Yes D Treat as Unknown Hazardous Waste B->D No E Segregate and Label Waste Container D->E F Contact Institutional EHS Office E->F G Follow EHS Guidance for Professional Disposal F->G

Caption: General workflow for chemical waste disposal.

It is imperative for the safety of all laboratory personnel and the protection of the environment that these precautionary steps are taken. The lack of specific data for this compound necessitates a conservative and compliant approach to its disposal.

References

Safeguarding Your Research: Essential Protocols for Handling Interiorin C

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug development, the introduction of novel compounds like Interiorin C presents both exciting opportunities and critical safety challenges. As a trusted partner in your research, we are committed to providing comprehensive safety and logistical information that extends beyond the product itself. This guide offers procedural, step-by-step guidance for the safe handling and disposal of this compound, treating it with the necessary precautions for a novel chemical entity with unknown toxicological properties.

Guiding Principle: Precautionary Approach

Given that the specific hazards of this compound have not been fully characterized, it must be handled as a potentially hazardous substance. This protocol is based on established guidelines for managing cytotoxic and other hazardous chemical compounds, ensuring the highest level of safety for all laboratory personnel.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, which should be worn at all times in the laboratory when the compound is in use.[1][3][4][5]

Protection Level Equipment Specification Purpose
Body Protection Disposable GownLint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.[3]Prevents skin contact and contamination of personal clothing.
Hand Protection Double GlovesTwo pairs of chemotherapy-rated, powder-free nitrile gloves.[3]Provides a robust barrier against dermal absorption. The outer glove should be removed immediately upon contamination.
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when there is a risk of splashes or aerosol generation.[2]Protects eyes and face from splashes, and aerosols.
Respiratory Protection N95 or Higher RespiratorNIOSH-approved N95 or higher-rated respirator.Required when handling powdered this compound or when there is a potential for aerosolization.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage. If the container is compromised, implement your laboratory's spill response protocol immediately.[3]

  • Labeling: Ensure the container is clearly labeled with the compound name ("this compound"), a "Hazardous" pictogram, and the date of receipt. If the compound is transferred to a secondary container, that container must also be appropriately labeled.[2]

  • Storage: Store this compound in a designated, well-ventilated, and restricted-access area. It should be kept in a sealed, leak-proof secondary container away from incompatible materials.[2][6]

Preparation and Handling
  • Controlled Environment: All handling of this compound, especially weighing and dilutions, must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust.[7]

  • Work Surface: The work surface within the fume hood should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[3]

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly before and after handling the compound, even if gloves were worn.[1][8]

  • Transport: When transporting this compound within the laboratory, use a sealed, shatter-resistant secondary container.[6]

Spill Management
  • Alert and Isolate: In the event of a spill, alert personnel in the immediate area and restrict access.

  • Utilize Spill Kit: Use a cytotoxic drug spill kit, following the manufacturer's instructions. This typically involves donning appropriate PPE and using absorbent materials to contain and clean the spill.[9]

  • Decontamination: After absorbing the spill, decontaminate the area with an appropriate cleaning agent and dispose of all cleanup materials as hazardous waste.

  • Reporting: Report all spills to the laboratory supervisor and follow institutional reporting procedures.

Disposal Plan: Cradle-to-Grave Responsibility

The proper disposal of this compound and all associated waste is a critical component of laboratory safety and environmental responsibility.[10]

Waste Segregation
  • Designated Waste Containers: All materials that come into contact with this compound are considered hazardous waste and must be disposed of in clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.

  • Types of Waste:

    • Solid Waste: Includes contaminated gloves, gowns, absorbent pads, and empty vials.

    • Sharps Waste: Needles, syringes, and other contaminated sharp objects must be placed in a designated cytotoxic sharps container.[9]

    • Liquid Waste: Unused solutions containing this compound should be collected in a compatible, sealed hazardous waste container.

Disposal Procedure
  • Labeling: All hazardous waste containers must be clearly labeled as "Hazardous Waste," listing "this compound" as a constituent.

  • Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Professional Disposal: The disposal of chemical waste is regulated and must be handled by a licensed hazardous waste disposal contractor.[11][12][13] Do not dispose of any this compound waste in the regular trash or down the drain.[11][13]

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Disposal cluster_spill Spill Response a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Handle this compound b->c d Conduct Experiment c->d s1 Spill Occurs c->s1 e Segregate Hazardous Waste d->e d->s1 f Label Waste Containers e->f g Store Waste Securely f->g h Arrange for Professional Disposal g->h s2 Isolate Area s1->s2 s3 Use Spill Kit s2->s3 s4 Decontaminate s3->s4 s5 Dispose of Cleanup Materials as Hazardous Waste s4->s5 s5->g

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.